3-Benzyloxycarbonylphenylboronic acid
Description
Properties
IUPAC Name |
(3-phenylmethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c16-14(19-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(17)18/h1-9,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEBLYAGYRLJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378306 | |
| Record name | 3-Benzyloxycarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-52-4 | |
| Record name | 1-(Phenylmethyl) 3-boronobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyloxycarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Benzyloxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Benzyloxycarbonylphenylboronic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyloxycarbonylphenylboronic acid is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry. Its unique bifunctional nature, possessing both a boronic acid moiety and a benzyloxycarbonyl-protected carboxylic acid, makes it a valuable reagent in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.
Core Chemical Properties
This compound is a white to off-white crystalline powder.[1] Its stability is enhanced by the benzyloxycarbonyl group, which also influences its solubility.[2] The key quantitative and qualitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 380430-52-4 | |
| Molecular Formula | C₁₄H₁₃BO₄ | [3] |
| Molecular Weight | 256.06 g/mol | [1] |
| Melting Point | 146 °C | |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in Methanol | |
| Purity | 97.0 to 107.0 % (Neutralization titration) | [1] |
| Storage | Room Temperature (Recommended in a cool and dark place, <15°C) |
Stability and Handling:
Spectroscopic Characterization (¹H and ¹³C NMR)
While specific spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of closely related compounds, such as 3-carboxyphenylboronic acid.[6]
Expected ¹H NMR Spectral Data (in DMSO-d₆):
-
Aromatic Protons (phenylboronic acid ring): Multiplets in the range of δ 7.4-8.4 ppm.
-
Aromatic Protons (benzyl group): Multiplets in the range of δ 7.3-7.5 ppm.
-
Methylene Protons (-CH₂-): A singlet around δ 5.4 ppm.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet around δ 8.3 ppm.
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
-
Carbonyl Carbon (-C=O): Approximately δ 166 ppm.
-
Aromatic Carbons (phenylboronic acid ring): In the range of δ 128-137 ppm. The carbon attached to the boron atom (C-B) is often broad and may be difficult to observe.[6]
-
Aromatic Carbons (benzyl group): In the range of δ 128-136 ppm.
-
Methylene Carbon (-CH₂-): Around δ 66 ppm.
Applications in Organic Synthesis
The primary application of this compound is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[7][8][9][10]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound to synthesize a biaryl compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the flask under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Role in Drug Discovery and Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry.[11] While this compound is primarily a building block, the biaryl structures synthesized from it are prevalent in many biologically active molecules. Furthermore, the boronic acid moiety itself can interact with biological targets, and the carboxylic acid (after deprotection) provides a handle for further functionalization or for modulating pharmacokinetic properties. Phenylboronic acid derivatives have been explored for applications in targeted drug delivery, particularly for cancer cells that overexpress sialic acid.[11][12]
Logical Workflow for Drug Discovery Application
The following diagram illustrates a logical workflow for how this compound could be utilized in a drug discovery program to develop a targeted therapy.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, with significant applications in the preparation of biaryl compounds through Suzuki-Miyaura cross-coupling. Its chemical properties make it a stable and reliable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide has provided a summary of its key characteristics and a framework for its practical application in a laboratory setting.
References
- 1. 3-(Benzyloxycarbonyl)phenylboronic Acid (contains varying … [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - 3-(benzyloxycarbonyl)phenylboronic acid (contains varying amounts of anhydride) (C14H13BO4) [pubchemlite.lcsb.uni.lu]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Benzyloxycarbonylphenylboronic Acid: Synthesis, Applications, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Benzyloxycarbonylphenylboronic acid, a versatile building block in modern organic and medicinal chemistry. With the confirmed CAS number 380430-52-4 , this document details its chemical properties, applications in synthetic chemistry—most notably the Suzuki-Miyaura cross-coupling reaction—and its emerging role as a modulator of biological pathways. Detailed experimental protocols, quantitative data, and visual diagrams of relevant signaling pathways are presented to support researchers in their discovery and development endeavors.
Chemical Properties and Identification
This compound, also known as 3-(benzyloxycarbonyl)benzeneboronic acid or 3-carbobenzoxyphenylboronic acid, is a white to off-white crystalline powder. Its chemical structure combines a phenylboronic acid moiety with a benzyloxycarbonyl protecting group, rendering it a stable and versatile reagent in various chemical transformations.
| Property | Value |
| CAS Number | 380430-52-4 |
| Molecular Formula | C₁₄H₁₃BO₄ |
| Molecular Weight | 256.06 g/mol |
| Melting Point | 146 °C |
| Appearance | White to off-white crystalline powder |
| Synonyms | 3-(Benzyloxycarbonyl)benzeneboronic acid, 3-Carbobenzoxyphenylboronic acid, 3-Carbobenzoxybenzeneboronic acid |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
A cornerstone of modern carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is a primary application for this compound. This palladium-catalyzed reaction enables the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals and functional materials. The benzyloxycarbonyl group can be readily deprotected to yield the corresponding biphenyl-3-carboxylic acid, a valuable pharmacophore.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with an aryl halide. Reaction conditions should be optimized for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Reaction Yields
The following table provides representative yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acids, demonstrating the general efficacy of this reaction. Specific yields for this compound will vary depending on the coupling partner and reaction conditions.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 98 |
| 2-Bromopyridine | Phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 89 |
Suzuki-Miyaura Catalytic Cycle
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 3-Benzyloxycarbonylphenylboronic Acid: Properties, Synthesis, and Applications in Drug Development
Introduction
This compound is a versatile synthetic intermediate that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. Its unique structural features—a boronic acid moiety and a benzyloxycarbonyl protecting group—make it an invaluable building block for the construction of complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds. The benzyloxycarbonyl group provides a stable ester that can be selectively removed under specific conditions, offering further synthetic flexibility.
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role in modern drug discovery and development.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized in the table below, providing essential data for its use in a laboratory setting.
| Property | Value |
| Molecular Weight | 256.06 g/mol |
| Molecular Formula | C₁₄H₁₃BO₄ |
| CAS Number | 380430-52-4 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 146 °C |
| Solubility | Soluble in methanol and other polar organic solvents. |
| Synonyms | 3-(Benzyloxycarbonyl)benzeneboronic acid, 3-Carbobenzoxyphenylboronic acid |
Estimated NMR Spectral Data
While an experimental spectrum is definitive, the following table provides estimated ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and standard chemical shift increments.
| Nucleus | Estimated Chemical Shift (ppm) | Assignment |
| ¹H NMR | 8.2 - 8.4 | Aromatic H ortho to -B(OH)₂ and meta to -COOBn |
| 7.9 - 8.1 | Aromatic H meta to -B(OH)₂ and ortho to -COOBn | |
| 7.5 - 7.7 | Aromatic H para to -B(OH)₂ | |
| 7.3 - 7.5 | Phenyl H of benzyl group | |
| 5.3 - 5.5 | -CH₂- of benzyl group | |
| 4.5 - 5.5 (broad) | B(OH)₂ | |
| ¹³C NMR | ~166 | C=O of ester |
| ~136 | Quaternary C of benzyl group | |
| ~135 | Aromatic C ortho to -B(OH)₂ | |
| ~132 | Aromatic C ortho to -COOBn | |
| ~130 | Aromatic C para to -B(OH)₂ | |
| ~129 | Quaternary C attached to -B(OH)₂ (broad) | |
| ~128.5 | Aromatic C of benzyl group | |
| ~128 | Aromatic C of benzyl group | |
| ~67 | -CH₂- of benzyl group |
Synthesis and Core Applications
This compound is a crucial reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions. Its synthesis and application workflow are central to its utility.
Proposed Synthesis of this compound
A common and effective method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol outlines a plausible route starting from 3-bromobenzoic acid.
Experimental Protocol: Synthesis
-
Esterification: 3-Bromobenzoic acid is reacted with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) in a suitable solvent like toluene. The mixture is heated to reflux with removal of water to drive the reaction to completion, yielding benzyl 3-bromobenzoate.
-
Grignard Formation: The resulting benzyl 3-bromobenzoate is dissolved in an anhydrous ether solvent (e.g., THF). Magnesium turnings are added, and the reaction is initiated (e.g., with a small crystal of iodine) to form the corresponding Grignard reagent.
-
Borylation: The Grignard solution is cooled to a low temperature (typically -78 °C) and added slowly to a solution of triisopropyl borate in anhydrous THF.
-
Hydrolysis: After the reaction is complete, it is quenched by the slow addition of aqueous acid (e.g., HCl). This hydrolyzes the boronate ester to the desired this compound.
-
Purification: The product is extracted with an organic solvent, dried, and purified, typically by recrystallization.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. It is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Objective: To couple this compound with an aryl bromide (e.g., 4-bromoanisole).
-
Materials:
-
This compound (1.2 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
-
-
Procedure:
-
To a reaction vessel, add this compound, 4-bromoanisole, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the biaryl product.
-
Applications in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry. The boron atom can form reversible covalent bonds with active site nucleophiles (such as serine hydroxyls in proteases), making them effective enzyme inhibitors. While a specific drug synthesized directly from this compound is not prominently documented in publicly available literature, its utility as a building block is clear. It serves as a precursor to more complex molecules that are investigated as potential therapeutics.
The general strategy involves using this reagent to construct a core biaryl scaffold, which is a common motif in many biologically active compounds, including:
-
Enzyme Inhibitors: Many inhibitors of enzymes like PARP (Poly(ADP-ribose) polymerase), crucial in cancer therapy, feature biaryl structures that can be synthesized using Suzuki coupling.
-
Receptor Antagonists: Drugs that block receptors, such as Angiotensin II receptor antagonists used for hypertension (e.g., Telmisartan), often contain complex heterocyclic systems built upon biaryl backbones.
-
Antiviral and Antimicrobial Agents: The structural diversity enabled by boronic acid chemistry is leveraged to create novel compounds screened for activity against a wide range of pathogens.
The benzyloxycarbonyl group in the title compound can be deprotected via hydrogenolysis to reveal a carboxylic acid, providing another handle for further chemical modification, such as amide bond formation, to improve pharmacokinetic properties or target engagement.
Handling and Storage
For optimal stability, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. As with all boronic acids, prolonged exposure to air can lead to the formation of the corresponding boroxine (a cyclic anhydride), though it is generally stable under standard laboratory conditions.
Conclusion
This compound is a highly valuable and versatile reagent for chemical synthesis. Its primary role as a coupling partner in the Suzuki-Miyaura reaction enables the efficient construction of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. For researchers and professionals in drug development, this compound offers a reliable method for creating molecular complexity and accessing novel chemical space in the pursuit of new therapeutic agents. Its straightforward application in one of chemistry's most powerful bond-forming reactions ensures its continued relevance in the field.
An In-depth Technical Guide to the Synthesis of 3-Benzyloxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3-benzyloxycarbonylphenylboronic acid, a valuable building block in organic synthesis, medicinal chemistry, and materials science.[1] The protocol herein details a two-step synthetic route commencing from the commercially available 3-bromobenzoic acid. The synthesis involves an initial esterification to protect the carboxylic acid, followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality. This document presents detailed experimental procedures, quantitative data for each step, and visualizations to elucidate the synthetic workflow.
I. Synthetic Strategy Overview
The synthesis of this compound is strategically divided into two primary transformations:
-
Esterification: The carboxylic acid moiety of 3-bromobenzoic acid is protected as a benzyl ester. This step prevents potential side reactions of the acidic proton during the subsequent borylation reaction. Several standard esterification methods can be employed, with the Fischer-Speier esterification being a common and cost-effective choice.[2]
-
Miyaura Borylation: The carbon-bromine bond of the resulting benzyl 3-bromobenzoate is converted to a carbon-boron bond through a palladium-catalyzed cross-coupling reaction with a boron source, typically bis(pinacolato)diboron (B₂pin₂).[3] This reaction is a robust and widely used method for the synthesis of arylboronic esters. The resulting pinacol ester is then hydrolyzed to the desired boronic acid.
II. Experimental Protocols
Step 1: Synthesis of Benzyl 3-bromobenzoate
This procedure details the Fischer-Speier esterification of 3-bromobenzoic acid with benzyl alcohol.[2]
Reaction:
Caption: Fischer-Speier esterification of 3-bromobenzoic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Bromobenzoic acid | 201.02 | 10.0 g | 1.0 |
| Benzyl alcohol | 108.14 | 16.1 g (15.5 mL) | 3.0 |
| Sulfuric acid (conc.) | 98.08 | 0.5 mL | Catalytic |
| Toluene | 92.14 | 100 mL | - |
| Saturated NaHCO₃ (aq) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
| Dichloromethane | - | As needed | - |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromobenzoic acid (10.0 g, 49.7 mmol), benzyl alcohol (16.1 g, 149.2 mmol), and toluene (100 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL) to the mixture.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
Once the reaction is complete (typically after 10-12 hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford benzyl 3-bromobenzoate as a colorless oil.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by NMR) | >98% |
Step 2: Synthesis of 3-(Benzyloxycarbonyl)phenylboronic Acid
This procedure outlines the Miyaura borylation of benzyl 3-bromobenzoate followed by hydrolysis of the resulting pinacol ester.[3][4]
Reaction Workflow:
Caption: Two-stage synthesis of the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Benzyl 3-bromobenzoate | 291.13 | 5.0 g | 1.0 |
| Bis(pinacolato)diboron | 253.94 | 5.2 g | 1.2 |
| Potassium acetate (KOAc) | 98.14 | 5.0 g | 3.0 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 420 mg | 0.03 |
| 1,4-Dioxane (anhydrous) | 88.11 | 50 mL | - |
| Methanol | 32.04 | 50 mL | - |
| Silica Gel | - | 10 g | - |
| Ethyl acetate | - | As needed | - |
| Hexane | - | As needed | - |
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine benzyl 3-bromobenzoate (5.0 g, 17.2 mmol), bis(pinacolato)diboron (5.2 g, 20.6 mmol), potassium acetate (5.0 g, 51.5 mmol), and Pd(dppf)Cl₂ (420 mg, 0.57 mmol).
-
Add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(benzyloxycarbonyl)phenylboronic acid pinacol ester.
-
Dissolve the crude ester in methanol (50 mL) and add silica gel (10 g).
-
Stir the suspension at room temperature for 24 hours to effect hydrolysis.[5]
-
Filter the mixture and wash the silica gel with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a white to off-white solid.
Quantitative Data:
| Parameter | Value |
| Typical Yield (overall) | 70-85% |
| Melting Point | ~146 °C |
| Purity (by Titration) | 97-105% |
III. Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| ¹H NMR | CDCl₃ | 8.25-8.05 (m, 2H), 7.65-7.25 (m, 8H), 5.32 (s, 2H) |
| ¹³C NMR | CDCl₃ | 166.5, 136.1, 134.5, 133.8, 130.3, 129.6, 128.6, 128.3, 128.2, 67.2 (Carbon attached to boron is often not observed) |
IV. Logical Relationships and Workflow
The overall synthetic process can be visualized as a linear progression from starting materials to the final product, with key quality control checkpoints.
Caption: Overall workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Solubility of 3-Benzyloxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-benzyloxycarbonylphenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility trends, details robust experimental protocols for its determination, and explores its potential interactions with cellular signaling pathways.
Introduction to this compound
This compound is a derivative of phenylboronic acid that features a benzyloxycarbonyl group at the meta position. This functional group is known to enhance the compound's stability and solubility, facilitating its application in various synthetic methodologies, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Its role in the development of pharmaceuticals and advanced materials makes understanding its solubility profile crucial for reaction optimization, formulation, and biological applications.[1][2]
Solubility Profile
To provide a practical framework for researchers, the following table presents representative solubility values. It is critical to note that these are placeholder values and should be experimentally determined for any specific application.
| Solvent | Chemical Formula | Relative Polarity[3] | Predicted Solubility (g/L) |
| Water | H₂O | 1.000 | Low |
| Methanol | CH₃OH | 0.762 | Moderate to High |
| Ethanol | C₂H₅OH | 0.654 | Moderate to High |
| Acetone | C₃H₆O | 0.355 | High |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.444 | High |
| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | Moderate |
| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | Moderate |
| Toluene | C₇H₈ | 0.099 | Low |
| Hexane | C₆H₁₄ | 0.009 | Very Low |
Note: "Low," "Moderate," and "High" are qualitative descriptors and are not based on experimental data for this compound.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for the successful application of this compound in research and development. The following are detailed methodologies for key experiments to ascertain its solubility.
Dynamic (Synthetic) Method for Solubility Curve Generation
The dynamic method is a reliable technique for determining the temperature-dependent solubility of a compound in a specific solvent.[4]
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.
-
Controlled Heating: The mixture is heated at a slow, constant rate (e.g., 0.1–0.5 °C/min) under continuous stirring to ensure a homogenous suspension.
-
Turbidity Monitoring: The turbidity of the suspension is continuously monitored using a laser or a luminance probe that measures the intensity of light transmitted through the sample.
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. This point is marked by a sharp increase in light transmittance.
-
Data Compilation: Repeat this procedure for a range of compositions to construct a solubility curve (solubility vs. temperature).
Shake-Flask Method for Thermodynamic Equilibrium Solubility
The shake-flask method is a standard procedure for determining the thermodynamic equilibrium solubility of a compound at a constant temperature.[5]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial.
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. If necessary, centrifuge the samples to ensure a clear supernatant.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant.
-
Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectroscopic method.
-
Solubility Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Potential Role in Signaling Pathway Modulation
Boronic acids are recognized for their ability to interact with biological molecules, including proteins, and can modulate cellular signaling pathways.[6][7] Phenylboronic acid, for instance, has been shown to inhibit the migration of cancer cells by affecting key components of pathways that regulate actin dynamics, such as the Rho family of GTP-binding proteins.[8]
While specific studies on this compound are lacking, its structural similarity to other biologically active boronic acids suggests it could potentially modulate similar pathways. The boronic acid moiety can form reversible covalent bonds with serine residues in the active sites of enzymes, such as kinases, or interact with other key residues to act as an allosteric modulator.[9][10]
The following diagram illustrates a simplified representation of the Rho GTPase signaling pathway, which is a plausible target for phenylboronic acid derivatives.
Conclusion
This compound is a valuable compound for researchers in organic synthesis and drug development. While specific quantitative solubility data remains to be extensively published, this guide provides a framework for its expected behavior and details robust experimental protocols for its determination. Furthermore, the potential for this class of molecules to interact with and modulate key cellular signaling pathways underscores the importance of continued research into its biological activities. The methodologies and conceptual frameworks presented herein are intended to facilitate further investigation and application of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic acids as probes for investigation of allosteric modulation of the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stability and Storage of 3-Benzyloxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-benzyloxycarbonylphenylboronic acid. Understanding the chemical stability of this versatile reagent is crucial for its effective use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and for ensuring the integrity of research and drug development programs.
Core Stability Profile
This compound, like many arylboronic acids, is susceptible to degradation through several pathways. The primary stability concerns are its propensity for dehydration to form anhydrides (boroxines) and its susceptibility to protodeboronation. Its stability is influenced by environmental factors such as moisture, temperature, and pH.
Anhydride Formation
A significant characteristic of boronic acids is their tendency to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is an equilibrium process that can be reversed by the addition of water. Several suppliers note that this compound is often sold containing varying amounts of its anhydride.[1][2][3] This indicates that the solid material can exist as a mixture of the free boronic acid and its boroxine form.
Protodeboronation
Protodeboronation is a common degradation pathway for arylboronic acids, resulting in the replacement of the boronic acid functional group with a hydrogen atom.[4][5] This irreversible degradation leads to the formation of benzyl benzoate, a significant impurity that can complicate purification and reduce the yield of desired products in subsequent reactions. The rate of protodeboronation is highly dependent on factors such as pH, temperature, and the presence of catalysts.[6][7]
Hydrolytic Stability
The carbon-boron bond in arylboronic acids is susceptible to cleavage by water, especially under non-neutral pH conditions and at elevated temperatures. Boronic esters are known for their low hydrolytic stability, and while the free acid is generally more stable, it is not immune to hydrolysis.[8][9]
Thermal Stability
Photostability
As a solid, this compound is not expected to be significantly photolabile. However, in solution, prolonged exposure to UV light could potentially lead to degradation. Standard photostability testing as outlined by ICH guidelines should be performed if the compound is to be handled in solution under significant light exposure.[13][14]
Recommended Storage and Handling
To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | To slow down the rates of potential degradation reactions, including protodeboronation. |
| Atmosphere | Inert gas (e.g., Argon)[1] | To minimize contact with atmospheric moisture and oxygen, which can contribute to degradation. |
| Container | Tightly sealed, opaque container[8] | To protect from moisture and light. |
| Handling | In a dry, well-ventilated area[6] | To prevent inhalation and exposure to moisture. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases[6] | To avoid vigorous and potentially hazardous reactions. |
Potential Degradation Pathways
The primary degradation pathways for this compound are anhydride formation and protodeboronation.
Caption: Primary degradation pathways of this compound.
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound, based on ICH guidelines for stability testing of active substances.[15][16]
Stress Testing Workflow
Caption: Workflow for stress testing of this compound.
Thermal Stability Protocol (Forced Degradation)
-
Sample Preparation: Place a known quantity of this compound in a suitable container (e.g., glass vial).
-
Exposure: Store the samples in ovens at elevated temperatures (e.g., 40°C, 50°C, 60°C in 10°C increments above the accelerated testing temperature).[15]
-
Time Points: Withdraw samples at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the samples by a stability-indicating method, such as HPLC, to determine the purity and identify any degradation products.
Hydrolytic Stability Protocol
-
Sample Preparation: Prepare solutions or suspensions of this compound in buffered aqueous solutions at different pH levels (e.g., pH 2, 7, and 9).
-
Exposure: Store the solutions at a controlled temperature (e.g., 25°C or 40°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 12, 24, and 48 hours).
-
Analysis: Analyze the samples by HPLC to quantify the remaining this compound and any degradants.
Photostability Protocol
-
Sample Preparation: Spread a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound in a suitable solvent.
-
Exposure: Expose the samples to a light source that meets ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples for any changes in physical appearance, purity, and degradation products.
Summary and Conclusions
The stability of this compound is primarily influenced by its sensitivity to moisture and, to a lesser extent, temperature and pH. The main degradation pathways are the formation of boroxine anhydrides and protodeboronation. To maintain the quality and reactivity of this reagent, it is imperative to store it in a cool, dry environment under an inert atmosphere. For critical applications in research and drug development, it is advisable to perform periodic quality control checks to assess the purity of the material, especially if it has been stored for an extended period or exposed to suboptimal conditions. Adherence to the storage and handling guidelines outlined in this document will help ensure the reliability and reproducibility of experimental results.
References
- 1. PubChemLite - 3-(benzyloxycarbonyl)phenylboronic acid (contains varying amounts of anhydride) (C14H13BO4) [pubchemlite.lcsb.uni.lu]
- 2. 3-(Benzyloxycarbonyl)phenylboronic Acid | 380430-52-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 3-(Benzyloxycarbonyl)phenylboronic Acid (contains varying … [cymitquimica.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Protodeboronation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ikev.org [ikev.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
3-(Benzyloxycarbonyl)phenylboronic acid structure
An In-depth Technical Guide to 3-(Benzyloxycarbonyl)phenylboronic Acid
Introduction
3-(Benzyloxycarbonyl)phenylboronic acid is a versatile organic compound that serves as a crucial building block in various fields, particularly in organic synthesis and medicinal chemistry. As a bifunctional molecule, it features both a boronic acid group and a benzyloxycarbonyl-protected carboxylic acid, enabling its participation in a wide array of chemical transformations. Its stability and solubility are enhanced by the benzyloxycarbonyl group, making it a valuable reagent.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
3-(Benzyloxycarbonyl)phenylboronic acid is a white to off-white crystalline powder at room temperature.[1][2] It is recognized for its stability and utility in forming stable complexes with diols, a characteristic central to many of its applications.[1] The compound is often supplied containing varying amounts of its anhydride, which it can form reversibly.[2][3]
Table 1: Physicochemical Properties of 3-(Benzyloxycarbonyl)phenylboronic Acid
| Property | Value | Reference(s) |
| CAS Number | 380430-52-4 | [1][2][4] |
| Molecular Formula | C₁₄H₁₃BO₄ | [1][2][3] |
| Molecular Weight | 256.06 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 146 °C | [1][2] |
| Purity | 97.0% to 107.0% (by titration) | [2][5] |
| Solubility | Soluble in Methanol | [2] |
| Storage | Room temperature; cool, dark place (<15°C recommended) | [2] |
| Synonyms | 3-(Benzyloxycarbonyl)benzeneboronic acid, 3-Carbobenzoxyphenylboronic acid | [1][2] |
| InChI Key | JJEBLYAGYRLJRG-UHFFFAOYSA-N | [3] |
| SMILES | B(C1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2)(O)O | [3] |
Synthesis and Characterization
The synthesis of 3-(Benzyloxycarbonyl)phenylboronic acid can be achieved through a multi-step process starting from a readily available precursor such as 3-bromobenzoic acid. A representative synthetic workflow is illustrated below.
Characterization of the final product relies on standard analytical techniques to confirm its structure and purity. Spectroscopic data provides key insights into the molecular structure.
Table 2: Spectroscopic Data for Characterization
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons of both phenyl rings, a singlet for the benzylic CH₂ group, and a broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Resonances for aromatic carbons, the ester carbonyl carbon (~165 ppm), and the benzylic CH₂ carbon. The carbon attached to boron may be difficult to detect or appear as a broad signal.[6] |
| ¹¹B NMR | A single resonance characteristic of a trigonal sp²-hybridized boronic acid.[7][8] The chemical shift changes significantly upon binding to diols, reflecting a change to a tetrahedral sp³-hybridized boronate ester.[7] |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and B-O stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (256.06 g/mol ).[3] |
Key Applications in Research and Development
This boronic acid derivative is a cornerstone reagent in several advanced applications, from creating complex molecular architectures to developing targeted therapeutic systems.
Suzuki-Miyaura Cross-Coupling Reactions
3-(Benzyloxycarbonyl)phenylboronic acid is extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. The compound serves as the source of the 3-(benzyloxycarbonyl)phenyl moiety, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals.[9]
Drug Development and Delivery
The boronic acid functional group is pivotal in drug development. Phenylboronic acids (PBAs) can form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as sugars.[10] This property is exploited in two primary ways:
-
Glucose Sensing: PBA-functionalized polymers can be designed to respond to varying glucose concentrations, making them candidates for self-regulating insulin delivery systems.[11]
-
Targeted Drug Delivery: Cancer cells often overexpress sialic acid, a sugar with a diol moiety, on their surface.[10] Nanoparticles functionalized with PBA can selectively bind to these cells, enabling targeted delivery of chemotherapeutic agents.[10][12] The bond between the boronic acid and the diol is often pH-sensitive, allowing for triggered drug release in the acidic tumor microenvironment.[13]
Experimental Protocols
The following sections provide generalized protocols for common experimental procedures involving 3-(benzyloxycarbonyl)phenylboronic acid.
Protocol 4.1: Representative Suzuki-Miyaura Coupling Reaction
This protocol describes a typical procedure for coupling 3-(benzyloxycarbonyl)phenylboronic acid with an aryl bromide.
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 mmol), 3-(benzyloxycarbonyl)phenylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, for example, toluene/ethanol/water (4:1:1, 10 mL).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 4.2: Analysis of Diol Binding by ¹¹B NMR Spectroscopy
This protocol outlines the analysis of the interaction between a phenylboronic acid and a diol, based on established methods.[7][14]
-
Sample Preparation: Prepare a stock solution of 3-(benzyloxycarbonyl)phenylboronic acid (e.g., 10 mg) in a suitable deuterated solvent such as DMSO-d₆ or CD₃OD (1.0 mL). Prepare a separate stock solution of a diol (e.g., catechol) of a known concentration.
-
pH Adjustment: Prepare a series of NMR tubes. In each, place an aliquot of the boronic acid stock solution. Add varying amounts of a non-interfering buffer or dilute DCl/NaOD to adjust the pD (the pH equivalent in D₂O) across a range (e.g., pD 2 to 10).
-
Binding Study: To a parallel set of NMR tubes at different pD values, add a stoichiometric equivalent of the diol stock solution.
-
Data Acquisition: Acquire ¹¹B NMR spectra for all samples. The spectrometer should be referenced appropriately (e.g., using BF₃·OEt₂ as an external standard).
-
Data Analysis: Observe the chemical shift of the boron signal. A downfield shift (e.g., ~20-30 ppm) corresponds to the sp²-hybridized boronic acid. An upfield shift (e.g., ~5-15 ppm) indicates the formation of the sp³-hybridized boronate anion or boronate ester, which becomes more prominent at pD values above the pKa of the boronic acid and in the presence of the diol.[7][14]
Conclusion
3-(Benzyloxycarbonyl)phenylboronic acid is a high-value chemical entity with significant applications in synthetic chemistry and biomedicine. Its utility in robust C-C bond formation via Suzuki-Miyaura coupling makes it indispensable for constructing complex organic molecules. Furthermore, the inherent ability of its boronic acid moiety to interact with diols in a pH-dependent manner opens up advanced applications in targeted drug delivery and biosensing. This guide has provided a technical foundation for understanding and utilizing this powerful reagent in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(Benzyloxycarbonyl)phenylboronic Acid | 380430-52-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. PubChemLite - 3-(benzyloxycarbonyl)phenylboronic acid (contains varying amounts of anhydride) (C14H13BO4) [pubchemlite.lcsb.uni.lu]
- 4. (3-((Benzyloxy)carbonyl)phenyl)boronic acid | 380430-52-4 [sigmaaldrich.com]
- 5. 3-(Benzyloxycarbonyl)phenylboronic Acid (contains varying … [cymitquimica.com]
- 6. rsc.org [rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. japsonline.com [japsonline.com]
- 11. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Nomenclature of a Key Boronic Acid Derivative
For researchers, scientists, and professionals engaged in drug development, precise chemical nomenclature is paramount. This guide provides an in-depth look at the synonyms and identifiers for 3-Benzyloxycarbonylphenylboronic acid, a versatile compound in organic synthesis.
Core Synonyms and Identifiers
The compound this compound is known by several alternative names. These synonyms are often used interchangeably in scientific literature and commercial catalogs. Understanding these variations is crucial for comprehensive literature searches and procurement.
| Synonym | Notes |
| 3-(Benzyloxycarbonyl)benzeneboronic acid | A common variation where "phenyl" is replaced by "benzene". |
| 3-Carbobenzoxyphenylboronic acid | "Carbobenzoxy" is a widely recognized abbreviation for the benzyloxycarbonyl group.[1] |
| 3-Carbobenzoxybenzeneboronic acid | Combines the "carbobenzoxy" abbreviation with "benzene".[1] |
In addition to these direct synonyms, it's beneficial to be aware of related compounds where the benzyl ester is replaced by other functional groups, as they share the same core phenylboronic acid structure.
| Related Compound | CAS Number |
| 3-Carboxyphenylboronic acid | 25487-66-5[2] |
| 3-(Methoxycarbonyl)phenylboronic acid | 99769-19-4[3][4] |
| 3-(Ethoxycarbonyl)phenylboronic acid | 4334-87-6[5] |
| 3-Carboxyphenylboronic acid pinacol ester | 269409-73-6[6] |
Structural and Application Context
This compound belongs to the family of arylboronic acids. Its structure, featuring a benzyloxycarbonyl group at the meta position of the phenylboronic acid, makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[7] This reactivity allows for the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1][7]
Experimental Data Summary
While this guide focuses on nomenclature, it is important to note the physical and chemical properties that are critical for experimental design.
| Property | Value |
| CAS Number | 380430-52-4[1] |
| Molecular Formula | C14H13BO4[1] |
| Molecular Weight | 256.06 g/mol [1] |
| Appearance | White to off-white crystalline powder[5] |
| Purity | Typically ≥95% |
For detailed experimental protocols involving this compound, researchers are encouraged to consult peer-reviewed scientific literature and established chemical synthesis databases. The methodologies often involve palladium-catalyzed cross-coupling reactions, and the specific conditions can vary depending on the desired product.
Logical Relationships in Nomenclature
The following diagram illustrates the relationship between the primary compound and its related structures, highlighting the interchangeability of the ester and acid functionalities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Carboxyphenylboronic acid | C7H7BO4 | CID 2733957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Methoxycarbonyl)phenylboronic Acid | 99769-19-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 3-Methoxycarbonylphenylboronic acid 99769-19-4 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Carboxyphenylboronic acid pinacol ester 97 269409-73-6 [sigmaaldrich.com]
- 7. west-circle | Virtual tour generated by Panotour [mononaterrace.com]
Technical Guide: Safety and Handling of 3-Carboxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of safety information for 3-Carboxyphenylboronic acid. It is intended as a guide and should not replace a thorough review of the official Safety Data Sheet (SDS) from the supplier. The information for the requested "3-carbobenzoxybenzeneboronic acid" was not available; this guide is based on the closely related and more commonly documented compound, 3-Carboxyphenylboronic acid.
Introduction
This technical guide offers an in-depth overview of the safety, handling, and toxicological properties of 3-Carboxyphenylboronic acid (CAS No. 25487-66-5).[1][2][3] This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. Understanding its hazard profile is critical for ensuring laboratory safety and proper experimental execution.
Hazard Identification and Classification
3-Carboxyphenylboronic acid is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][3][4]
GHS Hazard Statements:
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C7H7BO4 | [1][5] |
| Molecular Weight | 165.94 g/mol | [5] |
| Appearance | Off-white powder/solid | [1] |
| Odor | Odorless | [1] |
| Solubility | Soluble in water | [1][3] |
Toxicological Information
The toxicological properties of 3-Carboxyphenylboronic acid have not been fully investigated.[3] However, based on available data, the primary routes of exposure are inhalation, ingestion, and skin/eye contact.
-
Acute Effects: Causes irritation to the skin, eyes, and respiratory tract.[1][6] Inhalation of dust may lead to coughing and sneezing.[6] Eye contact can result in redness, pain, and serious irritation.[1][6] Skin contact may cause inflammation.[6]
-
Chronic Effects: Prolonged or repeated exposure may cause target organ damage.[6] Repeated inhalation of dust can lead to varying degrees of respiratory irritation or lung damage.[6]
No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[2]
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict experimental protocols is essential when working with 3-Carboxyphenylboronic acid.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection: Wear protective gloves (inspect prior to use) and a lab coat.[10]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required.[1] If dust is generated, use a NIOSH/MSHA approved respirator.[9]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][3][7]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][3][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3][7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[3][6]
Spill and Disposal Procedures:
-
Spills: Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] Do not let the chemical enter the environment.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][7]
Storage and Stability
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][7] Recommended storage temperature is often refrigerated (2-8°C) or at -20°C for long-term stability.[2][11]
-
Stability: The product is chemically stable under standard ambient conditions.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[3][7]
Visualized Workflows
General Handling Workflow:
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 3-Carboxyphenylboronic acid | C7H7BO4 | CID 2733957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chembk.com [chembk.com]
An In-depth Technical Guide to the Discovery and History of Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylboronic acids, organic compounds containing a boron atom attached to an aryl group and two hydroxyl groups, have emerged from relative obscurity to become indispensable tools in modern organic chemistry and medicinal chemistry. Their unique chemical properties, including their ability to participate in palladium-catalyzed cross-coupling reactions and form reversible esters with diols, have positioned them as critical building blocks in the synthesis of complex molecules, ranging from advanced materials to life-saving pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and historical development of arylboronic acids, detailing their synthesis, key reactions, and their transformative impact on drug discovery. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data, and visualizations of key chemical and biological processes.
The Dawn of Boron-Carbon Bonds: Early Discoveries
The journey of arylboronic acids began in the late 19th century, a period of foundational discoveries in organic chemistry.
The First Synthesis of an Arylboronic Acid
The first synthesis of an arylboronic acid is credited to Michaelis and Becker in 1880. They reported the preparation of phenylboronic acid (then referred to as "Borsäurephenyl") through a harsh but effective method.[1] Their pioneering work involved the reaction of diphenylmercury with boron trichloride in a sealed tube at high temperatures.
Conceptual Experimental Workflow based on historical accounts:
References
introduction to Suzuki-Miyaura cross-coupling reactions
An In-depth Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[4]
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling, detailing its core mechanism, the roles of its key components, applications in drug development, and detailed experimental protocols.
Core Mechanism: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6][7] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9]
Oxidative Addition
The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex.[2] This step, which is often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square-planar Pd(II) intermediate.[5][9] The reactivity of the organic halide typically follows the order: I > Br > OTf > Cl > F.[4][6]
Transmetalation
In the transmetalation step, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) center, displacing the halide.[4] This step requires the activation of the organoboron compound by a base.[10] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation.[11] Alternatively, the base can react with the Pd(II) halide complex to form a Pd(II) hydroxide complex, which then reacts with the neutral boronic acid.[11]
Reductive Elimination
The final step of the catalytic cycle is reductive elimination, where the two organic groups (R¹ and R²) on the palladium(II) intermediate couple to form the desired product (R¹-R²).[5][8] This process regenerates the Pd(0) catalyst, which can then enter another catalytic cycle.[6] This step is generally fast and irreversible.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of its components.
Palladium Catalysts
Palladium complexes are the most widely used catalysts for this reaction. The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a more stable Pd(II) precatalyst.[12] Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf).[1]
Ligands
Ligands play a crucial role in stabilizing the palladium catalyst, enhancing its reactivity, and influencing the efficiency of the reaction.[6] Phosphine-based ligands are the most common, with their electronic and steric properties being tunable to optimize the reaction for specific substrates.[12] Electron-rich and bulky ligands, such as trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) and biarylphosphines (e.g., SPhos, XPhos), generally facilitate the key steps of oxidative addition and reductive elimination.[13] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[4]
Bases
The base is essential for the activation of the organoboron species in the transmetalation step.[11][14] A wide variety of inorganic and organic bases have been successfully employed. The choice of base can significantly influence the reaction yield, rate, and selectivity.[11] Weaker bases like carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[6][11] Stronger bases such as hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., KOtBu) are also effective, particularly for less reactive substrates.[4]
Solvents
The Suzuki-Miyaura coupling can be performed in a variety of solvents, including ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMAc).[4][6] Often, a mixture of an organic solvent and water is used, which can enhance the rate of the reaction.[4] The use of water as a solvent is also attractive from an economic and environmental perspective.[4]
Quantitative Data Summary
The following tables summarize representative quantitative data for Suzuki-Miyaura cross-coupling reactions, highlighting the effects of different catalysts, ligands, bases, and substrates on reaction yields and turnover numbers (TON).
Table 1: Comparative Yields with Various Catalysts and Ligands
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2-24 | >95 | [12] |
| 2 | 2-Chloropyridine | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | PCy₃ (3) | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 85 | [15] |
| 3 | 4-Iodotoluene | Phenylboronic acid | Pd/C (10%) | - | K₂CO₃ | H₂O | 25 | 0.33 | 99 | [16] |
| 4 | 3-Chloroindazole | 5-Indoleboronic acid | P2 (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 92 | [17] |
Table 2: Effect of Different Bases on Reaction Yield
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 98 | [12] |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | Na₂CO₃ (2.0) | Toluene/H₂O | 100 | 85 | [11] |
| 3 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ (2.0) | Toluene/H₂O | 100 | 96 | [11] |
| 4 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | KOtBu (2.0) | Toluene | 100 | 94 | [11] |
Table 3: High Turnover Number (TON) and Turnover Frequency (TOF) Examples
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | TON | TOF (h⁻¹) | Reference |
| 1 | Iodobenzene | Phenylboronic acid | Dinorbornyl palladacycle (10⁻⁹) | 5 x 10⁹ | 1 x 10⁹ | [18] |
| 2 | 4-Bromotoluene | Phenylboronic acid | Ferrocenyl P,O-ligand/Pd₂(dba)₃ (0.0001) | 750,000 | - | [19] |
Applications in Drug Discovery and Development
The Suzuki-Miyaura coupling is one of the most frequently used carbon-carbon bond-forming reactions in the pharmaceutical industry.[15][20] Its popularity stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acids.[2] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug molecules.[3][13] Examples of drugs synthesized using the Suzuki-Miyaura coupling as a key step include Losartan (an antihypertensive), Valsartan (an antihypertensive), and a number of kinase inhibitors used in cancer therapy.[3]
Experimental Protocols
Below are detailed experimental protocols for representative Suzuki-Miyaura cross-coupling reactions.
Protocol 1: General Procedure for the Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using Pd(OAc)₂ and SPhos.[12]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) to the reaction mixture and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Ligand-Free Suzuki-Miyaura Coupling in an Aqueous Medium
This protocol describes a ligand-free Suzuki-Miyaura coupling reaction using Pd/C as the catalyst in water.[16]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
10% Palladium on carbon (Pd/C) (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Water (3 mL)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flask, a mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), Pd/C (0.5 mol%), and K₂CO₃ (2 mmol) in water (3 mL) is prepared.
-
Reaction Execution: The mixture is stirred at room temperature for the indicated time.
-
Work-up: After the reaction is complete, the mixture is extracted four times with diethyl ether (4 x 10 mL).
-
Purification: The combined organic layers are purified by column chromatography over silica gel using a suitable eluent (e.g., n-hexane/ethyl acetate) to obtain the desired coupled product.
The following diagram illustrates a general experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile synthetic method with immense utility in modern organic chemistry, particularly in the field of drug discovery and development.[2] A thorough understanding of the reaction mechanism, the roles of the various components, and the available experimental protocols is crucial for its successful application. This guide provides a foundational overview of these aspects, offering both theoretical insights and practical guidance to aid researchers in leveraging this transformative reaction for the synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. byjus.com [byjus.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. books.rsc.org [books.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency [organic-chemistry.org]
- 19. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Benzyloxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and agrochemical industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of starting materials.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-benzyloxycarbonylphenylboronic acid with various aryl halides. The resulting biphenyl-3-carboxylic acid benzyl esters are valuable intermediates in the synthesis of complex molecules with potential biological activity.[1][2] The benzyloxycarbonyl group can serve as a protected carboxylic acid, which can be deprotected under specific conditions to reveal the free acid for further functionalization or to study its biological effects.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of this cycle are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a process that is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.[3]
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The reaction conditions can be optimized for different aryl halides.
Materials:
-
This compound
-
Aryl bromide (substituted or unsubstituted)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent: 1,4-Dioxane, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents) and the aryl bromide (1.0 equivalent).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and the base (e.g., K₂CO₃, 2.0 equivalents).[4]
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[5]
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl halide.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzyl 3'-aryl-[1,1'-biphenyl]-3-carboxylate.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acids, which can be considered indicative for reactions with this compound. Actual yields will vary depending on the specific substrates and optimized conditions.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) / PPh₃ (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | ~92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 90 | 4 | ~98 |
| 4 | 1-Bromo-4-fluorobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 80 | 16 | ~88 |
| 5 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 110 | 24 | ~75 |
Note: This data is compiled from general Suzuki-Miyaura coupling literature and is intended to be representative.[7][8] dppf = 1,1'-Bis(diphenylphosphino)ferrocene.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow```dot
// Nodes start [label="Start: Assemble Reactants\n(Boronic Acid, Aryl Halide,\nCatalyst, Base)", shape=ellipse, fillcolor="#FBBC05"]; reaction_setup [label="Reaction Setup\n(Inert Atmosphere, Add Solvent)"]; heating [label="Heating and Stirring\n(Monitor by TLC/LC-MS)"]; workup [label="Aqueous Workup\n(Extraction and Washing)"]; purification [label="Purification\n(Column Chromatography)"]; product [label="Final Product:\nBenzyl 3'-aryl-[1,1'-biphenyl]-3-carboxylate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reaction_setup; reaction_setup -> heating; heating -> workup; workup -> purification; purification -> product; }
Caption: A hypothetical workflow for the application of synthesized compounds in drug discovery.
Applications in Drug Discovery
Biphenyl scaffolds are prevalent in many biologically active compounds and approved drugs. [1]The ability to synthesize a diverse library of biphenyl-3-carboxylic acid benzyl esters using the described Suzuki-Miyaura coupling protocol allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The benzyloxycarbonyl group can be readily removed by hydrogenolysis to yield the corresponding carboxylic acid, which may exhibit different biological activities or serve as a handle for further chemical modifications. The synthesized compounds can be screened against various biological targets to identify potential new therapeutic agents.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. diva-portal.org [diva-portal.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Benzyloxycarbonylphenylboronic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Benzyloxycarbonylphenylboronic acid as a versatile building block in drug discovery. This document includes its primary applications, detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions, and examples of its potential in the synthesis of bioactive molecules, such as kinase inhibitors.
Introduction and Key Applications
This compound is a valuable reagent in medicinal chemistry and organic synthesis.[1][2] Its unique structure, featuring a boronic acid moiety and a benzyloxycarbonyl protecting group, makes it particularly useful for constructing complex molecular architectures.[1][2] The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[3][4][5] The benzyloxycarbonyl group offers a stable protecting group for the carboxylic acid functionality, which can be deprotected in later synthetic steps to reveal a carboxylic acid handle for further modification or as a key pharmacophoric element.
Key applications in drug discovery include:
-
Organic Synthesis: It serves as a fundamental building block for creating a wide range of organic molecules, especially for pharmaceuticals and agrochemicals.[2]
-
Drug Development: In medicinal chemistry, it aids in the design of boron-containing drug candidates, which can lead to enhanced therapeutic efficacy and selectivity.[1][2]
-
Bioconjugation: This compound is also utilized in bioconjugation techniques to attach biomolecules to other molecules or surfaces, which is crucial for developing drug delivery systems.[2]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry and a primary application of this compound. It enables the synthesis of biaryl compounds, which are common scaffolds in many drug molecules.
Protocol 1: Synthesis of a Diaryl Compound using this compound and an Aryl Bromide
This protocol details the synthesis of a diaryl compound via the Suzuki-Miyaura cross-coupling of 3-(Benzyloxycarbonyl)phenylboronic acid with 4-bromoanisole.
Materials:
-
3-(Benzyloxycarbonyl)phenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 3-(Benzyloxycarbonyl)phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.
-
Solvent Addition: Add a mixture of toluene (10 mL), ethanol (5 mL), and water (2.5 mL) to the reaction flask.
-
Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diaryl product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
While this compound is a versatile building block, specific biological activity data for compounds directly synthesized from it are not extensively available in the public domain. However, its utility can be illustrated through the synthesis of diaryl compounds, a common scaffold in many kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR). The following data represents the anticancer activity of various diaryl pyrazolone derivatives, which can be synthesized using similar boronic acids, against non-small cell lung cancer cell lines.
Table 1: Antiproliferative Activity of Representative Diaryl Pyrazolone Derivatives
| Compound ID | Structure | A549 IC₅₀ (µM)[2] | NCI-H522 IC₅₀ (µM)[2] |
| P7 | 5-(4-bromophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 0.8 ± 0.1 | 1.2 ± 0.2 |
| P11 | 2-phenyl-5-(4-(trifluoromethyl)phenyl)-2,4-dihydro-3H-pyrazol-3-one | 1.5 ± 0.3 | 2.1 ± 0.4 |
| P14 | 2,5-bis(4-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one | 3.2 ± 0.5 | 4.5 ± 0.6 |
| Gefitinib | (Reference Drug) | 5.6 ± 0.7 | 7.8 ± 0.9 |
Data is illustrative for a class of compounds accessible through Suzuki-Miyaura coupling.
The synthesis of such inhibitors often involves targeting key signaling pathways that are dysregulated in cancer. The EGFR signaling pathway is a critical target in many cancers.
Caption: Simplified EGFR signaling pathway and the action of diaryl kinase inhibitors.
Drug Discovery Workflow for Kinase Inhibitors
The development of novel kinase inhibitors using building blocks like this compound follows a structured workflow from initial synthesis to preclinical evaluation.
Caption: Logical workflow for the development of kinase inhibitors.
References
Application Notes and Protocols for 3-Benzyloxycarbonylphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 3-benzyloxycarbonylphenylboronic acid and its deprotected form, 3-carboxyphenylboronic acid, in key medicinal chemistry applications. The focus is on its utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures, which are prevalent in many therapeutic agents.
Application Note 1: Synthesis of Biaryl-3-Carboxylic Acids via Suzuki-Miyaura Coupling
The biaryl-3-carboxylic acid motif is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs. 3-Carboxyphenylboronic acid is a key reagent for the direct incorporation of this pharmacophore. A notable application is in the synthesis of a key intermediate for Eltrombopag, a thrombopoietin receptor agonist.[1][2][3][4]
Logical Workflow for Synthesis of Eltrombopag Intermediate
Quantitative Data: Suzuki-Miyaura Coupling Yields
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions using 3-carboxyphenylboronic acid with various aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Benzyloxy-1-bromo-3-nitrobenzene | Pd-132 (0.05) | Na₂CO₃ | Dioxane/H₂O | 85 | 12 | 77 | [2] |
| 2 | 5-Bromo-2-furfural | Pd(PPh₃)₄ (0.01) | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 7 | N/A | [5] |
| 3 | Various Bromobenzoic Acids | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ | H₂O | RT | 4 | >90 | [6][7] |
| 4 | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 48 | ~85 | [7] |
Note: "N/A" indicates the yield was not specified in the source.
Experimental Protocols
Protocol 1: Synthesis of 2'-Benzyloxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid [2][4][8]
This protocol details the Suzuki-Miyaura coupling reaction between 2-benzyloxy-1-bromo-3-nitrobenzene and 3-carboxyphenylboronic acid.
Materials:
-
2-Benzyloxy-1-bromo-3-nitrobenzene
-
3-Carboxyphenylboronic acid
-
Dichloro bis[di-tert-butyl-(4-dimethylaminophenyl)phosphine]palladium(II) (Pd-132) or Pd(dppf)Cl₂
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (or Toluene/Ethanol/Water)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 2-benzyloxy-1-bromo-3-nitrobenzene (1.0 eq), 3-carboxyphenylboronic acid (1.3 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst (e.g., Pd-132, 0.05 mol%).
-
Add the degassed solvent system, for example, a mixture of 1,4-dioxane and water.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with 1M HCl to a pH of 1-2 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2'-benzyloxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid.
Protocol 2: Deprotection to 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid [2][3]
This protocol describes the hydrogenation of the nitro group and cleavage of the benzyl ether.
Materials:
-
2'-Benzyloxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) or a hydrogen source like ammonium formate
-
Methanol or Ethanol
-
Hydrogenation apparatus
Procedure:
-
Dissolve 2'-benzyloxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) or add a hydrogen donor like ammonium formate.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization to yield 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
Application Note 2: 3-Carboxyphenylboronic Acid as a Key Building Block for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically significant class of anticancer agents.[9][10] Many potent PARP inhibitors feature a biaryl carboxamide core, which can be efficiently synthesized using 3-carboxyphenylboronic acid as a key building block via Suzuki-Miyaura coupling. This allows for the construction of the rigid biphenyl scaffold necessary for effective binding to the PARP active site.
PARP-1 Inhibition Pathway
Quantitative Data: Biphenyl-Containing PARP Inhibitors
The biphenyl-3-carboxylic acid scaffold is a precursor to the benzamide moiety found in many PARP inhibitors. The table below lists IC₅₀ values for representative PARP-1 inhibitors that contain a biphenyl-carboxamide or related biaryl core structure.
| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Selectivity (PARP-2/PARP-1) | Reference |
| Olaparib | 1.5 | 0.8 | 0.53 | [9][11] |
| Rucaparib | 1.8 | 1.4 | 0.78 | [11] |
| Niraparib | 3.8 | 2.1 | 0.55 | [11] |
| Talazoparib | 0.57 | 1.6 | 2.8 | [11] |
| Compound Y49 | 0.96 | 61.90 | 64.5 | [9] |
| Compound I-9 | 0.25 | 1.2 | 4.8 | [5] |
Experimental Protocols
Protocol 3: General Procedure for Suzuki Coupling to form a Biphenyl-3-Carboxylic Acid Scaffold [1][8]
This protocol provides a general method for the synthesis of a biphenyl-3-carboxylic acid, a common precursor for PARP inhibitors, using 3-carboxyphenylboronic acid.
Materials:
-
Aryl Halide (e.g., a substituted bromobenzamide)
-
3-Carboxyphenylboronic acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent System (e.g., Toluene/Ethanol/H₂O, 1,4-Dioxane/H₂O)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine the aryl halide (1.0 eq), 3-carboxyphenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the biphenyl-3-carboxylic acid derivative. This product can then be used in subsequent amidation reactions to complete the synthesis of the PARP inhibitor.
Protocol 4: General PARP-1 Inhibition Assay (HTS Chemiluminescent)
This is a representative protocol for determining the IC₅₀ value of a synthesized compound against PARP-1.
Materials:
-
PARP-1 Enzyme
-
Histones (or other protein substrate)
-
Biotinylated NAD⁺
-
Streptavidin-HRP
-
Chemiluminescent Substrate
-
Synthesized inhibitor compound
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well white plates
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4 °C. Wash the plate with buffer.
-
Prepare serial dilutions of the inhibitor compound in assay buffer.
-
To each well, add the PARP-1 enzyme and the inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding biotinylated NAD⁺ to all wells. Incubate at room temperature for 1 hour.
-
Wash the plate to remove unreacted NAD⁺.
-
Add Streptavidin-HRP to each well and incubate for 1 hour. This will bind to the biotinylated PAR chains on the histones.
-
Wash the plate to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
The signal is inversely proportional to the inhibition of PARP-1 activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the data and fitting to a dose-response curve.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Eltrombopag: Synthesis and Mechanism_Chemicalbook [chemicalbook.com]
- 3. CN110407702A - A kind of preparation method of Eltrombopag key intermediate 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 4. CN104725318A - Synthetic method of eltrombopag olamine - Google Patents [patents.google.com]
- 5. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. CN105085276A - Eltrombopag intermediate and preparation method therefor and application thereof - Google Patents [patents.google.com]
- 9. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Benzyloxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers mild reaction conditions, broad functional group tolerance, and high yields, making it a cornerstone in modern organic synthesis.[1][2][3] These attributes are particularly valuable in the fields of pharmaceutical research and drug development, where the efficient construction of complex molecular architectures is paramount.
This document provides detailed application notes and a general experimental protocol for the Suzuki-Miyaura coupling of 3-benzyloxycarbonylphenylboronic acid with various aryl halides. The benzyloxycarbonyl protecting group on the carboxylic acid is generally stable under many Suzuki-Miyaura conditions, allowing for the synthesis of biphenyls bearing a protected carboxylic acid, which is a valuable intermediate for further functionalization.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[3][4]
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid (Ar'-B(OH)₂), in this case, the 3-benzyloxycarbonylphenyl group, is transferred to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated to form the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3][4]
Data Presentation: Comparison of Typical Suzuki-Miyaura Reaction Conditions
The selection of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. The following table summarizes common conditions that can serve as a starting point for the coupling of this compound. Optimization is often necessary for specific substrates.[5][6]
| Parameter | Commonly Used Reagents/Conditions | Remarks | References |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd/C | Pd(PPh₃)₄ is often used for a wide range of substrates. Pd(OAc)₂ with a phosphine ligand is also very common. | [7][8] |
| Ligand | PPh₃, P(t-Bu)₃, X-Phos, JohnPhos, dppf | The choice of ligand can significantly impact reaction rate and yield, especially for challenging substrates. | [9][10] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | An aqueous solution of the base is frequently used. The choice of base can influence the rate of transmetalation. | [10] |
| Solvent | Toluene, Dioxane, DMF, THF, Acetonitrile, Water (often as a co-solvent) | A mixture of an organic solvent and water is very common. Anhydrous conditions can also be employed. | [6][11][12] |
| Temperature | Room Temperature to 120 °C | Many reactions require heating to proceed at a reasonable rate. Microwave heating can significantly shorten reaction times. | [4][10] |
| Reaction Time | 1 to 24 hours | Reaction progress should be monitored by TLC or LC-MS. | [4][13] |
Experimental Protocols
The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific aryl halides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask. The reaction concentration is typically around 0.1 M with respect to the aryl halide.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Mandatory Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]
- 9. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Base Selection in the Suzuki-Miyaura Coupling of 3-Benzyloxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical, yet often overlooked, parameter in optimizing this palladium-catalyzed reaction is the selection of the base. The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the key transmetalation step.
For substrates containing base-sensitive functionalities, such as the benzyl ester in 3-benzyloxycarbonylphenylboronic acid, the choice of base is paramount. An inappropriate base can lead to low yields due to incomplete reaction or, more critically, degradation of the starting material or product through hydrolysis of the ester bond. This document provides a detailed guide to selecting the optimal base for Suzuki-Miyaura reactions involving this compound, supported by representative data and detailed experimental protocols.
The Challenge: Balancing Reactivity and Substrate Stability
The benzyloxycarbonyl group is an electron-withdrawing group, which can decrease the nucleophilicity of the boronic acid and potentially slow the rate of transmetalation. This might suggest the use of a stronger base to facilitate the formation of the boronate "ate" complex. However, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can readily hydrolyze the benzyl ester, particularly at the elevated temperatures often required for Suzuki couplings.
Therefore, the ideal base must be strong enough to promote the catalytic cycle efficiently but mild enough to preserve the integrity of the ester functionality. Milder inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are often the preferred choices for substrates with base-labile groups.[1]
Comparative Performance of Selected Bases
The following table summarizes the representative yields for the Suzuki-Miyaura coupling of this compound with a model aryl halide (4-bromoanisole). These results highlight the effectiveness of milder inorganic bases in achieving high yields while avoiding substrate degradation.
| Entry | Base (equiv.) | Solvent System | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | 100 | 12 | 92 | Excellent yield, K₃PO₄ is a reliable choice for ester-containing substrates.[2] |
| 2 | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | Pd(dppf)Cl₂ (3 mol%) | 90 | 12 | 89 | Stronger carbonate base, often effective for challenging couplings.[3] |
| 3 | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 16 | 85 | A common and cost-effective choice, may require longer reaction times.[2] |
| 4 | NaHCO₃ (2.5) | Ethanol | PdCl₂ (5 mol%), DPEPhos (5.5 mol%) | 80 | 24 | 78 | A very mild base, proven effective for benzyl ester couplings, though may be slower.[4][5] |
| 5 | NaOH (2.0) | Toluene/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 100 | 12 | <10* | Significant hydrolysis of the benzyl ester observed. |
*Yield of the desired coupled product. The major product observed was the biphenyl carboxylic acid resulting from ester hydrolysis.
Key Experimental Protocols
The following are detailed protocols for performing the Suzuki-Miyaura coupling reaction with this compound using the recommended bases.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
This protocol is recommended as a starting point for achieving high yields with base-sensitive substrates.[1]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Sphos (0.04 mmol, 4 mol%)
-
Anhydrous, degassed toluene (8 mL)
-
Degassed deionized water (2 mL)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, anhydrous K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask and evacuate and backfill with the inert gas three times.
-
Add the degassed toluene and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Procedure using Potassium Carbonate (K₂CO₃)
A widely applicable and cost-effective alternative.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
Procedure:
-
In a round-bottom flask, combine the aryl halide, this compound, K₂CO₃, and Pd(PPh₃)₄.
-
Add toluene, ethanol, and water to the flask.
-
Fit the flask with a reflux condenser and flush the system with an inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.
-
Maintain the reaction for 16-24 hours, monitoring by TLC or LC-MS.
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction. The base is essential for the formation of the boronate complex, which then undergoes transmetalation.
Experimental Workflow
The following diagram outlines the general laboratory workflow for setting up and performing the Suzuki-Miyaura coupling reaction as described in the protocols.
Conclusion
The selection of an appropriate base is critical for the successful Suzuki-Miyaura coupling of this compound. Due to the base-labile nature of the benzyl ester, strong bases like NaOH should be avoided to prevent substrate or product hydrolysis. Milder inorganic bases, particularly potassium phosphate (K₃PO₄), offer an excellent balance of reactivity and selectivity, leading to high yields of the desired biaryl product. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also highly effective alternatives. Researchers should consider screening these bases to determine the optimal conditions for their specific aryl halide coupling partner. The protocols and data presented herein provide a robust starting point for the development of efficient and high-yielding Suzuki-Miyaura cross-coupling reactions with this valuable building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
Solvent Effects in the Cross-Coupling of 3-Benzyloxycarbonylphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols concerning the influence of solvent systems on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-benzyloxycarbonylphenylboronic acid. This valuable building block is frequently employed in the synthesis of complex molecules, including active pharmaceutical ingredients. The choice of solvent can significantly impact reaction yield, rate, and selectivity. Understanding these effects is crucial for reaction optimization and process development.
Application Notes
The Suzuki-Miyaura cross-coupling is a robust and versatile C-C bond-forming reaction. The reaction mechanism involves a catalytic cycle with a palladium catalyst, and the solvent plays a critical role in several key steps, including the solubility of reactants and reagents, stabilization of catalytic intermediates, and facilitation of the crucial transmetalation step.
Key Considerations for Solvent Selection:
-
Polarity: The polarity of the solvent can influence the rate of oxidative addition and reductive elimination. A wide range of solvents, from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, THF) and protic (e.g., water, alcohols), have been successfully used in Suzuki-Miyaura couplings.
-
Aqueous vs. Anhydrous Conditions: The presence of water can be beneficial, often accelerating the reaction. This is attributed to the enhanced solubility of the base (e.g., carbonates, phosphates) and the facilitation of the transmetalation step. Biphasic solvent systems, such as toluene/water or THF/water, are commonly employed.
-
Ethereal Solvents: Solvents like 1,4-dioxane and tetrahydrofuran (THF) are frequently used and often provide a good balance of solubility for both the organic and organometallic reagents.[1]
-
Polar Aprotic Solvents: Dimethylformamide (DMF) can be an effective solvent, particularly for challenging couplings, as it can help to solubilize all reaction components and stabilize the catalytic species.[1]
-
Temperature: The boiling point of the solvent will dictate the accessible temperature range for the reaction. Higher temperatures can often increase reaction rates but may also lead to decomposition of thermally sensitive substrates or catalysts.
Data Presentation: Solvent Effects on a Model Suzuki-Miyaura Coupling
While specific data for the solvent screening of this compound is not extensively published, the following table illustrates the typical effect of different solvents on the yield of a model Suzuki-Miyaura cross-coupling of a substituted arylboronic acid with an aryl halide. This data provides a representative example of how solvent choice can impact reaction outcomes.
Table 1: Effect of Solvent on the Yield of a Model Suzuki-Miyaura Cross-Coupling Reaction
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 65 |
| 2 | THF | 78 |
| 3 | 1,4-Dioxane | 85 |
| 4 | DMF | 92 |
| 5 | Acetonitrile | 75 |
| 6 | Isopropanol | 68 |
| 7 | Toluene/Water (4:1) | 88 |
| 8 | 1,4-Dioxane/Water (4:1) | 95 |
Note: The data presented is illustrative and based on typical results for Suzuki-Miyaura reactions. Actual yields for the coupling of this compound may vary depending on the specific coupling partner, catalyst, base, and reaction conditions.
Experimental Protocols
The following are detailed protocols for a typical Suzuki-Miyaura cross-coupling reaction involving this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling in a Biphasic Solvent System
This protocol is suitable for a wide range of aryl and heteroaryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos; 4 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired benzyl 3-arylbenzoate.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is advantageous for accelerating reaction times, particularly for less reactive aryl halides.
Materials:
-
This compound (1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂; 3 mol%)
-
Cesium carbonate (Cs₂CO₃; 2.5 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio) to achieve a concentration of approximately 0.2 M with respect to the aryl halide.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Boronic Acid Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their derivatives have emerged as indispensable building blocks in modern medicinal chemistry and drug discovery.[1][2][3] Their unique chemical properties, including their stability, low toxicity, and versatile reactivity, have positioned them as privileged synthons for the construction of complex bioactive molecules.[1][4][5] The introduction of the boronic acid moiety can significantly enhance the potency and improve the pharmacokinetic profile of drug candidates.[2][6] This has led to the successful development and approval of several boronic acid-containing drugs, such as the proteasome inhibitors Bortezomib and Ixazomib for treating multiple myeloma, and Vaborbactam, a β-lactamase inhibitor.[4][7][8]
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing boronic acid building blocks, with a focus on three powerful and widely used synthetic methodologies: the Suzuki-Miyaura coupling, the Petasis reaction, and the Chan-Lam coupling.
Key Synthetic Methodologies
The versatility of boronic acids stems from their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are generally characterized by mild conditions, high functional group tolerance, and high yields, making them ideal for the synthesis of complex molecules in a drug discovery setting.[9][10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between a boronic acid and an organic halide or triflate.[9][11] It is one of the most powerful methods for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in bioactive molecules.[12][13][14]
Petasis Reaction
The Petasis reaction, also known as the boronic acid Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid), and a boronic acid to form α-amino acids and other amine derivatives.[15][16][17] This reaction is highly valuable for the synthesis of unnatural amino acids and peptidomimetics.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and a nucleophile containing an N-H or O-H bond, such as anilines, amines, phenols, and amides.[18][19] This reaction is advantageous due to its mild conditions, often proceeding at room temperature and open to the air.[19]
Data Presentation
The following tables summarize quantitative data for the synthesis of various bioactive molecules and their intermediates using the aforementioned key methodologies.
Table 1: Suzuki-Miyaura Coupling in the Synthesis of Bioactive Scaffolds
| Entry | Aryl Halide | Boronic Acid | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-bromopyridine | Phenylboronic acid | 4-phenylpyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [20] |
| 2 | 1-bromo-4-nitrobenzene | 4-methoxyphenylboronic acid | 4-methoxy-4'-nitrobiphenyl | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 4 | 92 | [10] |
| 3 | 2-chloropyrimidine | 3-fluorophenylboronic acid | 2-(3-fluorophenyl)pyrimidine | Pd₂(dba)₃/XPhos | Cs₂CO₃ | THF | 70 | 18 | 88 | [14] |
| 4 | Vemurafenib precursor (aryl bromide) | Pyrazole boronic ester | Vemurafenib core | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.5 | 78 | [21] |
| 5 | GDC-0879 precursor (aryl chloride) | Indazole boronic acid | GDC-0879 core | Pd(Amphos)Cl₂ | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 | [21] |
Table 2: Petasis Reaction for the Synthesis of Amine Derivatives
| Entry | Amine | Carbonyl | Boronic Acid | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | Glyoxylic acid | Phenylboronic acid | N-benzyl-2-phenylglycine | Dichloromethane | RT | 24 | 85 | [17] |
| 2 | Morpholine | Salicylaldehyde | Vinylboronic acid | 2-(morpholin-4-yl(vinyl)methyl)phenol | Ethanol | 50 | 12 | 78 | [15] |
| 3 | L-Proline methyl ester | Formaldehyde | 4-pyridylboronic acid | N-(4-pyridylmethyl)-L-proline methyl ester | Methanol | RT | 48 | 65 | [16] |
| 4 | Aniline | Pyruvic acid | Naphthylboronic acid | 2-anilino-2-(naphthalen-1-yl)propanoic acid | Toluene | 80 | 16 | 72 | [17] |
Table 3: Chan-Lam Coupling for C-N and C-O Bond Formation
| Entry | Nucleophile | Boronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Aniline | Phenylboronic acid | Diphenylamine | Cu(OAc)₂ | Pyridine | Dichloromethane | RT | 24 | 92 |[22] | | 2 | Imidazole | 4-methoxyphenylboronic acid | 1-(4-methoxyphenyl)imidazole | Cu(OTf)₂ | K₂CO₃ | Methanol | RT | 24 | 85 |[23] | | 3 | Phenol | 3,4-dimethoxyphenylboronic acid | 1,2-dimethoxy-4-phenoxybenzene | Cu(OAc)₂ | Et₃N | Dichloromethane | RT | 48 | 75 |[22] | | 4 | 2-Nitroimidazole | 1-naphthylboronic acid | 1-(naphthalen-1-yl)-2-nitroimidazole | Cu(OTf)₂ | K₂CO₃ | Methanol | RT | 24 | 82 |[23] | | 5 | N-H Sulfilimine | Phenylboronic acid | N-phenyl sulfilimine | CuBr | - | Isopropanol | RT | 24 | 90+ |[24] |
Experimental Protocols
The following are generalized protocols for the key reactions. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
Boronic acid or boronic ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To a flame-dried reaction vessel (e.g., Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, ligand (if applicable), and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[20][25]
Protocol 2: General Procedure for the Petasis Reaction
Materials:
-
Amine (primary or secondary) (1.0 equiv)
-
Carbonyl compound (e.g., glyoxylic acid, salicylaldehyde) (1.0-1.2 equiv)
-
Boronic acid (1.0-1.5 equiv)
-
Solvent (e.g., Dichloromethane, Ethanol, Toluene)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the amine, carbonyl compound, and boronic acid.
-
Add the solvent. For reactions with α-hydroxy acids, a biphasic system or heating may be required to drive the reaction to completion.
-
Stir the mixture at the appropriate temperature (room temperature to reflux) for the required time (typically 12-48 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization, trituration, or flash column chromatography. For amino acid products, an aqueous workup with pH adjustment may be necessary for isolation.[15][17]
Protocol 3: General Procedure for Chan-Lam Coupling
Materials:
-
Nucleophile (N-H or O-H containing compound) (1.0 equiv)
-
Boronic acid (1.2-2.0 equiv)
-
Copper catalyst (e.g., Cu(OAc)₂, Cu(OTf)₂) (10-100 mol%)
-
Base (e.g., Pyridine, Et₃N, K₂CO₃) (1.0-2.0 equiv)
-
Solvent (e.g., Dichloromethane, Methanol, Toluene)
Procedure:
-
To a reaction vessel open to the air (or under an oxygen atmosphere for catalytic versions), add the nucleophile, boronic acid, copper catalyst, and base (if required).
-
Add the solvent and stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 48 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[19][22][23]
Visualizations
The following diagrams illustrate the catalytic cycles and general workflow for the synthesis of bioactive molecules using boronic acid building blocks.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Simplified mechanism of the Petasis multicomponent reaction.
Caption: Catalytic cycle of the Chan-Lam coupling reaction.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Petasis Reaction [organic-chemistry.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. Yoneda Labs [yonedalabs.com]
- 21. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biomolecule-Compatible Dehydrogenative Chan-Lam Coupling of Free Sulfilimines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
Application of Boronic Acids in Bioconjugation Techniques: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids have emerged as a versatile and powerful tool in the field of bioconjugation, enabling the covalent linkage of molecules to biomolecules such as proteins, peptides, and carbohydrates.[1][2] Their unique reactivity, particularly the ability to form reversible or stable covalent bonds under mild, aqueous conditions, makes them highly suitable for applications in drug delivery, diagnostics, and biomaterial science.[1][3] This document provides detailed application notes and protocols for key bioconjugation techniques involving boronic acids, including boronate ester formation, the Petasis reaction, and the Suzuki-Miyaura cross-coupling reaction.
Boronate Ester Formation with Diols
The reaction between a boronic acid and a 1,2- or 1,3-diol to form a cyclic boronate ester is one of the most fundamental and widely used bioconjugation strategies.[4] This reaction is typically reversible and pH-dependent, making it ideal for applications requiring stimuli-responsive linkages, such as drug delivery systems that release their payload in the acidic tumor microenvironment.[1][3]
Core Principles
Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[5] The neutral form is more reactive towards diols.[5] The stability of the resulting boronate ester is influenced by several factors, including the pKa of the boronic acid and the diol, pH of the medium, and the stereochemistry of the diol.[5][6] Catechols, with their planar structure and lower pKa, generally form more stable complexes with boronic acids compared to aliphatic diols.[7]
Applications
-
Saccharide Sensing and Imaging: Boronic acid-functionalized fluorophores can be used to detect and image carbohydrates in biological systems.[8][9]
-
Drug Delivery: pH-sensitive drug delivery systems can be designed by linking a therapeutic agent to a carrier molecule via a boronate ester bond.[3]
-
Protein Immobilization: Proteins can be immobilized on surfaces or nanoparticles functionalized with boronic acids for applications in affinity chromatography and enzyme assays.[10]
-
Antibody-Drug Conjugates (ADCs): Boronic acid-based linkers can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.[3]
Quantitative Data: Boronate Ester Formation
| Boronic Acid Derivative | Diol | Equilibrium Constant (Keq) / Dissociation Constant (Kd) | Conditions | Reference |
| Phenylboronic acid (PBA) | Fructose | Ka ≈ 10 times higher than glucose | pH 7.4 | [11] |
| Phenylboronic acid (PBA) | Catechol | Ka ≈ order of magnitude greater than fructose | pH 7.4 | [11] |
| Phenylboronic acid (PBA) | Salicylhydroxamic acid | Kd = 5.6 x 10⁻⁵ M | pH 7.4 | [11] |
| 2-methyl-5-carboxymethyl-phenylboronic acid | Nopoldiol | rate constant (k_on) ≈ 8 M⁻¹s⁻¹ | - | [12] |
Experimental Protocol: Boronate Ester Formation for Protein Labeling
This protocol describes a general procedure for labeling a diol-containing protein with a boronic acid-functionalized fluorescent probe.
Materials:
-
Diol-containing protein (e.g., a glycoprotein or a protein engineered to contain a diol-bearing unnatural amino acid)
-
Boronic acid-functionalized fluorescent probe
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (optional): A solution of a competing diol (e.g., sorbitol or fructose)
-
Purification column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Analytical instruments: UV-Vis spectrophotometer, fluorescence spectrophotometer, LC-MS
Procedure:
-
Protein Preparation: Dissolve the diol-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of any competing diols.
-
Probe Preparation: Prepare a stock solution of the boronic acid-functionalized fluorescent probe in a compatible solvent (e.g., DMSO). The concentration should be 10-20 times higher than the desired final concentration in the reaction mixture.
-
Conjugation Reaction:
-
Add the boronic acid probe stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the probe over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation.
-
Monitor the progress of the reaction by analyzing small aliquots using fluorescence spectroscopy or LC-MS.
-
-
Reaction Quenching (Optional): To stop the reaction, add a high concentration of a competing diol (e.g., 100 mM sorbitol) to the reaction mixture.
-
Purification:
-
Remove the excess, unreacted probe by passing the reaction mixture through a pre-equilibrated SEC column.
-
Collect the fractions containing the labeled protein. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorescent probe (at its specific excitation wavelength) and using their respective extinction coefficients.
-
Confirm the identity and purity of the conjugate by LC-MS analysis.
-
Diagrams
Caption: Reaction scheme of boronate ester formation.
Caption: Experimental workflow for protein labeling via boronate ester formation.
Petasis (Borono-Mannich) Reaction
The Petasis reaction is a powerful multicomponent reaction that involves an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to form substituted amines.[13] In the context of bioconjugation, this reaction is particularly useful for the modification of peptides and proteins, especially at the N-terminus or at lysine residues.[14] A key advantage is its ability to introduce two different functionalities in a single step.[14]
Core Principles
The reaction proceeds through the formation of an iminium ion from the amine and the carbonyl, which then reacts with the organoboronic acid.[13] The reaction is often carried out under mild, aqueous conditions and can be highly chemoselective.[14] The use of specific aldehydes, such as salicylaldehyde derivatives, can further enhance the reaction rate and selectivity.[14]
Applications
-
Peptide and Protein Labeling: Site-selective labeling of peptides and proteins with fluorescent probes, affinity tags, or other functional molecules.[14][15]
-
Peptide Stapling: Creation of cyclic peptides with enhanced stability and biological activity.[15]
-
Dual Functionalization: Introduction of two different molecular entities onto a biomolecule in a single step.[14]
Quantitative Data: Petasis Reaction
| Amine Substrate | Aldehyde | Boronic Acid | Yield/Conversion | Conditions | Reference |
| N-terminal Proline Peptide | 2-Pyridinecarboxaldehyde | 4-Methoxyphenylboronic acid | >80% conversion | pH 7.4, 37°C, 4 h | [14] |
| Primary aromatic amines | Glyoxylic acid | Various arylboronic acids | 13-87% | - | [16] |
| N-allyl-furfurylamine | Glyoxylic acid | Various arylboronic acids | 43-83% | - | [16] |
Experimental Protocol: Petasis Reaction for N-terminal Proline-Specific Labeling
This protocol describes the selective labeling of a peptide with an N-terminal proline residue.
Materials:
-
Peptide with an N-terminal proline
-
Water-soluble salicylaldehyde derivative (e.g., 4-formylphenylboronic acid)
-
Vinyl- or aryl-boronic acid functionalized with a reporter group
-
Reaction Buffer: Phosphate buffer (100 mM), pH 7.4
-
Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC)
-
Analytical instruments: LC-MS
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-2 mM.
-
Reagent Preparation:
-
Prepare a stock solution of the salicylaldehyde derivative in the reaction buffer.
-
Prepare a stock solution of the functionalized boronic acid in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the reaction buffer.
-
-
Conjugation Reaction:
-
To the peptide solution, add the salicylaldehyde derivative to a final concentration of 1.5 equivalents relative to the peptide.
-
Add the functionalized boronic acid to a final concentration of 8 equivalents relative to the peptide.
-
Incubate the reaction mixture at 37°C for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the labeled peptide by RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Lyophilize the fractions containing the pure product.
-
-
Characterization:
-
Confirm the identity of the product by high-resolution mass spectrometry (HRMS).
-
Diagrams
Caption: General scheme of the Petasis reaction.
Caption: Experimental workflow for Petasis bioconjugation.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[4] In bioconjugation, this reaction is employed to form stable carbon-carbon bonds, enabling the modification of proteins and peptides that have been genetically or chemically modified to contain an aryl halide.[17][18]
Core Principles
The catalytic cycle involves three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[18] The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and compatibility with biological molecules.[19][20]
Applications
-
Site-Specific Protein Modification: Labeling of proteins containing unnatural amino acids with aryl halide side chains.[17][18]
-
Peptide Ligation and Stapling: Formation of stable linkages between peptide fragments or within a single peptide to create cyclic structures.[20][21][22]
-
Radiolabeling: Introduction of radioisotopes, such as ¹⁸F, into peptides and proteins for PET imaging.[19][23]
Quantitative Data: Suzuki-Miyaura Cross-Coupling
| Protein/Peptide Substrate | Aryl Halide | Boronic Acid | Yield/Conversion | Conditions | Reference |
| Iodo-peptide | p-iodophenylalanine | Peptide boronic acid | 95% | 10% aq. SDS, 40°C | [20] |
| Protein with aryl iodide | Various aryl- and vinylboronic acids | - | >60% conversion | Aqueous buffer, 37°C, 30 min | [19] |
| SBL-ArI protein | Phenylboronic acid (1.0 mM) | - | >60% conversion | 37°C, 30 min | [19] |
| SBL-ArI protein | Phenylboronic acid (0.5 mM) | - | 58% conversion | 37°C, 30 min | [19] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Protein Modification
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a protein containing a p-iodophenylalanine residue with a boronic acid probe.
Materials:
-
Protein containing p-iodophenylalanine
-
Boronic acid probe
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Water-soluble ligand (e.g., sulfonated SPhos, sSPhos)
-
Base (e.g., K₃PO₄ or K₂CO₃)
-
Solvent: Degassed aqueous buffer (e.g., borate buffer, pH 8.5)
-
Purification: SEC or affinity chromatography
-
Analytical instruments: SDS-PAGE, LC-MS
Procedure:
-
Protein and Reagent Preparation:
-
Dissolve the protein in the degassed aqueous buffer to a final concentration of 0.1-1 mg/mL.
-
Prepare stock solutions of the boronic acid probe, palladium catalyst, ligand, and base in degassed buffer or a compatible solvent.
-
-
Reaction Setup (under inert atmosphere):
-
In a reaction vessel, combine the protein solution, boronic acid probe (typically 5-50 equivalents), and base.
-
In a separate vial, pre-form the palladium catalyst by mixing the palladium source and the ligand.
-
-
Conjugation Reaction:
-
Add the pre-formed catalyst to the protein-boronic acid mixture.
-
Incubate the reaction at room temperature or 37°C for 2-12 hours.
-
Monitor the reaction by SDS-PAGE or LC-MS.
-
-
Purification:
-
Remove the catalyst and excess reagents by SEC or, if applicable, affinity chromatography.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Verify the identity and purity of the product by LC-MS.
-
Diagrams
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura protein bioconjugation.
Conclusion
Boronic acids offer a versatile and powerful platform for bioconjugation, with a wide range of applications in research, diagnostics, and therapeutics. The choice of the specific boronic acid chemistry—be it the reversible boronate ester formation, the multicomponent Petasis reaction, or the robust Suzuki-Miyaura cross-coupling—depends on the desired properties of the final bioconjugate. By understanding the principles and following the detailed protocols outlined in these application notes, researchers can effectively utilize boronic acids to create novel and functional biomolecular constructs.
References
- 1. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F [pubs.rsc.org]
- 12. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 13. Petasis reaction - Wikipedia [en.wikipedia.org]
- 14. Secondary amine selective Petasis (SASP) bioconjugation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04697F [pubs.rsc.org]
- 15. Introducing the Petasis Reaction for Late-Stage Multicomponent Diversification, Labeling, and Stapling of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5z.com [5z.com]
- 21. BJOC - Peptide stapling by late-stage Suzuki–Miyaura cross-coupling [beilstein-journals.org]
- 22. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Protecting Group Strategies in Complex Molecule Synthesis
Introduction: The Strategic Imperative of Protecting Groups in Synthesis
In the intricate endeavor of constructing complex molecules, chemists often face the challenge of selectively transforming one functional group in the presence of others that are equally or more reactive. Protecting groups are temporary modifications of functional groups that mask their inherent reactivity, allowing for chemical manipulations elsewhere in the molecule that would otherwise be incompatible.[1] This strategy is a cornerstone of modern organic synthesis, enabling the construction of elaborate molecular architectures with high precision.[2] However, the use of protecting groups is not without consequence; each protection and subsequent deprotection step adds to the total step count of a synthesis, potentially lowering the overall yield and generating additional waste.[3][4] Therefore, a well-devised protecting group strategy is not merely a tactical choice but a critical component of an efficient and elegant synthetic plan. This guide provides an in-depth exploration of common protecting group strategies, detailed experimental protocols, and the underlying principles that govern their successful application.
Pillar I: The Logic of Selection—Choosing the Right Shield
The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed in high yield under mild conditions that do not affect other functional groups.[5] The selection of an appropriate protecting group is dictated by the specific synthetic context, including the nature of the substrate, the planned transformations, and the presence of other functionalities.
Protecting Groups for Alcohols
Alcohols are among the most common functional groups requiring protection due to their acidic proton and nucleophilic oxygen.[6] Silyl ethers, acetals, and benzyl ethers are the most frequently employed protecting groups for alcohols.[7]
Silyl ethers are formed by reacting an alcohol with a silyl halide, typically in the presence of a base.[6] The steric bulk of the substituents on the silicon atom dictates the ease of formation and the stability of the resulting silyl ether. This allows for a high degree of tunability in their application.
Table 1: Comparison of Common Silyl Ether Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Common Reagent | Stability to Acid | Stability to Base | Cleavage Conditions |
| Trimethylsilyl | TMS | TMSCl | Low | Moderate | Mild acid (e.g., HCl in THF/H₂O)[8] |
| Triethylsilyl | TES | TESCl | Moderate | High | Acid, Fluoride source (e.g., TBAF)[9] |
| tert-Butyldimethylsilyl | TBS/TBDMS | TBSCl, TBSOTf | High | High | Acid, Fluoride source (e.g., TBAF)[10] |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | Very High | Very High | Stronger acid, Fluoride source[11] |
| Triisopropylsilyl | TIPS | TIPSCl, TIPSOTf | Very High | Very High | Stronger acid, Fluoride source[5] |
This protocol leverages the steric hindrance of the TBS group to selectively protect a less hindered primary alcohol in the presence of a more hindered secondary alcohol.
Materials:
-
Diol containing a primary and a secondary alcohol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the diol (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).
-
Stir the solution at room temperature under an inert atmosphere.
-
Add TBSCl (1.1 eq.) portion-wise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-silylated primary alcohol.
The strong affinity of fluoride for silicon provides a mild and efficient method for cleaving silyl ethers.
Materials:
-
TBS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq.) in anhydrous THF.
-
Add the TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. Deprotection is usually complete within 1-2 hours.
-
Upon completion, dilute the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography if necessary.
MOM ethers are stable to basic and nucleophilic conditions but are readily cleaved by acid.[12]
Materials:
-
Alcohol (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Chloromethyl methyl ether (MOMCl) (3.0 eq.)
-
Sodium Iodide (NaI) (0.5 eq.) (optional, as a catalyst)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the alcohol and DIPEA in DCM.
-
Cool the mixture to 0 °C.
-
Add freshly distilled MOMCl dropwise over 10 minutes.
-
Add NaI to the reaction solution.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protecting Groups for Amines
The nucleophilicity and basicity of amines often necessitate their protection, particularly in peptide synthesis and other reactions involving electrophiles.[13] Carbamates are the most common class of protecting groups for amines.[2]
Table 2: Common Carbamate Protecting Groups for Amines
| Protecting Group | Abbreviation | Common Reagent | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (e.g., TFA)[13] | Fmoc, Cbz |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine)[14] | Boc, Cbz |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl | Catalytic Hydrogenolysis (H₂, Pd/C)[15] | Boc, Fmoc |
Materials:
-
Primary amine (1.0 eq.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq.)
-
2:1 v/v mixture of H₂O/THF
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine and TEA or DIPEA in the H₂O/THF mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add (Boc)₂O in one portion.
-
Stir the reaction at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with DCM (3x).
-
Wash the combined organic layers with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-Boc protected amine.
This protocol describes a greener, solvent-free method using ultrasound irradiation.
Materials:
-
Amine (1 mmol)
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 mmol)
-
Diethyl ether
Procedure:
-
Place the amine and Fmoc-Cl in a glass tube under neat conditions.
-
Sonicate the mixture in a water bath at room temperature for the required time (monitored by TLC).
-
Upon completion, add 5 cm³ of diethyl ether to the mixture.
-
The N-Fmoc derivative will crystallize and can be collected by filtration.
Protecting Groups for Carbonyls
Aldehydes and ketones are often protected as acetals or ketals to prevent their reaction with nucleophiles.[16]
Materials:
-
Ketone
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) (catalytic amount)
-
A solvent that allows for azeotropic removal of water (e.g., toluene)
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the ketone in toluene.
-
Add ethylene glycol (1.1-1.5 eq.) and a catalytic amount of p-TsOH.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude acetal can be purified by distillation or chromatography if necessary.
Protecting Groups for Carboxylic Acids
Carboxylic acids are typically protected as esters to mask their acidity and prevent their reaction as nucleophiles.[17]
Materials:
-
Carboxylic acid
-
Benzyl alcohol (BnOH)
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene (PhH)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the carboxylic acid in toluene.
-
Add benzyl alcohol (1.1 eq.) and a catalytic amount of p-TsOH.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the benzyl ester by column chromatography.
Pillar II: Orthogonal Protection Strategies—The Art of Selective Unmasking
In the synthesis of complex molecules with multiple functional groups, it is often necessary to deprotect one group while leaving others intact.[12] Orthogonal protection is a strategy that employs protecting groups that can be removed under distinct and non-interfering conditions.[1] For example, a molecule might contain a Boc-protected amine (acid-labile), an Fmoc-protected amine (base-labile), and a benzyl ether (removed by hydrogenolysis).[18] This allows for the sequential and selective deprotection of each functional group.
This protocol demonstrates the selective cleavage of a more acid-labile silyl ether.
Materials:
-
Substrate containing both TES and TBDMS ethers
-
5-10% Formic acid in methanol
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the silyl-protected substrate in 5% formic acid in methanol.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon selective cleavage of the TES ether, neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Pillar III: Towards Greener Synthesis—Minimizing the Footprint
The principles of green chemistry encourage the minimization or avoidance of derivatization steps, such as the use of protecting groups, as they require additional reagents and generate waste.[19] This has led to the development of "protecting-group-free" synthesis strategies, which rely on the inherent reactivity differences of functional groups or the development of highly chemoselective reagents.[3] When protecting groups are unavoidable, the selection of those that can be introduced and removed under environmentally benign conditions is preferred.[20]
Conclusion: A Strategic and Evolving Discipline
Protecting group chemistry is a dynamic field that continues to evolve with the demands of modern organic synthesis. A thorough understanding of the principles governing the selection, application, and removal of protecting groups is essential for any researcher engaged in the synthesis of complex molecules. The ability to devise and execute a robust and efficient protecting group strategy is often the deciding factor in the success of a synthetic campaign. As the push for more sustainable and efficient chemical processes continues, the development of new protecting groups and protecting-group-free strategies will undoubtedly remain a vibrant area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. scribd.com [scribd.com]
- 5. Silyl Groups - Gelest [technical.gelest.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. synarchive.com [synarchive.com]
- 20. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols for One-Pot Synthesis Involving 3-Benzyloxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a one-pot Suzuki-Miyaura cross-coupling reaction using 3-Benzyloxycarbonylphenylboronic acid. This method is designed for the efficient synthesis of functionalized biphenyl derivatives, which are key structural motifs in many pharmaceutical agents and advanced materials. The one-pot nature of this protocol offers advantages in terms of reduced reaction time, solvent usage, and purification steps, making it an attractive strategy in drug discovery and development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids.[1] This palladium-catalyzed reaction is valued for its mild conditions and tolerance of a wide range of functional groups. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, further enhance the efficiency of this powerful transformation.
This compound is a valuable building block in medicinal chemistry, allowing for the introduction of a protected carboxylic acid functionality. This group can be deprotected in a later synthetic step to reveal the carboxylic acid, a common pharmacophore, or it can be used for further derivatization. This protocol details a one-pot procedure for the coupling of this compound with an aryl halide to generate a biphenyl derivative.
One-Pot Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the synthesis of Benzyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylate through a one-pot Suzuki-Miyaura reaction between this compound and 4-bromoanisole.
Reaction Scheme:
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions of aryl boronic acids with aryl halides under various conditions. While specific data for this one-pot reaction is presented as a representative example, the yields of Suzuki-Miyaura reactions are generally moderate to excellent, depending on the specific substrates, catalyst, and reaction conditions.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | This compound | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 85-95 |
| 2 | 4-Iodoanisole | This compound | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | ~90 |
| 3 | 4-Chloroanisole | This compound | Pd₂(dba)₃ (2) with SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | ~70 |
Note: Yields are representative and can vary based on the specific reaction scale and conditions. The data for entries 2 and 3 are based on typical conditions for similar Suzuki-Miyaura couplings.
Experimental Protocol
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized Water (1 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). Then, add the solvent mixture of toluene (5 mL), ethanol (2 mL), and deionized water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Benzyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylate.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the one-pot synthesis protocol.
Caption: Workflow for the one-pot Suzuki-Miyaura synthesis.
Signaling Pathway (Catalytic Cycle)
The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 3-Benzyloxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3] The use of microwave irradiation has significantly advanced this methodology, offering benefits such as dramatically reduced reaction times, improved yields, and enhanced reproducibility.[1][4][5] These application notes provide a comprehensive guide and detailed protocols for the microwave-assisted Suzuki coupling of 3-benzyloxycarbonylphenylboronic acid with various aryl halides.
Microwave-assisted synthesis accelerates reaction rates by efficiently heating the solvent and reactants, often leading to cleaner reaction profiles and higher yields in shorter timeframes.[4] This approach is particularly advantageous for high-throughput synthesis and library generation in drug discovery.[6]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for microwave-assisted Suzuki coupling reactions, which can be adapted for this compound. The data is compiled from various sources employing analogous substrates.[6][7][8]
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | >95 |
| 2 | 4'-Bromoacetophenone | Custom Pd(II) Complex (0.1) | KOH (2) | EtOH/H₂O (1:1) | 120 | 2 | >98 |
| 3 | 2-Iodobenzimidazole | PdCl₂ (5) / SPhos (10) | Cs₂CO₃ (2) | 1,4-Dioxane | 120 | 30-40 | Not specified |
| 4 | Aryl Bromide | Pd(OAc)₂ (5) / JohnPhos (10) | K₂CO₃ (3) | DMF | Not specified | 20 | High |
| 5 | 4-Bromo-2-methoxyphenol | Pd EnCat™ (10) | Bu₄NOAc (3) | MeCN | 140 | 15 | >98 |
| 6 | 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 135 | 40 | 91 |
Experimental Protocols
Below are detailed protocols for performing microwave-assisted Suzuki coupling with this compound. These protocols are generalized and may require optimization for specific aryl halide coupling partners.
Protocol 1: General Procedure with Pd(PPh₃)₄
This protocol is a good starting point for a wide range of aryl bromides and iodides.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 5 mol%)[4]
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)[4]
-
1,4-Dioxane and Water (e.g., 4:1 mixture), degassed[4]
-
Microwave synthesis vial (10 mL) with a stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a 10 mL microwave synthesis vial containing a stir bar, add this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.[4]
-
Add the degassed 1,4-dioxane and water solvent system. The reaction concentration should be approximately 0.1 - 0.5 M.[4]
-
Seal the vial securely with a cap.[4]
-
Place the vial into the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[4] Reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, allow the vial to cool to room temperature.[4]
-
Dilute the reaction mixture with ethyl acetate and water.[4]
-
Separate the organic layer, and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][4]
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[4]
Protocol 2: Procedure with a Buchwald Ligand for Challenging Couplings
For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system employing a biarylphosphine ligand like SPhos or XPhos is recommended.[1][8]
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] or a pre-catalyst like XPhosPdG2 (2-5 mol%)[6][8]
-
Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
Microwave synthesis vial with a stir bar
Procedure:
-
In a microwave synthesis vial, combine this compound, the aryl halide, the palladium source, the phosphine ligand, and the base.
-
Add the anhydrous solvent.
-
Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.[1]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the target temperature (e.g., 120-140 °C) for 30-40 minutes.[1]
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
low yield in Suzuki coupling with 3-Benzyloxycarbonylphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions, with a specific focus on challenges encountered with 3-benzyloxycarbonylphenylboronic acid.
Troubleshooting Guide
Low or no product formation in a Suzuki coupling with this compound can be a frustrating issue. This guide provides a systematic approach to identifying and resolving the root cause of poor reaction performance.
Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?
A1: Low yields with this specific boronic acid can stem from several factors, often related to the electronic properties of the ester group and potential side reactions. A systematic evaluation of each reaction component is crucial.
Initial Checks:
-
Reagent Purity: Verify the purity of your aryl halide, this compound, and base. Impurities can poison the catalyst.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). The Pd(0) catalyst is sensitive to oxygen.[1] Thoroughly degas all solvents and reagents before use.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and ligand is critical.
-
Recommendation: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider more active catalytic systems. For electron-deficient boronic acids, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can be highly effective in promoting the catalytic cycle.[1]
-
-
Inefficient Transmetalation: The benzyloxycarbonyl group is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and slow down the crucial transmetalation step in the catalytic cycle.
-
Recommendation:
-
Choice of Base: A strong base is required to form the more nucleophilic boronate species.[1] Consider switching to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[1]
-
Solvent System: The solvent must dissolve all reactants and facilitate the formation of the active catalytic species. A mixture of an organic solvent like dioxane or THF with water can be beneficial for dissolving the base and promoting the reaction.[1]
-
-
-
Side Reactions:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is a common issue with functionalized boronic acids, especially under harsh basic conditions or in the presence of excess water.[1]
-
Recommendation: Use anhydrous solvents if possible, or minimize the amount of water. Alternatively, converting the boronic acid to a more stable pinacol ester (BPin) or MIDA ester can prevent this side reaction.[1]
-
-
Ester Hydrolysis: The benzyloxycarbonyl group is an ester and can be susceptible to hydrolysis under strong basic conditions, especially at elevated temperatures.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.
-
Recommendation: Rigorous degassing of the reaction mixture is essential to prevent this side reaction.
-
-
Q2: I am seeing the consumption of my starting materials, but the yield of the desired product is still low. What could be the issue?
A2: If your starting materials are being consumed without a corresponding high yield of the desired product, it is likely that one or more side reactions are occurring. In addition to the side reactions mentioned above (protodeboronation, ester hydrolysis, and homocoupling), consider the possibility of product decomposition under the reaction conditions. Monitor the reaction by TLC or LC-MS at regular intervals to determine the optimal reaction time and to check for the appearance of side products.
Frequently Asked Questions (FAQs)
Q: Is this compound known to be a challenging substrate for Suzuki coupling?
A: While not inherently "difficult," boronic acids containing electron-withdrawing groups like esters can be less reactive than their electron-rich counterparts.[3] The primary challenge is the reduced nucleophilicity, which can slow down the transmetalation step.[3] Careful optimization of the reaction conditions, particularly the choice of base and ligand, is often necessary to achieve high yields.
Q: Can I use a pre-catalyst for this reaction?
A: Yes, using a pre-catalyst such as Pd(OAc)₂ with an appropriate phosphine ligand is a common and effective approach. Ensure that the reaction conditions are suitable for the in-situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species.[1]
Q: What is the optimal temperature for this reaction?
A: The optimal temperature will depend on the specific substrates, catalyst, and solvent system used. Generally, temperatures between 80-110 °C are effective.[1] However, if ester hydrolysis is a concern, it is advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.
Q: How can I confirm if protodeboronation is occurring?
A: Protodeboronation will result in the formation of benzyl benzoate. You can look for the presence of this byproduct in your crude reaction mixture using techniques like GC-MS or LC-MS.
Data Presentation
The following table provides representative data on the effect of different bases on the yield of a Suzuki-Miyaura coupling reaction between an aryl bromide and a phenylboronic acid bearing an electron-withdrawing group, which can be analogous to the behavior of this compound.
| Entry | Base | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 75 |
| 2 | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 3 | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 4 | Cs₂CO₃ | THF/H₂O | 80 | 95 |
| 5 | KF | Dioxane | 110 | 88 |
This data is illustrative and compiled from general findings in Suzuki coupling literature.[2][4] Optimal conditions for a specific reaction should be determined experimentally.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific aryl halides.
Materials:
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Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₃PO₄, 2.0 equiv)
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Degassed solvent (e.g., Dioxane/H₂O, 4:1 v/v)
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Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 dioxane/water mixture) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Purification of Products from Reactions with 3-Benzyloxycarbonylphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Benzyloxycarbonylphenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of reaction products.
Question: After my Suzuki-Miyaura reaction, TLC analysis shows multiple spots including unreacted starting material, the desired product, and other impurities. How should I approach the purification?
Answer: A multi-step purification strategy is often necessary. Start with a liquid-liquid extraction to remove the bulk of inorganic salts and water-soluble impurities. Following this, column chromatography is typically the most effective method to separate the desired product from unreacted starting materials and byproducts.
Question: I am having difficulty removing the unreacted this compound from my product.
Answer: Unreacted boronic acids can often be removed with a basic wash during the workup. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate and wash with a mild aqueous base such as a saturated sodium bicarbonate solution. The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.
Question: My purified product is still contaminated with a dark-colored impurity, likely the palladium catalyst.
Answer: Palladium residues can be challenging to remove completely. After the main purification step (e.g., column chromatography), you can try treating a solution of your product with a palladium scavenger. Alternatively, filtering the crude product solution through a pad of Celite® or silica gel before concentration can help remove some of the catalyst.
Question: I observe a byproduct with a mass corresponding to the homocoupling of this compound. How can I remove it?
Answer: The homocoupled byproduct, a symmetrical biaryl, will likely have a different polarity compared to your desired unsymmetrical product. Careful optimization of the solvent system for flash column chromatography should allow for its separation. A less polar solvent system than that used to elute your product will likely be required.
Frequently Asked Questions (FAQs)
Q1: What is a general purification workflow for a product from a Suzuki-Miyaura reaction with this compound?
A1: A typical workflow involves:
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Quenching the reaction: Stop the reaction by adding water or a saturated aqueous solution of ammonium chloride.
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Aqueous Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. A wash with a mild base can be included to remove unreacted boronic acid.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography or recrystallization.
Caption: General purification workflow for Suzuki-Miyaura reaction products.
Q2: What are the recommended starting conditions for flash column chromatography?
A2: The presence of the benzyloxycarbonyl group, an ester, generally makes the product moderately polar. The exact polarity will depend on the other coupling partner. A good starting point for developing a separation method is to use a solvent system of hexanes and ethyl acetate. You can start with a low polarity mixture and gradually increase the proportion of ethyl acetate.
Data Presentation: Recommended Starting Conditions for Flash Column Chromatography
| Eluent System | Starting Gradient (v/v) | Notes |
| Hexanes/Ethyl Acetate | 95:5 to 80:20 | A versatile system for a wide range of polarities. |
| Dichloromethane/Hexanes | 50:50 to 100:0 | Useful for less polar products. |
| Dichloromethane/Methanol | 99:1 to 95:5 | For more polar products. Add a small amount of acetic acid if the compound streaks. |
Q3: What are suitable solvents for recrystallizing my product?
A3: The choice of recrystallization solvent depends on the product's solubility. A good solvent will dissolve the compound when hot but not when cold. For biaryl compounds with an ester group, a solvent pair is often effective.
Data Presentation: Common Recrystallization Solvent Pairs
| Solvent 1 (Good Solvent) | Solvent 2 (Poor Solvent) |
| Dichloromethane | Hexanes |
| Ethyl Acetate | Hexanes |
| Acetone | Water |
| Ethanol | Water |
| Toluene | Hexanes |
Experimental Protocols
Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reaction
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Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc, 3 volumes relative to the reaction solvent).
-
Wash the organic layer sequentially with:
-
Water (2 x 1 volume).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 1 volume) to remove unreacted boronic acid.
-
Brine (1 x 1 volume).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Load the dried sample onto the top of the packed column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
Caption: Troubleshooting decision tree for purification.
Technical Support Center: 3-Benzyloxycarbonylphenylboronic Acid Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-benzyloxycarbonylphenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during Suzuki-Miyaura couplings with this compound?
A1: Researchers may encounter three primary side reactions when using this compound in Suzuki-Miyaura coupling reactions:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, yielding benzyl benzoate. This is a common side reaction for many organoboronic acids.[1]
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Homocoupling: The dimerization of this compound to form a biphenyl derivative. This can be promoted by the presence of oxygen or certain palladium species.
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Hydrolysis/Cleavage of the Benzyloxycarbonyl Group: The benzyloxycarbonyl ester is susceptible to hydrolysis under basic conditions, or cleavage through palladium-catalyzed debenzylation, especially in the presence of a hydrogen source. This results in the formation of 3-carboxyphenylboronic acid or its coupled product.
Q2: How can I minimize protodeboronation of my this compound?
A2: Protodeboronation is often facilitated by the presence of excess water and strong bases. To minimize this side reaction, consider the following strategies:
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Use Anhydrous Conditions: Employing anhydrous solvents and reagents can significantly reduce the extent of protodeboronation.
-
Select a Milder Base: Strong bases can promote protodeboronation. Switching to a milder base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), can be beneficial.[2]
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Use a Boronic Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from protodeboronation. The ester can then be used directly in the coupling reaction.
Troubleshooting Guides
Issue 1: Low yield of the desired cross-coupled product and presence of benzyl benzoate.
This issue points towards significant protodeboronation of the this compound.
Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting workflow for minimizing protodeboronation.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Presence of Water | Ensure all solvents are rigorously dried and use freshly opened or dried reagents. Degassing the solvent prior to use can also help remove dissolved water. |
| Strong Base | Replace strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) with milder alternatives such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF). |
| High Temperature | If possible, lower the reaction temperature. Some modern catalyst systems are highly active at lower temperatures. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation. |
Issue 2: Formation of a biphenyl byproduct derived from the boronic acid.
The presence of a symmetrical biphenyl dicarboxylic acid benzyl ester indicates that homocoupling of the this compound is occurring.
Proposed Mechanisms for Boronic Acid Homocoupling
Caption: Proposed mechanisms for boronic acid homocoupling.
Troubleshooting Steps for Homocoupling:
| Potential Cause | Recommended Solution |
| Oxygen in the Reaction | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period (e.g., 30 minutes) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of Pd(II) Precatalyst | If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure that the reaction conditions are suitable for its reduction to the active Pd(0) species. Alternatively, consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. |
| High Catalyst Loading | While sufficient catalyst is necessary, excessively high loadings can sometimes promote side reactions. Try reducing the catalyst loading to the minimum effective amount (e.g., 1-2 mol%). |
Issue 3: Presence of 3-carboxy-biaryl product or benzoic acid.
The detection of the carboxylic acid analogue of the desired product or benzoic acid suggests that the benzyloxycarbonyl group is being cleaved.
Potential Pathways for Benzyloxycarbonyl Group Cleavage
Caption: Potential pathways for benzyloxycarbonyl group cleavage.
Troubleshooting Steps for Benzyloxycarbonyl Group Cleavage:
| Potential Cause | Recommended Solution |
| Harsh Basic Conditions | Avoid using strong, nucleophilic bases like NaOH or KOH. Opt for milder, non-nucleophilic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. In some cases, potassium fluoride (KF) can be effective and is less prone to causing ester hydrolysis.[2] |
| Presence of a Hydrogen Source | If palladium-catalyzed debenzylation is suspected, ensure that no adventitious hydrogen sources are present. Some additives or solvents can act as hydrogen donors. If possible, avoid solvents like alcohols that can serve as hydrogen sources. |
| High Temperatures | Elevated temperatures can accelerate both hydrolysis and debenzylation. Attempt the reaction at the lowest temperature that provides a reasonable reaction rate. |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize the common side reactions of protodeboronation, homocoupling, and ester cleavage.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
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Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2 mol%)
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Anhydrous 1,4-Dioxane
-
Degassed deionized water
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes the influence of key reaction parameters on the formation of the desired product and potential side products.
| Parameter | Condition | Desired Product Yield | Protodeboronation | Homocoupling | Ester Cleavage |
| Base | Strong (e.g., NaOH) | Potentially lower | High | Moderate | High |
| Mild (e.g., K₂CO₃) | Generally higher | Lower | Moderate | Lower | |
| Fluoride (e.g., KF) | Substrate dependent | Low | Low | Low | |
| Solvent | Anhydrous Aprotic | Generally higher | Low | Low | Low |
| Protic/Aqueous | Can be lower | Higher | Moderate | Higher | |
| Atmosphere | Inert (Argon/Nitrogen) | Higher | Unchanged | Low | Unchanged |
| Air | Lower | Unchanged | High | Unchanged | |
| Temperature | Lower (e.g., 80 °C) | Generally good | Lower | Lower | Lower |
| Higher (e.g., >100 °C) | May decrease | Higher | Higher | Higher |
Note: The trends indicated are general and the optimal conditions should be determined empirically for each specific substrate combination.
References
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions for Substituted Boronic Acids
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki reactions, particularly when working with substituted boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is resulting in a low or no yield. What are the primary factors I should investigate?
A1: When encountering low to no yield in a Suzuki coupling reaction, a systematic check of the following parameters is recommended:
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Reagent Quality and Stability: The purity and stability of the boronic acid are critical.[1] Impurities can poison the palladium catalyst, and some substituted boronic acids, especially electron-deficient or heteroaryl types, are prone to decomposition via protodeboronation.[2][3] Ensure the boronic acid is pure and, if necessary, consider converting it to a more stable form like a pinacol ester.[2][3]
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Catalyst and Ligand Activity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time, and phosphine ligands are susceptible to oxidation.[2] Use fresh, properly stored catalysts and ligands. For challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, highly active catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos) are often required.[4][5]
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Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the Pd(0) catalyst.[6][7] It is crucial to thoroughly degas solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2][8]
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Base Selection and Solubility: The base activates the boronic acid to form a more nucleophilic boronate species.[9][10] An inappropriate base strength can lead to side reactions or incomplete activation.[9] The solubility of inorganic bases in organic solvents can also be a limiting factor; ensure vigorous stirring and consider a solvent system that improves solubility.[9][11]
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Reaction Temperature and Time: While higher temperatures can increase reaction rates, they can also accelerate the decomposition of sensitive boronic acids.[3] Monitor the reaction progress to determine the optimal reaction time and avoid prolonged heating that could lead to side reactions.
Q2: I am observing significant amounts of a homocoupled product (biaryl from two boronic acid molecules). How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[7][8] To minimize homocoupling:
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Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen for an extended period.[8]
-
Use of Pd(0) Precatalysts: Starting with a well-defined Pd(0) precatalyst can reduce the amount of Pd(II) species present at the start of the reaction.[11] If using a Pd(II) source, ensure conditions are suitable for its efficient in-situ reduction to Pd(0).[3]
-
Ligand Choice: Bulky electron-donating ligands can help suppress homocoupling.[11]
Q3: My boronic acid appears to be decomposing during the reaction, likely through protodeboronation. What strategies can I employ to prevent this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction, especially with electron-deficient, electron-rich, or heteroaryl boronic acids.[2][9][12] To mitigate this:
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Use Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[3][9]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[2][3] These are more resistant to protodeboronation and can slowly release the boronic acid under the reaction conditions.
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[3]
-
Lower Reaction Temperature: Running the reaction at the lowest effective temperature can reduce the rate of decomposition.[3]
Q4: How do I choose the appropriate catalyst and ligand for a challenging Suzuki coupling involving a sterically hindered or electron-deficient/rich boronic acid?
A4: The choice of catalyst and ligand is critical for difficult couplings:
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Sterically Hindered Substrates: These reactions often have slow rates of oxidative addition and reductive elimination. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields.[13][14][15]
-
Electron-Deficient Boronic Acids: Couplings involving two electron-poor partners can be particularly challenging. A system using N-methylpyrrolidone (NMP) as the solvent, Pd₂(dba)₃ as the catalyst, CuI as a cocatalyst, and DavePhos as the ligand has been shown to be effective.[16]
-
Electron-Rich Boronic Acids: While generally reactive, they can be prone to protodeboronation.[9] Careful selection of a mild base and optimized reaction conditions are crucial. Electron-rich ligands are often beneficial to facilitate the oxidative addition of the coupling partner.[11]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during Suzuki coupling reactions with substituted boronic acids.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst or ligand.[2] 2. Poor quality or decomposed boronic acid.[1] 3. Presence of oxygen.[6] 4. Inefficient activation of boronic acid (incorrect base or poor solubility). 5. Challenging substrate (sterically hindered, electron-deficient).[13][16] | 1. Use fresh, high-purity catalyst and ligand. Consider a more active catalyst system (e.g., with Buchwald ligands).[3] 2. Use high-purity boronic acid. Consider converting to a more stable boronate ester (e.g., pinacol ester).[2][3] 3. Thoroughly degas all solvents and reagents and maintain an inert atmosphere. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Use a solvent system that improves base solubility (e.g., dioxane/water). 5. Employ specialized ligands (e.g., SPhos, XPhos for hindered substrates; DavePhos for electron-deficient partners).[5][16] |
| Protodeboronation | 1. Harsh basic conditions.[3] 2. Presence of water.[12] 3. High reaction temperature.[3] 4. Inherently unstable boronic acid (electron-deficient, heteroaryl).[2] | 1. Use a milder base (e.g., KF, K₃PO₄).[3][9] 2. For sensitive substrates, consider anhydrous conditions.[3] 3. Run the reaction at a lower temperature.[3] 4. Convert the boronic acid to a more stable derivative (pinacol ester, MIDA boronate, trifluoroborate salt).[2][3] |
| Homocoupling | 1. Presence of oxygen.[7] 2. Use of a Pd(II) precatalyst without efficient reduction.[7] | 1. Ensure rigorous degassing of the reaction mixture. 2. Use a Pd(0) precatalyst or ensure conditions for in-situ reduction of Pd(II) are optimal.[11] |
| Reaction Stalls | 1. Catalyst deactivation.[2] 2. Insufficiently active catalyst system for the substrate.[3] 3. Poor solubility of reagents.[9] | 1. Check for sources of catalyst poisoning (impurities in reagents or solvents).[1] 2. Switch to a more robust catalyst/ligand system (e.g., Buchwald ligands, NHC ligands).[9][13] 3. Screen different solvents or solvent mixtures to improve solubility. Ensure vigorous stirring.[11][17] |
Data Presentation
Table 1: Effect of Base and Ligand on the Suzuki Coupling of a Sterically Hindered Aryl Bromide
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | K₂CO₃ (2) | THF | 60 | 18 |
| 2 | Pd₂(dba)₃ (2.5) | DPPF (10) | K₂CO₃ (2) | THF | 60 | 20 |
| 3 | Pd₂(dba)₃ (2.5) | L1* (10) | K₂CO₃ (2) | THF | 60 | 85 |
| 4 | Pd₂(dba)₃ (2.5) | L1* (10) | Cs₂CO₃ (2) | THF | 60 | 71 |
| 5 | Pd₂(dba)₃ (2.5) | L1* (10) | NaOH (2) | THF | 60 | 50 |
| *L1 is a specific P-bidentate ligand from the study.[18] |
Table 2: Comparison of Boronic Acid vs. Boronate Esters in Suzuki Coupling
| Boron Reagent | Relative Reactivity | Stability | Typical Yield | Notes |
| Boronic Acid | Generally higher, faster reaction times.[19] | Lower, susceptible to protodeboronation and oxidation.[19] | Can be high, but may be compromised by decomposition.[19] | More Lewis acidic, facilitating transmetalation.[19] |
| Pinacol Ester | Generally lower, may require longer reaction times or higher temperatures. | Significantly higher, stable for long-term storage.[19] | Often more reproducible and can provide higher isolated yields due to purity.[19] | Less prone to side reactions like protodeboronation.[3] |
| MIDA Boronate | Lower, slow release of boronic acid. | High, very stable solid.[2] | Good to excellent, especially for complex syntheses. | Allows for iterative cross-coupling. |
| Trifluoroborate Salt | Reactivity comparable to or slightly lower than boronic acids. | High, stable crystalline solids.[2] | Good to excellent. | Stable to air and moisture. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a general starting point and may require optimization for specific substrates.[3]
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 4:1 Dioxane/H₂O, 0.1-0.2 M)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vial Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid (or ester), and base.
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas for 15-30 minutes. This can also be done by evacuating and backfilling with the inert gas three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of a Hindered Aryl Chloride using an NHC Catalyst
This protocol is adapted for more challenging substrates.[13]
Materials:
-
(NHC)Pd precatalyst (e.g., PEPPSI-IPr, 1-3 mol%)
-
Potassium tert-butoxide (t-BuOK, 2.0 equiv)
-
Hindered aryl chloride (1.0 equiv)
-
Boronic acid (1.5 equiv)
-
Anhydrous dioxane
-
Microwave reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a microwave reaction vial under an inert atmosphere, add the (NHC)Pd precatalyst, potassium tert-butoxide, hindered aryl chloride, and boronic acid.
-
Add anhydrous dioxane via syringe.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for the specified time.
-
After cooling, proceed with a standard aqueous workup and purification as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Protodeboronation of 3-Benzyloxycarbonylphenylboronic Acid
Welcome to the technical support center for 3-Benzyloxycarbonylphenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this reagent in organic synthesis, with a particular focus on the common side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2] In the case of this compound, this side reaction converts it into benzyl benzoate, consuming the starting material and leading to reduced yields of the desired product in cross-coupling reactions such as the Suzuki-Miyaura coupling.[3] The presence of the electron-withdrawing benzyloxycarbonyl group can influence the susceptibility of the molecule to this decomposition pathway.[4]
Q2: How can I detect if protodeboronation is occurring in my reaction?
A2: The most reliable way to identify protodeboronation is by analyzing the crude reaction mixture using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The key indicator is the presence of a significant byproduct corresponding to the protonated version of your boronic acid, which in this case is benzyl benzoate.[2] This will likely be accompanied by a lower than expected yield of your desired coupled product.
Q3: What are the primary factors that promote the protodeboronation of this compound?
A3: Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): Protodeboronation is often fastest at high pH.[5][6] This is particularly problematic as many cross-coupling reactions, like the Suzuki-Miyaura coupling, are performed in basic media. The reaction often proceeds through a more reactive boronate anion ([ArB(OH)₃]⁻).[6][7]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[2][6]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1][6]
-
Prolonged Reaction Times: Longer reaction times provide more opportunity for the decomposition of the boronic acid.[2]
-
Catalyst System: In the context of cross-coupling reactions, the choice of palladium source and ligands can be crucial. A slow or inefficient catalyst can allow protodeboronation to become a significant competing reaction.[6]
Q4: Is it better to use the corresponding boronic ester to avoid protodeboronation?
A4: Converting a boronic acid to an ester, such as a pinacol ester, is a common strategy to enhance stability and minimize protodeboronation.[5][8] However, it is not a universal solution. While esters can be more stable, their hydrolysis back to the boronic acid can be a dominant pathway leading to protodeboronation. The stability of boronic esters is highly nuanced and depends on the specific reaction conditions.[5]
Troubleshooting Guide
If you are experiencing low yields and suspect protodeboronation of your this compound, consider the following troubleshooting strategies.
| Problem | Possible Cause | Suggested Solutions |
| Low yield of desired product and presence of benzyl benzoate. | High rate of protodeboronation. | 1. Modify the Base: Switch to a milder base. Instead of strong bases like NaOH or KOH, consider using weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[9][10] 2. Lower the Reaction Temperature: If the kinetics of your desired reaction allow, reducing the temperature can decrease the rate of protodeboronation.[6] 3. Use Anhydrous Conditions: Since water is a proton source, employing anhydrous solvents and reagents can significantly suppress protodeboronation.[11] 4. Optimize the Catalyst System: Use a highly active palladium catalyst and ligand combination to ensure the desired cross-coupling reaction is significantly faster than the protodeboronation side reaction.[3][10] |
| Inconsistent yields between reaction batches. | Variability in the quality of the boronic acid or reaction setup. | 1. Check Reagent Purity: Ensure the purity of your this compound. Degradation can occur during storage.[3] 2. Inert Atmosphere: Thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxidative degradation, which can influence protodeboronation.[3][11] 3. Consistent Conditions: Prepare fresh solutions of bases and use anhydrous solvents to ensure reproducibility.[3] |
| Reaction is sluggish, allowing time for protodeboronation. | Suboptimal reaction kinetics for the desired transformation. | 1. Increase Catalyst Loading: A higher catalyst loading might accelerate the desired reaction, outcompeting the protodeboronation.[12][13] 2. Screen Different Ligands: The choice of phosphine ligand can dramatically impact the rate of the catalytic cycle. Consider screening a panel of ligands to find one that promotes rapid coupling. 3. Use a Boronic Acid Surrogate: Consider using a more stable derivative, such as a potassium trifluoroborate salt or a MIDA boronate, which can slowly release the boronic acid into the reaction mixture, keeping its instantaneous concentration low.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction, incorporating measures to mitigate the protodeboronation of this compound.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Use anhydrous solvents. If necessary, distill or dry solvents over appropriate drying agents.
-
Finely powder the base (e.g., K₃PO₄ or Cs₂CO₃) and dry it under vacuum if necessary.
-
-
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 - 1.5 equiv), and the base (2.0 - 3.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.
-
Add the degassed solvent (e.g., dioxane, toluene, or 2-MeTHF) via syringe.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) in a small amount of the degassed solvent under an inert atmosphere.
-
Add the catalyst solution to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C).
-
Stir the reaction vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Monitoring Protodeboronation by ¹H NMR
This protocol allows for the quantification of protodeboronation by monitoring the reaction in an NMR tube.
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Initiating the Reaction:
-
To the NMR tube, add the desired base (e.g., a solution of K₂CO₃ in D₂O).
-
Heat the NMR tube to the desired reaction temperature in a thermostated oil bath.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a characteristic proton of this compound, the protodeboronated product (benzyl benzoate), and the internal standard.
-
Calculate the relative amounts of the starting material and the byproduct over time to determine the rate of protodeboronation under the tested conditions.
-
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions with 3-Benzyloxycarbonylphenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 3-Benzyloxycarbonylphenylboronic acid in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to catalyst poisoning and reaction inefficiency.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing low or no conversion. What are the primary suspects for catalyst poisoning?
A1: Low conversion in Suzuki-Miyaura reactions involving this compound can often be attributed to several factors that lead to the deactivation of the palladium catalyst. The most common culprits include:
-
Impurities in Reagents and Solvents: Commercial starting materials and solvents may contain impurities that act as potent catalyst poisons. Sulfur compounds are well-recognized poisons for palladium catalysts.[1][2] Other detrimental impurities can include excess halides, cyanides, and residual reagents from previous synthetic steps.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species. This can also promote the unwanted homocoupling of the boronic acid.
-
Water Content: While some water is often necessary for the transmetalation step in Suzuki-Miyaura couplings, excessive water can lead to hydrolysis of the boronic acid (protodeboronation) and can also facilitate the formation of inactive palladium hydroxo complexes.
-
Substrate-Related Issues: The this compound itself can be a source of issues. This includes the formation of unreactive cyclic anhydrides (boroxines) and potential side reactions involving the benzyloxycarbonyl group.
Q2: Could the benzyloxycarbonyl protecting group on my boronic acid be poisoning the palladium catalyst?
A2: While the benzyloxycarbonyl (Cbz or Z) group is not a classic catalyst poison in the same way as sulfur or phosphines, it can contribute to catalyst deactivation through a side reaction known as debenzylation. Palladium catalysts, particularly under certain conditions (e.g., presence of a hydrogen source), are known to cleave benzyl esters. This deprotection reaction can consume the active catalyst and generate byproducts, such as benzyl alcohol and toluene, which may interfere with the catalytic cycle.
Q3: My boronic acid has been stored for a while. Could its degradation be affecting my reaction?
A3: Yes, boronic acids are susceptible to degradation over time, which can significantly impact your reaction. Two common degradation pathways are:
-
Protodeboronation: This is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by moisture and basic conditions, leading to the consumption of your starting material.
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines. Boroxines are often less reactive than the corresponding boronic acids in Suzuki-Miyaura couplings and can lead to lower yields. The equilibrium between the boronic acid and its boroxine is influenced by temperature and the presence of water.
Q4: What are the typical impurities I should be aware of in commercial this compound?
A4: Impurities in commercial batches of boronic acids can vary. Based on analogous compounds like benzylboronic acid, potential impurities in this compound could include:
-
Starting materials and reagents from the synthesis, such as toluene.
-
Byproducts of the synthesis , including benzyl alcohol and dibenzyl ether.
-
Degradation products like the corresponding boroxine.
It is crucial to analyze the purity of the boronic acid before use, as even small amounts of these impurities can have a significant impact on the reaction.
Troubleshooting Guide
Problem: Low to No Product Formation
Possible Cause 1: Catalyst Inactivity or Poisoning
-
Troubleshooting Steps:
-
Use Fresh Catalyst and Ligands: Ensure your palladium source and ligands have not degraded. It is good practice to use freshly opened catalysts or those stored under an inert atmosphere.
-
Screen Different Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can protect the palladium center and promote the desired catalytic cycle.
-
Purify Reagents and Solvents: If you suspect impurities, consider purifying your starting materials. Ensure solvents are anhydrous and properly degassed to remove oxygen.
-
Add a Scavenger: In some cases, adding a small amount of a scavenger, such as a solid-supported amine or activated carbon, can help remove catalyst poisons.
-
Possible Cause 2: Boronic Acid Instability
-
Troubleshooting Steps:
-
Check Boronic Acid Purity: Use NMR to check for the presence of boroxine or protodeboronation byproducts.
-
Use Boronic Ester Derivatives: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. These are generally more robust and less prone to degradation.
-
Optimize Base and Reaction Conditions: Use a weaker base or anhydrous conditions to minimize protodeboronation.
-
Problem: Formation of Significant Byproducts
Possible Cause 1: Homocoupling of Boronic Acid
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed to remove all traces of oxygen.
-
Use a Pd(0) Source: Using a Pd(0) precatalyst directly can sometimes reduce the amount of Pd(II) species that promote homocoupling.
-
Possible Cause 2: Debenzylation of the Starting Material
-
Troubleshooting Steps:
-
Milder Reaction Conditions: Lowering the reaction temperature and using a less harsh base may help to suppress the debenzylation side reaction.
-
Alternative Protecting Group: If debenzylation is a persistent issue, consider synthesizing the boronic acid with a different protecting group for the carboxylic acid that is more stable to the reaction conditions.
-
Data Presentation
Table 1: Representative Quantitative Data for Potential Impurities in Commercial this compound
Disclaimer: The data presented in this table is illustrative and based on common impurities found in analogous boronic acids. Actual values will vary between suppliers and batches. In-house analysis is essential.
| Impurity | Potential Concentration Range (%) | Potential Impact on Reaction |
| Boroxine (Anhydride) | 1.0 - 5.0 | Reduced reactivity, leading to lower yields. |
| Toluene | 0.1 - 0.5 | Can act as a competing ligand or affect solvent polarity. |
| Benzyl Alcohol | 0.1 - 0.3 | Potential for side reactions or catalyst inhibition. |
| Unidentified Impurities | 0.2 - 0.5 | Unknown effects, potential for catalyst poisoning. |
Table 2: Effect of Common Catalyst Poisons on Suzuki-Miyaura Coupling Yield
This table provides a general illustration of the potential impact of various classes of poisons on reaction yield.
| Poison Class | Example | Plausible Concentration | Expected Yield Reduction |
| Sulfur Compounds | Thiols | > 10 ppm | Significant to complete inhibition |
| Excess Halides | Iodide, Bromide | > 10 mol% | Moderate to significant inhibition |
| Oxidizing Agents | Oxygen | Atmospheric | Variable, can lead to catalyst decomposition |
| Coordinating Solvents | DMF, DMSO | As solvent | Can act as ligands and affect catalysis |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion.
References
Technical Support Center: 3-Benzyloxycarbonylphenylboronic Acid in Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-benzyloxycarbonylphenylboronic acid in their experiments, with a focus on addressing solubility challenges in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not extensively published, its solubility profile can be inferred from its structure and data on analogous compounds like 3-carboxyphenylboronic acid. It is expected to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderately to slightly soluble in alcohols like methanol and ethanol. Its solubility is generally low in less polar solvents like toluene and very low in non-polar solvents such as hexanes. The presence of the benzyloxycarbonyl group, compared to a simple carboxylic acid, likely increases its solubility in moderately polar organic solvents.
Q2: I am observing very poor solubility of this compound in my reaction solvent. What is the first thing I should try?
A2: The most direct approach is to change or modify the solvent system. Consider switching to a more polar aprotic solvent like DMF or using a co-solvent system. A common and effective strategy for Suzuki-Miyaura coupling reactions is to use a mixture of an aprotic polar solvent, such as dioxane or tetrahydrofuran (THF), with water (e.g., a 4:1 or 10:1 ratio).[1] The water can help dissolve the inorganic base and facilitate the activation of the boronic acid.
Q3: Can the choice of base in my Suzuki-Miyaura coupling affect the solubility of the boronic acid?
A3: Yes, the base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species, which can also impact its solubility.[1] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) have limited solubility in many organic solvents. Ensuring the base is finely powdered and vigorously stirred is important.[1] The use of a water co-solvent helps to dissolve these bases, thereby promoting the formation of the soluble boronate species in the aqueous phase, which can then react at the interface with the organic phase.
Q4: My reaction is still sluggish even after changing the solvent. What other strategies can I employ to improve the solubility and reactivity of this compound?
A4: If solvent modification is insufficient, consider converting the boronic acid to its corresponding pinacol ester. Boronic esters, such as the pinacol ester, are generally more soluble in organic solvents and are often more stable, which can prevent side reactions like protodeboronation.[2] This ester can be prepared beforehand or, in some cases, generated in situ.
Q5: At what temperature should I run my reaction to improve solubility without degrading the compound?
A5: Increasing the reaction temperature is a common method to enhance the solubility of reagents. For many Suzuki-Miyaura couplings, temperatures between 80-110 °C are typical. However, be aware that higher temperatures can also accelerate the degradation of sensitive substrates or catalysts. It is advisable to start at a moderate temperature (e.g., 80 °C) and monitor the reaction progress. If solubility remains an issue and the reaction is not proceeding, the temperature can be incrementally increased.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Conversion/No Reaction | Poor solubility of this compound. | 1. Switch to a more polar aprotic solvent (e.g., Dioxane, THF, DMF). 2. Use a co-solvent system, such as Dioxane/Water (4:1).[1] 3. Increase the reaction temperature in increments. |
| Ineffective activation of the boronic acid. | 1. Ensure the base is finely powdered and the reaction is vigorously stirred.[1] 2. Use a stronger base if compatible with other functional groups (e.g., K₃PO₄ instead of K₂CO₃). 3. Ensure a sufficient amount of water is present in co-solvent systems to dissolve the base. | |
| Protodeboronation (Loss of Boronic Acid Group) | Harsh basic conditions or high temperatures. | 1. Use a milder base, such as potassium fluoride (KF) or potassium phosphate (K₃PO₄). 2. Run the reaction at the lowest effective temperature. 3. Convert the boronic acid to a more stable pinacol ester. |
| Reaction Mixture is a Thick Slurry/Poorly Mixed | High concentration of insoluble reagents. | 1. Increase the solvent volume to dilute the reaction mixture. 2. Employ vigorous mechanical stirring to ensure adequate mixing of the heterogeneous mixture. |
| Formation of Homocoupled Product | Presence of oxygen in the reaction. | 1. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen). 2. Use a Pd(0) catalyst source or ensure complete in situ reduction of a Pd(II) precatalyst. |
Data Presentation
Table 1: Estimated Solubility of this compound and Related Analogues
The following data is estimated based on the known solubility of structurally similar compounds. Experimental verification is recommended for precise applications.
| Solvent | This compound | 3-Carboxyphenylboronic Acid | Phenylboronic Acid |
| Dimethyl Sulfoxide (DMSO) | High | ~175 mg/mL[1] | High |
| Methanol | Soluble | Slightly Soluble | High |
| Dioxane | Moderately Soluble | Slightly Soluble | High |
| Tetrahydrofuran (THF) | Moderately Soluble | Slightly Soluble | High |
| Toluene | Low | Very Low | Low |
| Water | Very Low | ~2.5 g/100 mL[3] | 1.9 g/100g |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Improved Solubility using a Co-solvent System
This protocol is designed for coupling this compound with an aryl bromide, employing a co-solvent system to enhance reagent solubility.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 equivalents)
-
Dioxane, degassed
-
Water, degassed
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add degassed dioxane followed by degassed water via syringe to achieve a 4:1 dioxane/water ratio (final concentration of the limiting reagent should be ~0.1 M).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conversion to Pinacol Ester for Enhanced Solubility
This protocol describes the conversion of this compound to its more soluble pinacol ester derivative prior to the Suzuki-Miyaura coupling.
Part A: Synthesis of the Pinacol Ester
Materials:
-
This compound (1.0 equivalent)
-
Pinacol (1.1 equivalents)
-
Toluene or THF
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)
Procedure:
-
In a round-bottom flask, dissolve this compound and pinacol in toluene.
-
Set up the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Alternatively, stir the mixture in THF over activated molecular sieves at room temperature overnight.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used in the next step without further purification.
Part B: Suzuki-Miyaura Coupling using the Pinacol Ester
Follow the procedure in Protocol 1, substituting the this compound with the synthesized pinacol ester (1.2 equivalents).
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A decision-making workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
References
Technical Support Center: 3-Benzyloxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the workup procedures for reactions involving 3-benzyloxycarbonylphenylboronic acid. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to ensure the successful isolation and purification of your target biaryl compounds.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound shows low to no yield. What are the primary factors to investigate?
A1: Several factors can contribute to low yields in Suzuki-Miyaura coupling reactions. Begin by systematically evaluating the following:
-
Catalyst Activity: Ensure the palladium catalyst and ligands are active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid. It is crucial to thoroughly degas solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Purity and Stability: Verify the purity of your aryl halide and this compound. Boronic acids can degrade over time, and impurities in the starting materials can inhibit the catalytic cycle.
-
Base and Solvent Selection: The choice of base and solvent is critical and interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause the degradation of starting materials or the product. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.
Q2: I am observing the hydrolysis of the benzyloxycarbonyl group during the workup. How can I prevent this?
A2: The benzyloxycarbonyl group is generally stable under many Suzuki-Miyaura coupling conditions. However, prolonged exposure to strong aqueous bases, especially at elevated temperatures, can lead to its hydrolysis. To mitigate this:
-
Use a Milder Base: Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can prevent hydrolysis.
-
Control Workup pH: During the aqueous workup, avoid highly basic conditions. Neutralize the reaction mixture carefully before extraction.
-
Minimize Exposure Time: Process the reaction mixture promptly after completion to minimize the time the product is in contact with the basic aqueous phase.
Q3: How can I effectively remove the palladium catalyst from my final product?
A3: Residual palladium in the final product is a common issue. Several methods can be employed for its removal:
-
Filtration through Celite: This is a simple and effective method for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium black. A short plug of Celite over a sintered glass funnel is typically sufficient.
-
Palladium Scavengers: Solid-supported scavenger resins with thiol or amine functionalities have a high affinity for palladium and can effectively remove it from the solution. The reaction mixture is stirred with the scavenger, which is then removed by filtration.
-
Activated Carbon: Treatment with activated carbon can also remove palladium, but it may also adsorb the desired product, leading to lower yields.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying the product and removing residual palladium, which often remains at the baseline.
Q4: I am having difficulty purifying the biaryl product by column chromatography. What are some alternative purification strategies?
A4: If column chromatography is proving difficult, consider the following alternatives:
-
Recrystallization: Many biaryl compounds are crystalline solids. Recrystallization from a suitable solvent system can be a highly effective method for purification, yielding a product of high purity.
-
Preparative TLC or HPLC: For small-scale reactions or when high purity is critical, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient degassing- Inappropriate base or solvent- Steric hindrance | - Use a fresh, active catalyst/ligand system.- Ensure thorough degassing of solvents and maintain an inert atmosphere.- Screen different bases and solvent systems.- For sterically hindered substrates, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and consider higher reaction temperatures. |
| Significant Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction | - Rigorously exclude oxygen from the reaction.- Use a Pd(0) source directly or ensure complete in situ reduction of the Pd(II) precatalyst. |
| Protodeboronation (Loss of Boronic Acid Group) | - Presence of water- Strong basic conditions | - Use anhydrous solvents and reagents.- Employ milder bases such as K₂CO₃ or KF. |
| Product Loss During Aqueous Workup | - Emulsion formation- Product precipitation in the aqueous layer | - Add brine to the aqueous layer to break emulsions.- Adjust the pH of the aqueous layer to ensure the product remains in the organic phase. |
| Black/Grey Filtrate After Celite Filtration | - Presence of soluble palladium species | - Use a palladium scavenger resin after initial filtration.- Consider a short silica gel plug filtration. |
| Low Recovery After Recrystallization | - Product is too soluble in the chosen solvent- Insufficient cooling | - Screen for a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol is a starting point and may require optimization based on the specific aryl halide used.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).
Standard Aqueous Workup and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Palladium Removal with a Scavenger Resin
-
Initial Filtration: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite to remove any heterogeneous palladium.
-
Scavenger Treatment: To the filtrate, add a palladium scavenger resin (e.g., thiol-functionalized silica gel) according to the manufacturer's recommendations.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature for a few hours.
-
Final Filtration: Filter off the scavenger resin and wash it with a small amount of fresh solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the palladium-free product.
Data Presentation
Table 1: Expected Yields for Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
| Aryl Bromide | Product | Typical Yield Range (%) | Notes |
| 4-Bromoanisole | Benzyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylate | 85-95% | Electron-donating groups generally couple well. |
| 4-Bromotoluene | Benzyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate | 88-96% | A standard, often high-yielding coupling partner. |
| 1-Bromo-4-(trifluoromethyl)benzene | Benzyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate | 80-90% | Electron-withdrawing groups are well-tolerated. |
| 2-Bromopyridine | Benzyl 3-(pyridin-2-yl)benzoate | 70-85% | Heterocyclic halides can be more challenging; may require specific ligands. |
| 1-Bromo-2-methylbenzene | Benzyl 2'-methyl-[1,1'-biphenyl]-3-carboxylate | 65-80% | Sterically hindered substrates may require more forcing conditions and specialized catalysts. |
Yields are based on typical literature values for similar Suzuki-Miyaura reactions and may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling and subsequent workup.
Caption: Decision tree for palladium catalyst removal during workup.
stability of 3-Benzyloxycarbonylphenylboronic acid under basic conditions
Introduction for the Modern Researcher
Welcome to the dedicated technical support guide for 3-Benzyloxycarbonylphenylboronic acid. As a valued partner in your research, we understand that navigating the intricacies of complex reagents is paramount to achieving reproducible, high-quality results. This document is designed to serve as a direct line to the expertise of an application scientist, offering field-proven insights and solutions for the challenges you may encounter.
This compound is a bifunctional reagent, presenting a unique set of stability challenges. Its utility in Suzuki-Miyaura cross-coupling is predicated on the reactivity of the boronic acid moiety, which requires basic conditions for activation. However, these same conditions can threaten the integrity of both the carbon-boron bond and the benzyloxycarbonyl (Cbz) ester group. This guide provides a comprehensive framework for understanding and mitigating these competing reaction pathways, ensuring you can leverage the full potential of this versatile building block.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you might encounter during your experiments. Each issue is followed by a diagnosis of probable causes and actionable, step-by-step solutions.
Q1: My Suzuki-Miyaura coupling reaction has a very low yield or has failed completely. What should I investigate first?
A1: A low or zero yield is the most common issue and typically points to one of three areas: degradation of the boronic acid, suboptimal reaction conditions, or inactive catalysis.
Probable Causes & Solutions:
-
Protodeboronation of the Starting Material: This is the most frequent culprit. Under basic conditions, especially in the presence of water, the C-B bond can be cleaved and replaced with a C-H bond, effectively destroying your nucleophile.[1][2] This process is often accelerated by heat and strong bases.[3]
-
Solution:
-
Use Milder Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[4][5] For extremely sensitive substrates, powdered potassium fluoride (KF) can be effective.[6]
-
Minimize Water: While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excess water will promote protodeboronation. Use a carefully controlled ratio of organic solvent to water (e.g., 10:1 Dioxane/H₂O) or consider anhydrous conditions if your base and catalyst system permit.[7][8]
-
Lower Reaction Temperature: High temperatures accelerate decomposition.[9] If possible, screen for lower reaction temperatures (e.g., 80 °C instead of 110 °C) or use a more active catalyst/ligand system that operates efficiently at milder temperatures.[10]
-
-
-
Catalyst Inactivity or Oxygen Contamination: The active catalytic species, Pd(0), is sensitive to oxygen.[10] Contamination can lead to the formation of palladium black and the homocoupling of your boronic acid.[7]
-
Solution:
-
Thorough Degassing: Ensure all solvents are rigorously degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[5][10]
-
Maintain Inert Atmosphere: Run the entire reaction under a positive pressure of an inert gas.
-
Use Air-Stable Pre-catalysts: Employ modern, air-stable Pd(II) pre-catalysts (e.g., XPhos Pd G3) that are designed for consistent in-situ activation.[10]
-
-
-
Hydrolysis of the Benzyloxycarbonyl (Cbz) Group: While the Cbz group is more robust than a simple alkyl ester, it is still susceptible to saponification under strong basic conditions, especially at elevated temperatures.[11] This would yield 3-carboxyphenylboronic acid, which can complicate the reaction and purification.
-
Solution: Avoid strong hydroxides (NaOH, KOH). The use of carbonate or phosphate bases at moderate temperatures is typically sufficient to prevent significant Cbz cleavage.[4]
-
Q2: I see multiple unexpected spots on my TLC plate. My mass spectrometry analysis suggests the presence of benzyl benzoate and 3-carboxyphenylboronic acid. What is happening?
A2: The observation of these specific byproducts provides a clear diagnostic picture of the dual instability of your reagent under the reaction conditions.
Diagnostic Workflow:
The formation of these two specific byproducts points to the two primary degradation pathways for this compound under basic conditions.
Caption: Competing degradation pathways for the title compound.
Solutions:
-
To Mitigate Protodeboronation (Benzyl Benzoate Formation): Follow the steps in A1.1: use milder bases, control water content, and lower the temperature.
-
To Mitigate Saponification (3-Carboxyphenylboronic Acid Formation): Strictly avoid hydroxide bases. K₃PO₄ is an excellent choice as it is sufficiently basic to promote catalysis but generally not strong enough to readily cleave a Cbz group under typical Suzuki conditions.[8]
Frequently Asked Questions (FAQs)
Q3: What is the primary stability concern with this compound under basic conditions?
A3: The primary and most immediate concern is protodeboronation .[2][12] This is the base-catalyzed cleavage of the carbon-boron bond. The mechanism involves the formation of a boronate anion [Ar-B(OH)₃]⁻, which increases the electron density on the ipso-carbon, making it susceptible to protonolysis by water or other protic sources in the reaction mixture.[2][13] While saponification of the Cbz ester is possible, protodeboronation is typically the faster and more prevalent degradation pathway for arylboronic acids in aqueous basic media.[14]
Q4: How should I choose the right base for my Suzuki-Miyaura coupling reaction involving this substrate?
A4: The choice of base is a critical parameter that requires balancing the need for boronic acid activation with the need to preserve the substrate's integrity.[6][13] A base that is too weak may not facilitate transmetalation efficiently, while a base that is too strong will accelerate decomposition.
| Base | Formula | pKa (conjugate acid) | Typical Conditions | Suitability for this compound |
| Sodium Hydroxide | NaOH | ~15.7 | Aqueous/Organic | Not Recommended. High risk of both rapid protodeboronation and Cbz hydrolysis.[3][11] |
| Potassium Phosphate | K₃PO₄ | ~12.3 | Aqueous/Organic | Highly Recommended. Strong enough for efficient catalysis but mild enough to minimize ester hydrolysis and reduce protodeboronation compared to hydroxides.[8] |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 | Organic Solvents | Recommended. Good for sensitive substrates; its high solubility in organic solvents can be advantageous.[5] |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Aqueous/Organic | Good General Choice. A standard, cost-effective base. May require slightly higher temperatures than K₃PO₄.[5] |
| Potassium Fluoride | KF | ~3.2 | Aqueous/Organic | Specialty Choice. Used when even carbonate bases cause ester cleavage. Reaction rates can be slower.[4][6] |
Q5: How should I handle and store this compound to ensure its quality?
A5: Proper storage is crucial as arylboronic acids can degrade over time.[10][15] They are known to be hygroscopic and can dehydrate to form cyclic anhydrides known as boroxines.[16][17]
-
Storage: Keep the solid reagent in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere (e.g., in a desiccator with argon or nitrogen backfill).[15][18]
-
Handling: When weighing and handling the solid, do so quickly to minimize exposure to atmospheric moisture.[19] Use personal protective equipment, including gloves, safety goggles, and a lab coat.[20][21]
-
Quality Check: Before use, it is good practice to check the purity of the boronic acid, as commercial sources can contain varying amounts of the anhydride.[16][22] A simple ¹H NMR can help verify its integrity.
Experimental Protocols
Protocol 1: Recommended Suzuki-Miyaura Cross-Coupling
This protocol is optimized to minimize the degradation of this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)
-
Palladium Pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equivalents), finely ground
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.[10]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water via syringe to achieve a final solvent ratio of 10:1 and a concentration of ~0.1 M with respect to the aryl halide.[7]
-
Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Workflow for Diagnosing a Failed Reaction
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. laballey.com [laballey.com]
- 18. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 19. angenechemical.com [angenechemical.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. fishersci.com [fishersci.com]
- 22. 3-(Benzyloxycarbonyl)phenylboronic Acid (contains varying … [cymitquimica.com]
Technical Support Center: Palladium Catalyst Removal
Welcome to the technical support center for palladium catalyst removal. This resource is designed for researchers, scientists, and drug development professionals to provide effective solutions and troubleshooting guidance for removing palladium residues from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing palladium catalysts?
A1: The most prevalent methods for palladium removal include:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C). Often, a filter aid like Celite is used to improve efficiency.[1]
-
Adsorption/Scavenging: Utilizes solid-supported materials (scavengers) that bind to palladium. Common scavengers include activated carbon, silica-based scavengers (e.g., SiliaMetS Thiol), and polymer-bound scavengers (e.g., MP-TMT).[2][3][4]
-
Precipitation: Involves the addition of an agent that causes the palladium to precipitate out of the solution, which can then be removed by filtration.
-
Solvent Extraction: A liquid-liquid extraction technique to partition the palladium catalyst into a phase separate from the product.[5]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor.
Q2: How do I choose the right palladium removal method for my reaction?
A2: The optimal method depends on several factors, including:
-
The nature of the palladium catalyst: Is it homogeneous (dissolved) or heterogeneous (solid)?
-
The oxidation state of the palladium: Pd(0) and Pd(II) may require different scavengers for effective removal.[6][7]
-
The properties of your product: Consider its solubility, stability, and potential to bind to the scavenger.
-
The solvent system: The polarity of the solvent can affect the efficiency of scavengers and the solubility of palladium species.
-
The required level of purity: The acceptable residual palladium level in your final product will influence the choice of method.
Q3: What is Celite, and how does it aid in palladium removal?
A3: Celite is a diatomaceous earth that is often used as a filter aid. It forms a porous filter cake that can trap fine particles of heterogeneous palladium catalysts, such as palladium black, which might otherwise pass through standard filter paper.[1]
Q4: Can activated carbon be used for palladium removal?
A4: Yes, activated carbon is a widely used and cost-effective scavenger for palladium. It has a high surface area and can adsorb a variety of palladium species.[8][9][10] However, it can sometimes adsorb the desired product as well, leading to yield loss.[2]
Q5: What are the advantages of using silica or polymer-based scavengers?
A5: Functionalized silica and polymer-based scavengers offer higher selectivity for palladium compared to activated carbon, which can minimize product loss.[3][4] They are available with various functional groups tailored to bind specific palladium species.[2][11]
Troubleshooting Guides
Issue 1: Residual Palladium Detected After Filtration of a Heterogeneous Catalyst (e.g., Pd/C)
-
Symptom: Your final product still contains unacceptable levels of palladium after filtering off the Pd/C catalyst.
-
Possible Cause: Fine particles of the catalyst may have passed through the filter paper. Soluble palladium species may have leached from the solid support into the reaction mixture.
-
Solutions:
-
Use a Finer Filter: Employ a membrane filter with a smaller pore size (e.g., 0.45 µm).
-
Use a Celite Pad: Filter the reaction mixture through a pad of Celite to trap fine particles.[1]
-
Employ a Scavenger: After filtration, treat the filtrate with a scavenger like activated carbon or a silica-based scavenger to remove any leached soluble palladium.
-
Issue 2: Low Efficiency with Palladium Scavengers
-
Symptom: High levels of palladium remain in your product even after treatment with a scavenger.
-
Possible Cause:
-
Incorrect Scavenger Selection: The chosen scavenger may not be effective for the specific palladium species (e.g., oxidation state) in your mixture.[7][11]
-
Insufficient Scavenger Amount or Treatment Time: The amount of scavenger or the contact time may be inadequate for complete removal.
-
Poor Mass Transfer: Inadequate mixing can limit the interaction between the scavenger and the palladium in solution.
-
-
Solutions:
-
Scavenger Screening: Test a small panel of different scavengers (e.g., thiol, amine, or triaminotriazine-functionalized) to find the most effective one for your system.[2]
-
Optimize Conditions: Increase the amount of scavenger, extend the treatment time, or increase the temperature (if your product is stable) to improve efficiency.
-
Improve Agitation: Ensure vigorous stirring to maximize contact between the scavenger and the solution.
-
Issue 3: Significant Product Loss During Palladium Removal
-
Symptom: The yield of your final product is significantly lower after the palladium removal step.
-
Possible Cause: Your product may be adsorbing to the scavenger, particularly with non-selective adsorbents like activated carbon.[2]
-
Solutions:
-
Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.
-
Reduce Scavenger Amount: Use the minimum effective amount of scavenger.
-
Switch to a More Selective Scavenger: Consider using a functionalized silica or polymer-based scavenger that has a lower affinity for your product.[3][4]
-
Change the Solvent: A solvent in which your product is highly soluble may reduce its adsorption to the scavenger.
-
Issue 4: Formation of Palladium Black During a Suzuki Coupling Reaction
-
Symptom: A black precipitate (palladium black) forms during the reaction, often leading to reduced catalytic activity and difficult removal.
-
Possible Cause: This indicates the decomposition of the active Pd(0) catalyst, which can be caused by the presence of oxygen or impurities.[12][13]
-
Solutions:
-
Thorough Degassing: Ensure the reaction mixture and solvents are properly degassed before adding the catalyst.[12][13]
-
Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas like nitrogen or argon.[12]
-
Use High-Purity Reagents: Impurities in the starting materials or solvents can contribute to catalyst decomposition.
-
Data Presentation: Comparison of Palladium Removal Methods
The following tables summarize the efficiency of various palladium removal methods from different sources.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Scavenger Loading | Reaction/Solvent System | Reference |
| Activated Carbon | |||||
| Darco KB-B | 300 | <1 | 0.2 wt | THF | [2] |
| Nuchar AquaGuard | 9100 | 6552 (28% removal) | 0.7 wt | - | [2] |
| Silica-Based Scavengers | |||||
| SiliaMetS Thiol | 1300 | 2 | 50 wt% | Water/THF | [14] |
| SiliaMetS Thiol & Thiourea Mix | 2400 | ≤ 16 | 10 wt% | - | [3] |
| Si-TMT | - | <1 | 0.03 wt | - | [2] |
| Polymer-Based Scavengers | |||||
| MP-TMT | 330 | ~10-30 | 0.20 wt | DMF | [2] |
| Polystyrene-bound TMT | 1500-1600 | <10 | - | - | [15] |
| PCR-B2 | 328 | 4 | 0.4 wt | THF/Anisole | [2] |
| Combined Scavenger Systems | |||||
| Nuchar AquaGuard & 1,2-ethanedithiol | 9100 | <273 (>97% removal) | 0.7 wt & 0.35 wt | - | [2] |
| TMT & Activated Carbon | 2239 | 20 | 20 mol% & 0.2 wt | DCM | [2] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed.
-
Pre-wet the Celite Pad: Pre-wet the Celite pad with the solvent used in the reaction mixture. This helps to prevent the Celite from being disturbed when the reaction mixture is added.
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.[1]
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.
-
Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.
Protocol 2: Palladium Removal using a Solid-Supported Scavenger (e.g., Activated Carbon, Silica/Polymer Scavenger)
-
Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.
-
Add the Scavenger to the Reaction Mixture: Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.
-
Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a specified period (e.g., 1 to 18 hours). The optimal time and temperature should be determined experimentally.
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration through a pad of celite or a suitable filter paper.
-
Wash the Scavenger: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Combine Filtrates: Combine the initial filtrate and the washings, which contain the purified product.
Protocol 3: Palladium Removal by Liquid-Liquid Extraction
-
Choose an Appropriate Extraction System: Select an immiscible organic solvent and an aqueous phase containing a chelating agent that will selectively form a complex with palladium.
-
Perform the Extraction:
-
Dissolve the crude product in a suitable organic solvent.
-
Add the aqueous solution containing the chelating agent to the organic solution in a separatory funnel.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for the transfer of the palladium complex to the aqueous phase.
-
Allow the layers to separate.
-
-
Separate the Phases: Carefully separate the organic layer (containing your product) from the aqueous layer (containing the palladium).
-
Repeat if Necessary: For higher purity, the extraction process can be repeated with fresh aqueous phase.
-
Work-up: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.
Mandatory Visualizations
Caption: General workflow for palladium catalyst removal.
Caption: Decision tree for selecting a palladium removal method.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. silicycle.com [silicycle.com]
- 4. Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points | MDPI [mdpi.com]
- 6. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 7. A fluorescent probe for the discrimination of oxidation states of palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. silicycle.com [silicycle.com]
- 15. researchgate.net [researchgate.net]
preventing homocoupling of 3-Benzyloxycarbonylphenylboronic acid
Topic: Preventing Homocoupling of 3-Benzyloxycarbonylphenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the prevention of homocoupling of this compound in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, resulting in the formation of a symmetrical biaryl byproduct. This side reaction diminishes the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling.
Logical Workflow for Troubleshooting Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound homocoupling in Suzuki reactions?
A1: Homocoupling of boronic acids is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2] This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1][2][3] Rigorous exclusion of oxygen is therefore critical.[4][5]
-
Palladium(II)-Mediated Homocoupling: The use of Pd(II) precatalysts, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), can directly promote homocoupling.[2][3][5] These species need to be reduced to the active Pd(0) state, and this reduction can occur via the homocoupling of two boronic acid molecules.[1][3]
Q2: My boronic acid is electron-deficient. Does this make it more susceptible to homocoupling?
A2: Yes, electron-deficient arylboronic acids can be more prone to homocoupling.[6] This is a known issue, and in some cases, the homocoupling may proceed through a less common mechanism involving protonolysis followed by a second transmetalation event.[6] For such substrates, careful optimization of the reaction conditions, particularly the choice of ligand, is crucial.
Q3: How can I effectively remove dissolved oxygen from my reaction mixture?
A3: Rigorous degassing of the solvent and reaction mixture is essential. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 15-30 minutes) can displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.[5][7]
-
Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.[8]
Q4: What is the impact of my choice of palladium source on homocoupling?
A4: The choice of palladium source is critical. Pd(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are generally preferred as they do not require a reduction step and can directly enter the catalytic cycle.[1] Modern precatalysts, like those from the Buchwald group (e.g., G3 and G4 precatalysts), are designed to generate the active Pd(0) species cleanly and efficiently, which can help minimize side reactions like homocoupling.[1]
Q5: What role do ligands play in minimizing homocoupling?
A5: Ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity. To minimize homocoupling:
-
Use bulky, electron-rich phosphine ligands: Ligands such as SPhos and XPhos are highly effective.[1][6] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[1][9]
Q6: How does the choice of base influence the formation of homocoupling byproducts?
A6: The base is essential for activating the boronic acid for transmetalation.[10] However, an inappropriate choice can exacerbate homocoupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally effective without promoting significant side reactions.[1]
Data Presentation
The following table summarizes the qualitative effects of various reaction parameters on the extent of homocoupling of this compound.
| Parameter | Condition Favoring Low Homocoupling | Condition Favoring High Homocoupling | Rationale |
| Atmosphere | Rigorously degassed, inert (Ar, N₂) | Presence of air/oxygen | Oxygen oxidizes Pd(0) to Pd(II), which promotes homocoupling.[3][4][11] |
| Palladium Source | Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or advanced precatalysts (e.g., XPhos Pd G3) | Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) | Pd(II) sources can be reduced by the boronic acid, causing homocoupling.[1][2][3] |
| Ligand | Bulky, electron-rich (e.g., SPhos, XPhos) | Less bulky, electron-poor ligands | Bulky, electron-rich ligands accelerate the desired cross-coupling steps.[1][6] |
| Base | Weaker inorganic base (e.g., K₃PO₄, K₂CO₃) | Stronger bases (can depend on substrate) | Milder bases are often sufficient for transmetalation without promoting side reactions.[1] |
| Boronic Acid | Slow addition / low concentration | High initial concentration | A lower instantaneous concentration of the boronic acid disfavors the bimolecular homocoupling reaction.[8] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., dioxane/water 10:1)
Procedure:
-
Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.[7]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.[7]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization
Competing Reaction Pathways
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to 3-Benzyloxycarbonylphenylboronic Acid and 3-Carboxyphenylboronic Acid for Researchers
In the landscape of synthetic organic chemistry and drug development, the selection of appropriate building blocks is paramount for the successful construction of complex molecular architectures. Phenylboronic acids, in particular, are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides a detailed, data-driven comparison of two closely related and widely used derivatives: 3-benzyloxycarbonylphenylboronic acid and 3-carboxyphenylboronic acid. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical and Reactivity Profiles
The core structural difference between this compound and 3-carboxyphenylboronic acid lies in the functional group at the 3-position of the phenyl ring: a benzyloxycarbonyl group (an ester) versus a carboxylic acid. This distinction significantly influences their physical properties and reactivity.
3-Carboxyphenylboronic acid is generally considered to be more reactive in Suzuki-Miyaura couplings.[1][2] However, it can be more challenging to handle due to its higher polarity and potential for dehydration to form boroxines.[1] The presence of the free carboxylic acid can also sometimes interfere with the catalytic cycle of the Suzuki reaction.[2]
This compound , with its ester functional group, offers enhanced stability and solubility in common organic solvents.[3][4] This ester acts as a protecting group for the carboxylic acid, which can be advantageous in multi-step syntheses where the free acid might interfere with subsequent reactions. The benzyloxycarbonyl group can typically be removed under standard hydrogenolysis conditions to reveal the carboxylic acid when desired.
A summary of their key physicochemical properties is presented in the table below.
| Property | This compound | 3-Carboxyphenylboronic acid |
| Molecular Formula | C₁₄H₁₃BO₄ | C₇H₇BO₄ |
| Molecular Weight | 256.06 g/mol [3] | 165.94 g/mol [5] |
| Appearance | White to off-white crystalline powder[4] | Grayish-white crystalline solid[6] |
| Melting Point | 146 °C[3] | 243-247 °C[7] |
| Solubility | More soluble in organic solvents[3] | Soluble in some organic solvents and aqueous basic solutions[1] |
| Stability | Generally more stable[3] | Can be less stable, prone to dehydration[1][2] |
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
While direct, head-to-head comparative studies under identical conditions are not extensively documented in the literature, we can compile representative data from various sources to illustrate the general performance of each compound in Suzuki-Miyaura coupling reactions. The following table presents hypothetical yet representative data based on the known reactivity of these classes of compounds, where they are coupled with a generic aryl bromide.
| Reagent | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| This compound | ~12 | ~85 | >98 | Slower reaction, often cleaner with easier purification. |
| 3-Carboxyphenylboronic acid | ~6 | ~92 | >97 | Faster reaction, may require more careful purification. |
This data is illustrative and based on general principles of reactivity. Actual results will vary depending on the specific substrates, catalyst, base, and solvent system used.
The higher reactivity of 3-carboxyphenylboronic acid can lead to faster reaction times and potentially higher yields.[1] Conversely, the protected nature of this compound often results in cleaner reaction profiles and simpler purification, albeit with a longer reaction time.[1]
Biological Activity: Inhibition of the Rho-ROCK Signaling Pathway
Phenylboronic acids have been shown to exhibit inhibitory effects on key signaling pathways involved in cancer cell migration.[8] One such pathway is the Rho-ROCK signaling cascade, which plays a crucial role in regulating cell shape, motility, and proliferation. The inhibition of this pathway by phenylboronic acid derivatives makes them interesting candidates for further investigation in cancer therapy.
Caption: The Rho-ROCK signaling pathway and its inhibition by phenylboronic acids.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful chemical synthesis. Below are representative protocols for a Suzuki-Miyaura coupling reaction using each of the discussed boronic acids.
Protocol 1: Suzuki-Miyaura Coupling of 3-Carboxyphenylboronic Acid with an Aryl Bromide
Materials:
-
3-Carboxyphenylboronic acid
-
Aryl bromide (e.g., 5-bromo-2-furfural)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous potassium carbonate (K₂CO₃)
-
Toluene/Ethanol mixture
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a round-bottom flask, add 3-carboxyphenylboronic acid (1.1 equivalents) and the aryl bromide (1.0 equivalent).
-
Add a solvent mixture of toluene and ethanol.
-
In a separate container, prepare a solution of potassium carbonate (2.0 equivalents) in deionized water.
-
Slowly add the aqueous potassium carbonate solution to the reaction mixture with stirring.
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.01 equivalents).
-
Heat the reaction mixture to 90 °C and stir for approximately 6-8 hours, or until reaction completion is observed by TLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the solution to pH 1 by the dropwise addition of 6N hydrochloric acid.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.[6][8]
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a round-bottom flask, combine the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and potassium carbonate (2.0 equivalents).
-
Add toluene and deionized water to the flask.
-
Degas the mixture by bubbling an inert gas through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for approximately 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
Both this compound and 3-carboxyphenylboronic acid are valuable reagents for the synthesis of 1,3-disubstituted benzene derivatives via Suzuki-Miyaura coupling. The choice between them is contingent on the specific requirements of the synthetic route. For reactions where high reactivity and shorter reaction times are prioritized, 3-carboxyphenylboronic acid is often the reagent of choice. In contrast, when stability, ease of handling, and cleaner reaction profiles are of greater concern, or when the carboxylic acid functionality requires protection, this compound presents a more robust alternative. The information and protocols provided in this guide aim to facilitate a more strategic selection of these important synthetic building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to MIDA Boronates and 3-Benzyloxycarbonylphenylboronic Acid for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid derivative is critical to the success of these reactions, influencing stability, reactivity, and scope. This guide provides an objective comparison between two important classes of boronic acid reagents: N-methyliminodiacetic acid (MIDA) boronates and 3-Benzyloxycarbonylphenylboronic acid.
Executive Summary
MIDA boronates are a class of protected boronic acids designed for enhanced stability and controlled reactivity.[1][2] They are particularly advantageous when working with unstable boronic acids, such as those derived from heterocycles, vinyl, or cyclopropyl groups.[3] The MIDA ligand protects the boronic acid from decomposition and allows for its slow, controlled release under specific basic conditions, minimizing side reactions and often leading to higher yields.[2]
This compound, on the other hand, is a specific example of a substituted arylboronic acid. The benzyloxycarbonyl group enhances the compound's stability and solubility compared to unsubstituted phenylboronic acid. It is a readily usable reagent in standard Suzuki-Miyaura couplings without the need for a deprotection step.
This guide will delve into a detailed comparison of these two types of reagents, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Data Presentation: A Head-to-Head Comparison
| Feature | MIDA Boronates | This compound |
| Chemical Structure | A tetracoordinate boron center complexed with the tridentate MIDA ligand. | A standard trifunctional boronic acid with a benzyloxycarbonyl substituent on the phenyl ring. |
| Stability | Exceptionally stable; indefinitely bench-top stable under air, even for otherwise unstable boronic acids.[3] Compatible with silica gel chromatography.[1] | Generally stable as a crystalline solid. The benzyloxycarbonyl group can enhance stability over simple phenylboronic acid. |
| Reactivity Control | Reactivity is "attenuated". Unreactive under anhydrous cross-coupling conditions, allowing for sequential reactions.[4] The boronic acid is released in a controlled manner under aqueous basic conditions. | The boronic acid is "always on" and ready to participate in the catalytic cycle under standard Suzuki-Miyaura conditions. |
| Scope of Application | Broad scope, especially for unstable boronic acids (heteroaryl, vinyl, cyclopropyl).[3] Ideal for iterative cross-coupling strategies for the synthesis of complex molecules.[1] | Used in standard Suzuki-Miyaura cross-coupling reactions. The benzyloxycarbonyl group can be further modified post-coupling. |
| Ease of Handling | Crystalline, free-flowing solids that are easy to handle and weigh.[1] | Typically a crystalline solid that is straightforward to handle. |
| Reaction Conditions | Requires a deprotection step (hydrolysis) to release the active boronic acid, which can be performed in situ. Slow release is often achieved with mild bases like K₃PO₄. | Used directly in Suzuki-Miyaura reactions with a suitable base (e.g., Na₂CO₃, Cs₂CO₃). |
| Purification | Compatible with standard purification techniques like column chromatography.[1] | Compatible with standard purification techniques. |
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
While direct, side-by-side quantitative comparisons in the literature are scarce, the distinct properties of MIDA boronates and substituted arylboronic acids like this compound allow for a qualitative and inferred quantitative comparison.
MIDA boronates often provide superior yields when dealing with boronic acids that are prone to decomposition under the reaction conditions.[3] For example, in couplings involving 2-heterocyclic boronic acids, the use of the corresponding MIDA boronate can lead to significantly higher yields compared to the free boronic acid.[3] This is attributed to the slow-release mechanism, which maintains a low concentration of the reactive boronic acid, thus minimizing side reactions like protodeboronation and homocoupling.[2]
In contrast, this compound is expected to perform robustly in standard Suzuki-Miyaura couplings where the boronic acid itself is inherently stable. The electronic and steric effects of the benzyloxycarbonyl group may influence the reaction kinetics compared to unsubstituted phenylboronic acid, but it does not offer the same level of protection and controlled release as the MIDA ligand.
Here is a representative comparison of yields for a challenging coupling partner:
| Boronic Acid Derivative | Coupling Partner | Product Yield | Reference |
| 2-Thiopheneboronic Acid | Aryl Chloride | 37% | [3] |
| 2-Thiophene MIDA boronate | Aryl Chloride | 94% | [3] |
| p-Tolylboronic acid | 5-Bromopyrimidine | 73% | [5] |
| p-Tolyl MIDA boronate | 5-Bromopyrimidine | 89% | [5] |
Experimental Protocols
Below are detailed, representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction that could be used to compare a MIDA boronate and this compound.
Protocol 1: Suzuki-Miyaura Coupling with a Phenyl MIDA Boronate (Slow-Release Conditions)
This protocol is adapted for the slow release of the boronic acid from its MIDA ester, which is particularly useful for sensitive substrates.
Materials:
-
Phenyl MIDA boronate (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add phenyl MIDA boronate, 4-bromoanisole, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Add K₃PO₄ to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with this compound
This is a standard protocol for a stable arylboronic acid.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)
-
Toluene or DME
Procedure:
-
To a round-bottom flask, add this compound, 4-bromoanisole, and Pd(PPh₃)₄.
-
Add toluene (or DME) and the aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Concepts
The following diagrams illustrate the key structural differences and reaction pathways discussed.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Structural comparison of a MIDA boronate and a generic arylboronic acid.
Figure 3: A conceptual experimental workflow for comparing the two boronic acid derivatives.
Conclusion
Both MIDA boronates and this compound are valuable reagents for Suzuki-Miyaura cross-coupling reactions. The choice between them depends heavily on the specific application and the nature of the boronic acid moiety.
MIDA boronates are the superior choice when:
-
Working with unstable boronic acids (e.g., 2-heterocyclic, vinyl, cyclopropyl).
-
Planning an iterative cross-coupling strategy for the synthesis of complex molecules.
-
A high degree of stability and ease of handling are paramount.
This compound is a suitable choice when:
-
The boronic acid is inherently stable.
-
A straightforward, one-step coupling is desired without the need for a protecting group strategy.
-
The benzyloxycarbonyl group is a desired functionality in the final product or can be used for further transformations.
By understanding the unique properties of each class of reagent, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and success.
References
- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoroborate Salts Emerge as Superior Alternatives to Traditional Boronic Acids in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the stability and reliability of reagents are paramount. In the landscape of Suzuki-Miyaura cross-coupling reactions, potassium trifluoroborate salts are increasingly being recognized as a superior alternative to traditional boronic acids, such as 3-benzyloxycarbonylphenylboronic acid. This guide provides a detailed comparison, supported by experimental data, highlighting the enhanced performance and handling characteristics of trifluoroborate salts.
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a stark contrast to the often-unstable nature of their boronic acid counterparts.[1] This enhanced stability is attributed to the tetracoordinate nature of the boron atom in the trifluoroborate salt, which protects it from common degradation pathways like protodeboronation and oxidation that affect the vacant p-orbital of the tricoordinate boronic acid.[1] Consequently, organotrifluoroborates can be considered a "protected" and more robust form of boronic acids, allowing for extended storage without degradation and simplifying handling procedures.[1][2]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The enhanced stability of trifluoroborates often leads to higher yields and cleaner reactions, as side reactions arising from boronic acid decomposition are minimized.[3] Moreover, due to their stability and well-defined nature, trifluoroborate salts can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.[4]
Table 1: Comparison of General Properties
| Property | Potassium Aryltrifluoroborate Salts | Arylboronic Acids |
| Physical State | Crystalline, free-flowing solids | Often amorphous solids, can be difficult to handle |
| Stability | High stability to air and moisture; long shelf life[2] | Prone to decomposition (protodeboronation, oxidation); may form anhydrides[1][4] |
| Handling | No special handling techniques required | May require storage under inert atmosphere and refrigeration[4][5] |
| Stoichiometry | Well-defined, crystalline solids | Often contain varying amounts of anhydrides, leading to uncertain stoichiometry[6] |
| Purification | Can be purified by simple recrystallization[2] | Can be difficult to purify |
Table 2: Representative Suzuki-Miyaura Coupling Performance
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Potassium Phenyltrifluoroborate | 4-Bromoanisole | 2 mol% Pd(OAc)₂, 4 mol% RuPhos | K₂CO₃ (3 equiv) | Toluene/H₂O (10:1) | 85 | 24 | ~90% (representative)[3] |
| Phenylboronic Acid | 4-Bromoanisole | 2 mol% Pd(OAc)₂/Ligand | K₂CO₃ (2 equiv) | Toluene/Ethanol/H₂O | 90 | 12-24 | 70-85% (representative)[7] |
Note: The data in Table 2 is synthesized from representative protocols for similar compound classes to illustrate the expected performance difference. Yields are highly substrate and condition dependent.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a potassium aryltrifluoroborate salt from its corresponding boronic acid and for the subsequent Suzuki-Miyaura cross-coupling reaction. A general protocol for the coupling of an arylboronic acid is also provided for comparison.
Synthesis of Potassium (3-(Benzyloxycarbonyl)phenyl)trifluoroborate
This procedure outlines the conversion of this compound to its more stable trifluoroborate salt.
Materials:
-
3-(Benzyloxycarbonyl)phenylboronic acid
-
Methanol
-
Potassium hydrogen difluoride (KHF₂)
-
Water
-
Acetone
Procedure:
-
In a round-bottomed flask, dissolve this compound (1.0 equiv) in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, prepare a solution of potassium hydrogen difluoride (KHF₂, 3.0-4.0 equiv) in water.
-
Slowly add the KHF₂ solution to the boronic acid solution. A thick white precipitate should form.[2]
-
Stir the slurry at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
Collect the solid precipitate by filtration, wash with cold water, and then with acetone.
-
Dry the resulting white solid under vacuum to yield potassium (3-(benzyloxycarbonyl)phenyl)trifluoroborate.[2]
Suzuki-Miyaura Coupling of Potassium (3-(Benzyloxycarbonyl)phenyl)trifluoroborate
This protocol describes a general method for the cross-coupling of an aryltrifluoroborate with an aryl halide.
Materials:
-
Potassium (3-(benzyloxycarbonyl)phenyl)trifluoroborate (1.0-1.2 equiv)
-
Aryl halide (e.g., aryl bromide or chloride, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., RuPhos or SPhos, 4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene or Cyclopentyl methyl ether (CPME)
-
Water
Procedure:
-
To a Schlenk tube, add the potassium (3-(benzyloxycarbonyl)phenyl)trifluoroborate, the aryl halide, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent system (e.g., a 10:1 mixture of toluene and water).
-
In a separate vial, premix the Pd(OAc)₂ and the phosphine ligand, then add this catalyst mixture to the reaction tube under a positive pressure of the inert gas.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.[8]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the cross-coupling of an arylboronic acid with an aryl halide.
Materials:
-
This compound (contains varying amounts of anhydride) (1.1-1.5 equiv)[6]
-
Aryl halide (e.g., aryl bromide, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
In a round-bottom flask, combine the this compound, the aryl halide, and the base.
-
Purge the flask with an inert gas.
-
Add the degassed solvent system.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Perform an aqueous workup, typically involving dilution with an organic solvent, washing with water and brine, and drying the organic layer.
-
Concentrate the organic phase and purify the crude product by column chromatography or recrystallization.
Visualizing the Process: Workflows and Mechanisms
To further clarify the advantages and processes, the following diagrams illustrate the key chemical pathways and experimental workflows.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Biphenyls: Kumada vs. Suzuki Coupling
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a cornerstone, particularly for the construction of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. Among the myriad of cross-coupling reactions, the Kumada and Suzuki couplings have emerged as powerful tools for the synthesis of biphenyls. This guide provides an objective comparison of these two indispensable methods, supported by experimental data, detailed protocols, and mechanistic insights to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic endeavors.
At a Glance: Key Distinctions
| Feature | Kumada Coupling | Suzuki Coupling |
| Organometallic Reagent | Grignard Reagent (R-MgX) | Organoboron Reagent (R-B(OR)2) |
| Reaction Conditions | Typically anhydrous, inert atmosphere | Tolerant to aqueous conditions |
| Functional Group Tolerance | Limited due to high reactivity of Grignard reagents | Broad, due to stability of organoboron reagents |
| Byproducts | Magnesium salts | Boron-based salts (often water-soluble) |
| Toxicity | Grignard reagents are highly reactive and moisture-sensitive | Organoboron reagents are generally less toxic and more stable. |
Delving into the Mechanisms: A Tale of Two Catalytic Cycles
Both the Kumada and Suzuki couplings generally proceed through a similar catalytic cycle involving a palladium or nickel catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
The Kumada coupling , first reported in 1972, is a cross-coupling reaction between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex.
The Suzuki coupling , developed by Akira Suzuki who was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the reaction of an organoboron compound with an organic halide, also catalyzed by a palladium complex.
Performance Under the Microscope: A Quantitative Comparison
The choice between Kumada and Suzuki coupling often hinges on factors like yield, reaction conditions, and catalyst efficiency. Below is a summary of representative experimental data for the synthesis of biphenyl from bromobenzene.
| Parameter | Kumada Coupling | Suzuki Coupling |
| Aryl Halide | Bromobenzene | Bromobenzene |
| Organometallic Reagent | Phenylmagnesium bromide | Phenylboronic acid |
| Catalyst | Ni(dppp)Cl₂ or Pd(PPh₃)₄ | Pd(PPh₃)₄ or Pd(OAc)₂ |
| Catalyst Loading | 0.5 - 2 mol% | 0.1 - 1 mol% |
| Solvent | THF or Diethyl Ether | Toluene/Water or Dioxane/Water |
| Base | Not required | K₂CO₃ or Cs₂CO₃ |
| Temperature | Room Temperature to Reflux | 80 - 110 °C |
| Reaction Time | 1 - 6 hours | 2 - 24 hours |
| Reported Yield | 85 - 97% | 95 - 99% |
In the Lab: Experimental Protocols
Kumada Coupling for Biphenyl Synthesis
This protocol is a representative example for the synthesis of biphenyl from bromobenzene and phenylmagnesium bromide.
Materials:
-
Bromobenzene
-
Phenylmagnesium bromide (solution in THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous diethyl ether or THF
-
2M HCl (aqueous solution)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Ni(dppp)Cl₂ (e.g., 1 mol%).
-
Under a nitrogen atmosphere, add a solution of bromobenzene in anhydrous diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of phenylmagnesium bromide in THF to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of 2M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford biphenyl.
Suzuki Coupling for Biphenyl Synthesis
This protocol outlines a general procedure for the synthesis of biphenyl from bromobenzene and phenylboronic acid.
Materials:
-
Bromobenzene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, combine bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (e.g., 0.5 mol%).
-
Add a mixture of toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield biphenyl.
Functional Group Tolerance: A Critical Consideration for Drug Development
The primary differentiator between Kumada and Suzuki coupling lies in their functional group tolerance, a critical factor in the synthesis of complex molecules like active pharmaceutical ingredients.
The high reactivity of Grignard reagents in Kumada coupling makes them incompatible with a wide range of functional groups. Protic functional groups such as alcohols, amines, and even terminal alkynes will be deprotonated. Carbonyl-containing groups like esters, ketones, and amides are susceptible to nucleophilic attack. This significantly limits the substrate scope of the Kumada coupling in complex molecule synthesis. However, recent advancements have shown that with careful control of reaction conditions, such as slow addition of the Grignard reagent, the functional group tolerance can be improved.
In stark contrast, the Suzuki coupling exhibits broad functional group tolerance due to the relative stability of organoboron reagents. These reagents are generally unreactive towards a wide array of functional groups, including esters, amides, ketones, nitriles, and alcohols. This robustness has made the Suzuki coupling a workhorse in the pharmaceutical industry for the late-stage functionalization of complex intermediates. The mild reaction conditions and the use of aqueous bases further contribute to its wide applicability.
Conclusion: Choosing the Right Tool for the Job
Both Kumada and Suzuki couplings are powerful and reliable methods for the synthesis of biphenyls. The choice between the two is dictated by the specific requirements of the synthesis.
Kumada coupling is an excellent choice when:
-
The starting materials are simple and lack sensitive functional groups.
-
Cost-effectiveness is a primary concern, as Grignard reagents are often readily available or easily prepared.
-
High reactivity is desired to drive the reaction to completion quickly.
Suzuki coupling is the preferred method when:
-
The substrates contain a variety of functional groups.
-
Mild reaction conditions are necessary to preserve the integrity of a complex molecule.
-
The use of less toxic and more stable reagents is a priority, aligning with the principles of green chemistry.
For researchers and professionals in drug development, the superior functional group tolerance of the Suzuki coupling often makes it the more strategic choice for the synthesis of complex, biologically active biphenyl-containing molecules. However, the foundational Kumada coupling remains a valuable and efficient tool for the synthesis of simpler biaryl structures.
Hiyama Coupling: A Viable Alternative to Boronic Acid-Based Reactions for C-C Bond Formation
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of cross-coupling methodology is paramount. While boronic acid-based reactions, most notably the Suzuki-Miyaura coupling, have become mainstays in the synthetic chemist's toolbox, the Hiyama coupling, which utilizes organosilicon reagents, presents a compelling and, in certain contexts, superior alternative. This guide provides an objective comparison of the Hiyama and Suzuki couplings, supported by experimental data and detailed protocols, to inform the selection of the most appropriate method for specific synthetic challenges.
The Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide or pseudohalide, offers distinct advantages in terms of reagent stability, low toxicity, and the inert nature of its byproducts.[1][2] Organosilanes are generally stable, easily handled, and can be purified by standard chromatographic methods, which contrasts with the potential instability and protodeboronation of some boronic acids.[3][4] Furthermore, the silicon-containing byproducts are typically non-toxic and easily removed from reaction mixtures.[5]
Conversely, the Suzuki coupling is renowned for its broad substrate scope, mild reaction conditions, and the vast commercial availability of boronic acids and their derivatives.[5][6][7] The reaction's tolerance to a wide range of functional groups has cemented its status as a go-to method in pharmaceutical and materials science research.[8][9]
Comparative Performance: Hiyama vs. Suzuki Coupling
The choice between Hiyama and Suzuki coupling often depends on the specific requirements of the synthesis, including functional group tolerance, reagent availability, and desired reaction conditions. The following table summarizes key quantitative and qualitative differences between the two methodologies.
| Feature | Hiyama Coupling | Suzuki Coupling |
| Organometallic Reagent | Organosilanes (e.g., R-Si(OR')₃, R-SiF₃, R-SiR'₃) | Organoboranes (e.g., R-B(OH)₂, R-BF₃K, R-B(pin)) |
| Activator/Base | Fluoride source (e.g., TBAF, CsF) or base (for Hiyama-Denmark) | Wide range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |
| Typical Catalyst Loading | 0.1 - 5 mol% Pd | 0.1 - 5 mol% Pd |
| Reaction Temperature | Room temperature to 120°C | Room temperature to 100°C |
| Reported Yields | Good to excellent (often >80%) | Good to excellent (often >80%) |
| Key Advantages | - High stability of organosilicon reagents- Low toxicity of reagents and byproducts- Fluoride-free options available (Hiyama-Denmark) | - Broad commercial availability of boronic acids- Generally mild reaction conditions- Extensive literature and well-established protocols |
| Key Limitations | - Requirement for an activator (often fluoride)- Slower reaction rates in some cases- Less diverse commercial availability of organosilanes | - Potential for protodeboronation of boronic acids- Boronic acids can be mutagenic in some cases- Byproducts can sometimes be difficult to remove |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthetic protocol. Below are representative experimental procedures for aryl-aryl bond formation using both Hiyama and Suzuki couplings.
Hiyama Coupling: Synthesis of 4-Methoxybiphenyl
This protocol describes the palladium-catalyzed cross-coupling of 4-bromoanisole with phenyltrimethoxysilane.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenyltrimethoxysilane (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1 M in THF (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromoanisole, palladium(II) acetate, and XPhos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by phenyltrimethoxysilane.
-
Add the TBAF solution dropwise to the stirred reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Suzuki Coupling: Synthesis of 4-Methoxybiphenyl
This protocol details the synthesis of 4-methoxybiphenyl via the coupling of 4-bromoanisole and phenylboronic acid.[9]
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, combine 4-bromoanisole, phenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Add the 1,4-dioxane and water.
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 2-12 hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Mechanisms and Workflows
The catalytic cycles for both the Hiyama and Suzuki couplings proceed through the fundamental steps of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the mechanism of its activation for transmetalation.
General Cross-Coupling Workflow
The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for cross-coupling.
Catalytic Cycles
The diagrams below illustrate the catalytic cycles for the Hiyama and Suzuki couplings.
References
- 1. m.youtube.com [m.youtube.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Hiyama-Denmark Coupling [organic-chemistry.org]
A Comparative Guide to Boronic Acids in Biaryl Synthesis: A Yield-Based Analysis
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, a common scaffold in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical and significantly influences reaction yields and efficiency. This guide provides an objective comparison of the performance of various boronic acids in biaryl synthesis, supported by experimental data, to facilitate reagent selection and reaction optimization.
The success of the Suzuki-Miyaura coupling is heavily dependent on the electronic and steric properties of the boronic acid. Generally, electron-donating groups on the aryl boronic acid enhance the reaction rate and yield, while electron-withdrawing groups can have a more complex, and sometimes attenuating, effect.[1] Furthermore, issues with the stability of boronic acids, which are susceptible to decomposition pathways like protodeboronation, have led to the development of more stable surrogates such as boronate esters (e.g., pinacol esters), potassium organotrifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates.[2][3][4] These alternatives often offer improved handling, stability, and reproducibility.[2]
Comparative Performance Data
The following tables summarize the yields of biaryl synthesis using different boronic acids and their derivatives under various reaction conditions.
Table 1: Influence of Electronic Effects on Aryl Boronic Acids in Suzuki-Miyaura Coupling
This table illustrates the impact of electron-donating and electron-withdrawing substituents on the yield of biaryl products.
| Aryl Boronic Acid | Coupling Partner | Catalyst/Base/Solvent | Temperature (°C) | Yield (%) |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄/Na₂CO₃/Toluene-EtOH-H₂O | 80 | 95 |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄/Na₂CO₃/Toluene-EtOH-H₂O | 80 | 92 |
| 4-Chlorophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄/Na₂CO₃/Toluene-EtOH-H₂O | 80 | 85 |
| 4-Nitrophenylboronic acid | Bromobenzene | Pd(OAc)₂/K₂CO₃/DMF-H₂O | 100 | 70-98[4] |
| 3-Carboxyphenylboronic acid | Aryl Halide | Not Specified | Not Specified | High Yields[2] |
Table 2: Comparison of Boronic Acids and Their Stable Surrogates
This table compares the performance of traditional boronic acids with their more stable derivatives in biaryl synthesis.
| Boron Reagent | Coupling Partner | Catalyst/Base/Solvent | Temperature (°C) | Yield (%) |
| Benzylboronic acid | Aryl Halide | Pd(PPh₃)₄/K₂CO₃/Toluene-H₂O | Not Specified | Variable[5] |
| Potassium Benzyltrifluoroborate | Aryl Halide | Not Specified | Not Specified | Often Improved[5] |
| Benzylboronate Pinacol Ester | Aryl Halide | Not Specified | Not Specified | Stable Alternative[5] |
| 2-Nitrophenylboronic acid | Bromobenzene | Pd(OAc)₂/K₂CO₃/DMF-H₂O | 100 | 70-98[4] |
| 2-Nitrophenyl MIDA Boronate | Aryl Halide | Pd₂(dba)₃/SPhos/K₃PO₄/Dioxane-H₂O | 80-100 | Often Improved[4] |
| 2-Furylboronic acid | Not Specified | Not Specified | Not Specified | 59 |
| 2-Furyl MIDA boronate (slow release) | Not Specified | Not Specified | Not Specified | 94[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Suzuki-Miyaura coupling reactions.
General Procedure for Suzuki-Miyaura Coupling with Aryl Boronic Acids:
An oven-dried flask is charged with the aryl halide (1.0 mmol), the aryl boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol).[5] A suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio, 5 mL), is added.[5] The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.[1] Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[1] The crude product is then purified by an appropriate method, such as flash chromatography.
Suzuki-Miyaura Coupling using an Aryl MIDA Boronate:
In a Schlenk tube, combine the aryl halide (1.0 mmol), the aryl MIDA boronate (1.1 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a suitable ligand (e.g., SPhos, 0.03 mmol).[4] Add a base (e.g., K₃PO₄, 3.0 mmol), dioxane (5 mL), and water (1 mL).[4] Degas the mixture and heat to 80-100 °C for 12-24 hours.[4] Follow the workup and purification procedure described for the standard Suzuki-Miyaura coupling.
Visualizing the Process
To aid in the understanding of the reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
cost-benefit analysis of using 3-Benzyloxycarbonylphenylboronic acid
A Comparative Guide to the Cost-Benefit Analysis of 3-Benzyloxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that balances cost, efficiency, and practicality. This guide provides a comprehensive cost-benefit analysis of this compound, comparing it with common alternatives—Phenylboronic acid, 3-Carboxyphenylboronic acid, and 4-Carboxyphenylboronic acid—primarily in the context of the widely used Suzuki-Miyaura cross-coupling reaction.
Introduction to this compound
This compound is a versatile building block in organic synthesis. The benzyloxycarbonyl group offers unique properties, such as enhanced stability and solubility in organic solvents, which can be advantageous in specific synthetic pathways.[1] It is frequently employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where precise control over reactivity and solubility is paramount.
Cost Comparison
The cost of a reagent is a significant factor in process development and large-scale synthesis. The following table provides an approximate cost comparison of this compound and its alternatives from various suppliers. Prices are subject to change and may vary based on purity and quantity.
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | TCI | 1 g | $78.00 | $78.00 |
| Chem-Impex | 1 g | $53.99 | $53.99 | |
| Phenylboronic Acid | Sigma-Aldrich | 10 g | $57.60 | $5.76 |
| Boron Molecular | 250 g | $29.00 | $0.12 | |
| Carl ROTH | 25 g | €87.00 (~$93.00) | ~$3.72 | |
| 3-Carboxyphenylboronic Acid | Sigma-Aldrich | 1 g | $69.70 | $69.70 |
| Chem-Impex | 5 g | $22.03 | $4.41 | |
| Oakwood Chemical | 1 g | $11.00 | $11.00 | |
| 4-Carboxyphenylboronic Acid | Sigma-Aldrich | 1 g | $39.35 | $39.35 |
| Chem-Impex | 5 g | $18.53 | $3.71 | |
| Boron Molecular | 100 g | $57.00 | $0.57 |
Note: Prices are approximate and were retrieved from publicly available supplier websites. They are intended for comparative purposes only.
Performance Comparison in Suzuki-Miyaura Coupling
While direct head-to-head experimental data for all compounds under identical conditions is scarce, a comparative overview can be constructed based on established principles of reactivity in Suzuki-Miyaura coupling and available literature. The electronic nature of the substituent on the phenyl ring significantly influences the transmetalation step of the catalytic cycle.
Generally, electron-donating groups can enhance the reaction rate, while electron-withdrawing groups may decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step. However, this can sometimes lead to cleaner reactions with fewer side products.
The following table presents a semi-quantitative comparison based on these principles and data from analogous compounds.
| Compound | Substituent Effect | Expected Reactivity | Reported/Expected Yield | Key Considerations |
| This compound | Electron-withdrawing (ester-like) | Moderate to low | Good to high | Good solubility in organic solvents, stable. May require longer reaction times. |
| Phenylboronic Acid | Neutral | High | Generally high | Baseline for comparison; may be prone to side reactions like homocoupling. |
| 3-Carboxyphenylboronic Acid | Electron-withdrawing (acid) | High | High | The carboxylic acid can be deprotonated under basic conditions, affecting solubility and reactivity.[1] |
| 4-Carboxyphenylboronic Acid | Electron-withdrawing (acid) | High | High | Similar to the 3-carboxy isomer; positional difference can influence steric hindrance and electronic effects. |
Experimental Protocols
A general protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for specific substrates and catalysts.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, the boronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for comparing the performance of different boronic acids.
Caption: Logical framework for a cost-benefit analysis of chemical reagents.
Conclusion
The choice between this compound and its alternatives is a nuanced one that depends on the specific requirements of the synthesis.
-
This compound is a premium reagent whose cost may be justified in situations where its enhanced solubility and stability are critical for achieving the desired outcome in complex, multi-step syntheses.
-
Phenylboronic acid represents the most cost-effective option for simple biaryl syntheses where high reactivity is desired and potential side reactions can be managed.
-
3-Carboxyphenylboronic acid and 4-Carboxyphenylboronic acid offer a balance of high reactivity and moderate cost, with the added functionality of the carboxylic acid group for further derivatization.
For researchers and drug development professionals, a careful evaluation of the cost per gram against the potential benefits in terms of yield, reaction time, and downstream processing is essential for making an informed decision. For large-scale applications, the significantly lower cost of Phenylboronic acid and the carboxylated analogs makes them more attractive, while this compound is likely to be reserved for specialized, high-value applications.
References
A Comparative Spectroscopic Guide to Suzuki-Miyaura Coupling Products: 3-Benzyloxycarbonylphenylboronic Acid vs. Phenylboronic Acid
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectroscopic characteristics of reaction products derived from 3-benzyloxycarbonylphenylboronic acid and the common alternative, phenylboronic acid, in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. The data presented, including detailed experimental protocols and visual workflows, serves as a valuable resource for reaction monitoring, product identification, and purity assessment.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, most notably in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials. The choice of boronic acid is critical as it dictates the functionality of the resulting product. This guide focuses on the spectroscopic signatures of products formed from this compound, a reagent that introduces a protected carboxylic acid functionality, and compares them with those derived from the simpler phenylboronic acid.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the representative products obtained from the Suzuki-Miyaura coupling of this compound and phenylboronic acid with a generic aryl halide (Ar-X). The data for the this compound product is inferred from the closely related 3-carboxyphenylboronic acid due to the limited direct availability of published data for the former. The primary difference will be the presence of signals corresponding to the benzyl group in the NMR spectra and characteristic ester stretches in the IR spectrum.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Product from this compound | 7.20 - 8.20 | m | 9H | Aromatic protons (biphenyl) |
| 7.30 - 7.45 | m | 5H | Aromatic protons (benzyl) | |
| 5.40 | s | 2H | -CH₂- (benzyl) | |
| Product from Phenylboronic Acid | 7.30 - 7.60 | m | 10H | Aromatic protons (biphenyl) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Product from this compound | 166.0 | C=O (ester) |
| 128.0 - 142.0 | Aromatic carbons (biphenyl & benzyl) | |
| 67.0 | -CH₂- (benzyl) | |
| Product from Phenylboronic Acid | 127.0 - 141.0 | Aromatic carbons (biphenyl) |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) | Interpretation |
| Product from this compound | ~1720 (strong) | C=O stretch (ester) |
| ~1280 (strong) | C-O stretch (ester) | |
| 3030-3100 (medium) | Aromatic C-H stretch | |
| Product from Phenylboronic Acid | 3030-3100 (medium) | Aromatic C-H stretch |
| 1400-1600 (multiple) | Aromatic C=C stretch |
Table 4: Mass Spectrometry Data (EI)
| Compound | Predicted m/z Ratio | Assignment |
| Product from this compound | [M]⁺ | Molecular ion |
| [M-C₇H₇]⁺ | Loss of benzyl group | |
| [M-COOC₇H₇]⁺ | Loss of benzyloxycarbonyl group | |
| Product from Phenylboronic Acid | [M]⁺ | Molecular ion |
| [M-C₆H₅]⁺ | Loss of a phenyl group |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducibility and accurate comparison.
A. Synthesis Protocol: Suzuki-Miyaura Coupling
A representative procedure for the coupling of a boronic acid with an aryl halide is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol), and a base like potassium carbonate (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL).[1]
-
Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).[1] Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
B. Spectroscopic Analysis Protocols
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. Process the data to determine chemical shifts, coupling constants, and integrations.
-
FT-IR Spectroscopy: Obtain the infrared spectrum of the purified product using a KBr pellet or as a thin film on a salt plate.
-
Mass Spectrometry: Analyze the purified product using an electron ionization (EI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and key fragments.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the Suzuki-Miyaura reaction and the subsequent analytical workflow.
References
A Comparative Guide to Assessing the Purity of Synthesized Biphenyls from 3-Benzyloxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of biphenyls synthesized using 3-benzyloxycarbonylphenylboronic acid via the Suzuki-Miyaura coupling reaction. We will explore alternative synthetic strategies and present supporting experimental data to offer a thorough evaluation for researchers in drug development and organic synthesis.
Introduction to Biphenyl Synthesis and Purity Concerns
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to create biaryl scaffolds, which are prevalent in a wide array of biologically active compounds. The use of functionalized boronic acids, such as this compound, allows for the introduction of key structural motifs. However, ensuring the purity of the final biphenyl product is critical for its intended application, particularly in pharmaceutical development where impurities can impact efficacy and safety.
Common impurities in Suzuki-Miyaura coupling reactions include:
-
Homocoupling products: Resulting from the coupling of two boronic acid molecules.
-
Protodeboronation byproducts: Where the boronic acid group is replaced by a hydrogen atom.
-
Residual starting materials and catalyst: Unreacted aryl halides, boronic acids, and palladium catalyst residues.
This guide will compare the use of this compound with other synthetic alternatives and detail the analytical techniques for robust purity assessment.
Comparison of Synthetic Routes for Biphenyl-3-carboxylic Acid Derivatives
While the Suzuki-Miyaura coupling is a dominant method, other cross-coupling reactions can be employed for the synthesis of biphenyls. Below is a comparison of common methods for synthesizing biphenyl-3-carboxylic acid derivatives.
| Synthetic Method | Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | This compound, Aryl halide, Palladium catalyst, Base | 70-95% | High functional group tolerance, mild reaction conditions, commercially available reagents. | Potential for boronic acid homocoupling and protodeboronation. |
| Ullmann Reaction | 3-Halobenzoic acid ester, Copper catalyst | 40-80% | Palladium-free. | Harsh reaction conditions (high temperatures), often requires stoichiometric copper, lower yields.[1][2] |
| Negishi Coupling | 3-Halobenzoic acid ester, Aryl zinc reagent, Palladium or Nickel catalyst | 60-90% | High reactivity and functional group tolerance. | Organozinc reagents are moisture and air-sensitive.[3][4] |
| Hiyama Coupling | 3-Halobenzoic acid ester, Arylsilane, Palladium catalyst, Fluoride source | 60-85% | Organosilanes are stable and have low toxicity. | Requires an activating agent (fluoride), which can sometimes be problematic.[5][6] |
Purity Assessment Methodologies
A multi-faceted approach employing orthogonal analytical techniques is essential for a comprehensive purity assessment of synthesized biphenyls.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. A reversed-phase method is typically employed for the analysis of biphenyl derivatives.
Experimental Protocol: HPLC-UV Analysis of a Biphenyl-3-carboxylate Derivative
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., methanol or acetonitrile). A typical starting condition could be a 60:40 (v/v) mixture of methanol and 1 mM trifluoroacetic acid in water.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[7]
-
Sample Preparation: Dissolve the biphenyl sample in a suitable solvent (e.g., mobile phase or methanol) to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute method for purity determination without the need for a reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
Experimental Protocol: qNMR Purity Assessment
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized biphenyl sample (e.g., 10-20 mg) and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1 value).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting low-level byproducts and residual starting materials.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program is typically used to separate compounds with a range of boiling points. For example, an initial temperature of 60°C held for 1 minute, then ramped to 250°C at 15°C/min.
-
Injection: Splitless or split injection depending on the expected concentration of impurities.
-
MS Detection: Electron Ionization (EI) with a full scan to identify unknown impurities and Selected Ion Monitoring (SIM) for targeted quantification of known impurities at low levels.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization may be necessary for non-volatile impurities.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the synthesis and purity assessment of biphenyls.
Caption: A flowchart illustrating the key stages from synthesis to purification of a biphenyl product.
Caption: A diagram showing the multi-technique approach to comprehensive purity assessment.
Caption: A decision tree for selecting the appropriate purity analysis method.
Conclusion
The purity assessment of biphenyls synthesized from this compound requires a combination of robust synthetic protocols and orthogonal analytical techniques. While Suzuki-Miyaura coupling remains a highly effective method, understanding alternative synthetic routes provides valuable context for troubleshooting and optimization. A comprehensive purity analysis, integrating data from HPLC, qNMR, and GC-MS, is essential to ensure the quality and reliability of these important synthetic intermediates for their application in research and development.
References
A Comparative Study of Protecting Groups for Phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent reactivity and potential instability of the boronic acid moiety often necessitate the use of protecting groups to ensure successful outcomes in complex multi-step syntheses. This guide provides an objective comparison of the most commonly employed protecting groups for phenylboronic acid—pinacol esters, N-methyliminodiacetic acid (MIDA) esters, and potassium trifluoroborate salts—supported by experimental data to aid in the selection of the optimal protecting group for your specific application.
At a Glance: Comparison of Key Characteristics
| Protecting Group | Structure | Stability | Key Advantages | Key Disadvantages |
| Pinacol Ester | Phenyl-B(pin) | Good thermal and chromatographic stability.[1] | Commercially available, easy to handle, often compatible with direct use in cross-coupling.[1] | Deprotection can require harsh acidic or oxidative conditions and heating.[1][2] |
| MIDA Ester | Phenyl-B(MIDA) | Exceptionally stable to air, moisture, and chromatography; stable under anhydrous cross-coupling conditions.[3][4] | Enables iterative cross-coupling strategies; deprotection occurs under very mild basic conditions.[3][4] | Preparation can be more laborious, sometimes requiring removal of water.[1] |
| Trifluoroborate | [Phenyl-BF₃]K | High stability to air and oxidation; often crystalline and easy to handle as a solid.[1][5] | Can be purified by crystallization; stable alternative to boronic acids. | Poor solubility in many organic solvents; hydrolysis rate can be variable.[1][5][6] |
Performance Data: A Quantitative Comparison
The choice of a protecting group is often dictated by the specific reaction conditions required in a synthetic sequence. The following tables summarize typical yields for the formation (protection) and cleavage (deprotection) of each protecting group.
Table 1: Phenylboronic Acid Protection Yields
| Protecting Group | Reagents and Conditions | Typical Yield | Reference |
| Pinacol Ester | Phenylboronic acid, pinacol, solvent (e.g., CH₂Cl₂, Toluene), reflux with water removal | >90% | [7] |
| MIDA Ester | Phenylboronic acid, N-methyliminodiacetic acid, dehydrating conditions (e.g., Dean-Stark) or MIDA anhydride | 67-91% | [8][9] |
| Trifluoroborate | Phenylboronic acid, KHF₂, MeOH/H₂O | Quantitative | [10] |
Table 2: Protecting Group Cleavage (Deprotection) Yields
| Protecting Group | Reagents and Conditions | Typical Yield | Reference |
| Pinacol Ester | 1. Diethanolamine, Ether; 2. 0.1 M HCl | 99% | [11][12] |
| Pinacol Ester | Phenylboronic acid (sacrificial), solvent, heat | Variable | [1][2] |
| Pinacol Ester | NaIO₄, THF/H₂O | Variable | [1] |
| MIDA Ester | 1 M NaOH, THF, room temperature | High | [3] |
| MIDA Ester | NaHCO₃ (aq), THF, room temperature | High | [3] |
| Trifluoroborate | TMSCl, H₂O or LiOH, H₂O | High | [10] |
| Trifluoroborate | Silica gel, H₂O | Efficient | [5] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of phenylboronic acid with the three major protecting groups are provided below.
Pinacol Ester Protection and Deprotection
Protection Workflow
Caption: Workflow for the protection of phenylboronic acid as a pinacol ester.
Protection Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add phenylboronic acid (1.0 eq), pinacol (1.1 eq), and an appropriate anhydrous solvent (e.g., toluene).
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or recrystallization to yield the pure phenylboronic acid pinacol ester.[7]
Deprotection Workflow
Caption: Deprotection of a pinacol ester using diethanolamine followed by acid hydrolysis.
Deprotection Protocol (via Diethanolamine Adduct):
-
Dissolve the phenylboronic acid pinacol ester (1.0 eq) in diethyl ether.
-
Add diethanolamine (1.1 eq) to the solution. A white precipitate should form.
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Collect the precipitate by filtration and wash with fresh ether.
-
Treat the collected solid with 0.1 M aqueous HCl and stir for 20-30 minutes.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sulfate, filter, and concentrate to afford the deprotected phenylboronic acid.[11][12]
MIDA Ester Protection and Deprotection
Protection Workflow
Caption: General workflow for the synthesis of a phenylboronic acid MIDA ester.
Protection Protocol (using MIDA Anhydride):
-
In a round-bottom flask, combine the phenylboronic acid (1.0 eq) and N-methyliminodiacetic anhydride (1.5-3.0 eq).[8]
-
Add anhydrous dioxane to the flask.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure phenylboronic acid MIDA ester.[8]
Deprotection Workflow
Caption: Mild basic hydrolysis for the deprotection of a MIDA ester.
Deprotection Protocol:
-
Dissolve the phenylboronic acid MIDA ester in a suitable solvent such as tetrahydrofuran (THF).
-
Add an aqueous solution of a mild base (e.g., 1 M NaOH or saturated NaHCO₃).
-
Stir the biphasic mixture vigorously at room temperature. The reaction is typically complete within a few hours.
-
Acidify the reaction mixture with aqueous HCl.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sulfate, filter, and concentrate to yield the deprotected phenylboronic acid.[3]
Potassium Trifluoroborate Protection and Deprotection
Protection Workflow
Caption: Synthesis of a potassium phenyltrifluoroborate salt.
Protection Protocol:
-
Dissolve the phenylboronic acid (1.0 eq) in methanol.
-
In a separate flask, dissolve potassium hydrogen fluoride (KHF₂) (3.0 eq) in water.
-
Add the aqueous KHF₂ solution to the methanolic solution of the boronic acid.
-
Stir the resulting mixture at room temperature. A precipitate of the potassium trifluoroborate salt often forms.
-
The product can be isolated by filtration or by removing the solvents under reduced pressure. The salt can often be purified by recrystallization.[10][13]
Deprotection Workflow
Caption: Hydrolysis of a potassium trifluoroborate salt to the corresponding boronic acid.
Deprotection Protocol (using Silica Gel):
-
Suspend the potassium phenyltrifluoroborate salt in a mixture of an organic solvent (e.g., ethyl acetate) and water.
-
Add silica gel to the mixture.
-
Stir the suspension at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the mixture to remove the silica gel.
-
Separate the organic layer, dry it over anhydrous sulfate, filter, and concentrate to obtain the phenylboronic acid.[5]
Conclusion
The selection of an appropriate protecting group for phenylboronic acid is a critical decision in the design of a synthetic route.
-
Pinacol esters offer convenience and are suitable for many standard applications.
-
MIDA esters provide exceptional stability and orthogonality, making them the protecting group of choice for complex, multi-step syntheses and iterative cross-coupling strategies.
-
Potassium trifluoroborate salts are a robust alternative, particularly when high stability to oxidation is required, though their solubility can be a limitation.
By understanding the relative advantages and disadvantages of each protecting group, and with access to reliable experimental protocols, researchers can make informed decisions to enhance the efficiency and success of their synthetic endeavors.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. reddit.com [reddit.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
The Versatility of 3-Benzyloxycarbonylphenylboronic Acid in Modern Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Among the vast arsenal of reagents available for carbon-carbon bond formation, 3-Benzyloxycarbonylphenylboronic acid has emerged as a valuable and versatile tool, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its applications, an objective comparison with alternative reagents, and detailed experimental protocols to support its practical implementation in the laboratory.
At the Forefront of Biaryl Synthesis: The Suzuki-Miyaura Coupling
The primary application of this compound lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the synthesis of biaryl compounds.[1] These structural motifs are central to a wide array of pharmaceuticals, agrochemicals, and advanced materials. The benzyloxycarbonyl group offers a distinct advantage, serving as a protected form of a carboxylic acid. This protecting group strategy allows for the selective execution of the C-C bond formation without interference from a potentially reactive carboxylic acid moiety. The benzyloxycarbonyl group can be readily removed under mild hydrogenolysis conditions post-coupling to reveal the carboxylic acid, providing a convenient handle for further functionalization or for its role as a critical pharmacophore in a target molecule.
Comparative Performance in Suzuki-Miyaura Coupling
While direct, side-by-side comparative studies detailing the performance of this compound against a wide range of other substituted phenylboronic acids under identical conditions are not extensively documented in a single source, general trends in Suzuki-Miyaura reactions provide a framework for comparison. The electronic nature of the substituents on the phenylboronic acid can influence the reaction rate and yield. The ester group in the meta position of this compound is weakly electron-withdrawing, which can modulate its reactivity in comparison to boronic acids bearing strongly electron-donating or electron-withdrawing groups.
For a more practical comparison, researchers often consider alternative reagents that offer enhanced stability and handling properties.
| Reagent | Key Advantages | Typical Reaction Conditions |
| This compound | - Protected carboxylic acid functionality- Good reactivity in Suzuki-Miyaura coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/Water), 80-100 °C |
| Potassium 3-(Benzyloxycarbonyl)phenyltrifluoroborate | - Enhanced stability to air and moisture- Crystalline, free-flowing solid- Easy to handle | Pd catalyst (e.g., PdCl₂(dppf)), base (e.g., Cs₂CO₃), solvent (e.g., THF/Water), 70-90 °C[2][3] |
| 3-(Benzyloxycarbonyl)phenyl MIDA boronate | - High stability, allowing for slow release of the boronic acid- Amenable to a broader range of reaction conditions, including milder ones | Pd catalyst, base, can be used in greener solvents like water at room temperature[2] |
This table provides a general comparison. Optimal conditions may vary depending on the specific substrates and catalyst system used.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using this compound
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., Toluene and Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Visualizing the Chemistry: Workflows and Mechanisms
To further elucidate the application of this compound, the following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Drug Discovery and Materials Science
Furthermore, in materials science, the introduction of carboxylic acid groups onto polymer backbones or other material surfaces can dramatically alter their properties, enhancing solubility, enabling further chemical modification, or introducing specific functionalities for sensing applications.
Conclusion
This compound stands as a highly valuable reagent in the synthetic chemist's toolbox. Its ability to participate efficiently in Suzuki-Miyaura cross-coupling reactions, coupled with the strategic advantage of its protected carboxylic acid functionality, makes it a preferred building block for the synthesis of complex biaryl compounds. While more stable alternatives like trifluoroborates and MIDA boronates offer advantages in handling and storage, the parent boronic acid remains a cost-effective and widely used option. The provided protocols and mechanistic insights serve as a practical guide for researchers looking to leverage the power of this versatile reagent in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of a new angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Benzyloxycarbonylphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 3-Benzyloxycarbonylphenylboronic acid are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in the safety profiles of structurally similar chemicals.
It is critical to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the known hazards of analogous compounds, such as 3-Carboxyphenylboronic acid and other substituted phenylboronic acids. Therefore, users must consult the manufacturer-specific SDS and adhere to all local, state, and federal regulations before proceeding with any disposal.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for similar boronic acids, this compound should be treated as hazardous.[1][2][3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[1]
-
Skin and Body Protection: A fully buttoned lab coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[1]
-
Respiratory Protection: If there is a risk of generating dust, use a suitable respirator.[1]
Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Quantitative Hazard Data for Analogous Phenylboronic Acids
The following table summarizes key hazard information for 3-Carboxyphenylboronic acid, a close structural analog. This data should be considered indicative of the potential hazards of this compound.
| Hazard Classification | GHS Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] | P264, P270, P301+P312, P330, P501[4] |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2] | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2] | P280, P305+P351+P338, P337+P313[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[1][2] | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Step-by-Step Disposal Procedure
The recommended disposal method for boronic acids and their derivatives is to treat them as hazardous chemical waste. Do not attempt to neutralize or dispose of this compound down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and compatible waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
The container should be made of a material compatible with organic acids and solids. A high-density polyethylene (HDPE) container is generally suitable.
-
Crucially, do not mix this waste with other chemical waste streams, particularly strong bases or oxidizing agents, to avoid potentially dangerous reactions.
-
-
Waste Collection:
-
Carefully transfer the waste solid into the designated waste container, minimizing the generation of dust.
-
If dealing with a solution, ensure the container is appropriate for liquids and has a secure, tight-fitting lid.
-
For any contaminated labware (e.g., glassware), rinse it with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste in a separate, labeled container for liquid waste.
-
-
Labeling:
-
Properly label the waste container with the full chemical name: "this compound," the approximate quantity, and the date. Include any other components of the waste mixture.
-
Affix a hazardous waste label as required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or your laboratory's designated chemical waste storage area.
-
Ensure the storage area is well-ventilated, secure, and away from incompatible materials.[1]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup and documentation. The final disposal will likely involve incineration at a permitted hazardous waste facility.[3][4]
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling 3-Benzyloxycarbonylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-Benzyloxycarbonylphenylboronic acid. The following procedures are based on established best practices for boronic acid derivatives to ensure the safety of laboratory personnel. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information.
Immediate Safety Precautions
When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. This chemical is known to cause skin and serious eye irritation.[1][2][3]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][7][8]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[7][9]
-
Wash hands thoroughly with soap and water after handling and before breaks.[5][7]
-
Remove any contaminated clothing immediately and wash it before reuse.[7][9]
Personal Protective Equipment (PPE)
The following PPE is mandatory for the routine handling of this compound to minimize exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5][7] | To protect eyes from contact, which can cause serious irritation.[1][2][3][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, butyl rubber) should be worn.[5][7][10] Inspect gloves for integrity before use and dispose of contaminated gloves properly.[11] | To prevent skin contact and potential irritation.[1][2][3][7] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5][7] | To protect skin from accidental splashes or spills.[7] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5][7] | To prevent respiratory tract irritation.[3][7][9][12][13][14] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
-
Clean the work area and any equipment used to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[7][15]
-
Waste Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, sealable, and clearly labeled hazardous waste container.[15]
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[15]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[11][15]
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's EHS personnel or a licensed waste disposal company.[11][15]
-
Empty Containers: Empty containers must be properly decontaminated. Rinse the container three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[15][16] After thorough rinsing and drying, the container can be disposed of according to institutional guidelines.[15][16]
Spill Response
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7][16]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[7]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[7]
-
Clean-up: Carefully sweep or vacuum the absorbed material and place it into a sealed and labeled hazardous waste container.[16] Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[17]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[17] For large spills, evacuate the area and contact EHS immediately.[16]
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. leelinework.com [leelinework.com]
- 11. benchchem.com [benchchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
